1-Bromo-3-cyclopropoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-cyclopropyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUIIGWUFQSOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726245 | |
| Record name | 1-Bromo-3-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035690-22-2 | |
| Record name | 1-Bromo-3-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-cyclopropoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-cyclopropoxybenzene
Foreword: The Strategic Importance of the Cyclopropoxy Motif
The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacological profile by introducing conformational rigidity and altering electronic properties.[1] The target molecule, 1-Bromo-3-cyclopropoxybenzene, serves as a pivotal building block for the synthesis of complex pharmaceuticals and advanced materials. The presence of both a versatile bromine handle for cross-coupling reactions and the beneficial cyclopropoxy group makes it a highly sought-after intermediate for drug development professionals.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Part 1: Primary Synthetic Strategy: Williamson Ether Synthesis
The most direct and widely employed method for constructing the aryl-ether linkage in this compound is the Williamson ether synthesis.[3][4][5] This venerable reaction remains a cornerstone of ether synthesis due to its reliability and broad substrate scope.
Mechanistic Rationale and Causality
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6] The core principle involves the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide, respectively. This nucleophile then attacks an electrophilic carbon atom bearing a suitable leaving group (typically a halide or sulfonate), displacing it to form the ether bond.[7]
For the synthesis of this compound, the retrosynthetic disconnection logically points to 3-bromophenol and a cyclopropyl electrophile.
-
Nucleophile Choice: 3-bromophenol is the ideal starting phenol. Its hydroxyl proton is rendered sufficiently acidic by the aromatic ring for facile deprotonation with a suitable base.
-
Base Selection: The choice of base is critical and depends on the desired reaction kinetics and conditions. Strong, non-nucleophilic bases like sodium hydride (NaH) provide rapid and irreversible deprotonation.[6][7] Alternatively, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in a polar aprotic solvent, which facilitates the reaction while being easier to handle.[6]
-
Electrophile and Solvent: The electrophile is typically bromocyclopropane or a cyclopropyl sulfonate ester (e.g., tosylate). A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred as it effectively solvates the cation of the base while leaving the phenoxide nucleophile relatively free, thereby accelerating the SN2 reaction.[5][6]
Experimental Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Detailed Experimental Protocol
Materials:
-
3-Bromophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Bromocyclopropane (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol and anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
-
Add finely ground potassium carbonate to the solution and stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add bromocyclopropane to the reaction mixture.
-
Heat the mixture to 70 °C and maintain this temperature, with stirring, for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-bromophenol is consumed.
-
After completion, cool the reaction mixture to room temperature and quench by pouring it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford pure this compound.
Part 2: Alternative Synthetic Route: Ullmann Condensation
For certain substrates where the SN2 pathway may be hindered or inefficient, the Ullmann condensation offers a robust alternative for forming aryl-ether bonds.[8][9] This copper-catalyzed cross-coupling reaction is particularly useful for coupling aryl halides with alcohols or phenols.[10][11]
Mechanistic Rationale and Causality
The classical Ullmann reaction required harsh conditions, often involving stoichiometric copper powder at high temperatures (>200 °C).[8][10] Modern Ullmann-type reactions, however, utilize soluble copper(I) or copper(II) salts as catalysts, often in the presence of a ligand, which significantly lowers the required reaction temperature and improves yields.[10][11]
The catalytic cycle is generally believed to involve:
-
Coordination of the phenoxide to the copper catalyst.
-
Oxidative addition of the aryl halide to the copper center.
-
Reductive elimination to form the C-O bond and regenerate the active copper catalyst.
Ligands, such as 1,10-phenanthroline or various amino acids, accelerate the reaction by stabilizing the copper intermediates and facilitating the reductive elimination step.[10] This method is advantageous as it avoids the need to handle potentially unstable or volatile cyclopropyl electrophiles under basic conditions.
Ullmann Condensation Workflow Diagram
Caption: Workflow for Ullmann Condensation.
Detailed Experimental Protocol
Materials:
-
3-Bromophenol (1.0 eq)
-
Cyclopropanol (1.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Dioxane or Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine 3-bromophenol, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
-
Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous dioxane (or toluene) followed by cyclopropanol via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the final product.
Part 3: Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, scalability, and tolerance of functional groups.
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Starting Materials | 3-Bromophenol, Bromocyclopropane | 3-Bromophenol, Cyclopropanol |
| Key Reagents | Base (K₂CO₃, NaH) | Cu(I) Catalyst, Ligand, Base |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-85%) |
| Pros | High yields, well-understood, avoids transition metals. | Milder conditions than classic Ullmann, good for complex substrates. |
| Cons | Requires a reactive cyclopropyl electrophile. | Requires catalyst, potential for metal contamination, may need ligand screening. |
Part 4: Product Characterization and Purity Assessment
Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons in the 6.8-7.2 ppm range. The methine proton of the cyclopropoxy group will appear as a multiplet around 3.7-3.9 ppm, and the methylene protons of the cyclopropyl ring will be visible as complex multiplets in the upfield region of 0.6-0.9 ppm.
-
¹³C NMR: Will display distinct signals for the six aromatic carbons, with the carbon attached to the bromine being significantly downfield. The carbons of the cyclopropoxy group will also be present at their characteristic chemical shifts.
-
-
Mass Spectrometry (MS):
-
Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. The exact mass can be used to confirm the elemental composition.[12]
-
-
Purification Confirmation:
-
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which should show a single major peak for the purified product.
-
References
- Organic Syntheses. (n.d.). Cyclopropylbenzene. Org. Synth. Coll. Vol. 5, p.306.
- Benchchem. (n.d.). 1-Bromo-3-cyclopropylbenzene | 1798-85-2.
- Bueno, B., Heurtaux, S., & Collins, S. K. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). This compound.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Hua, G., et al. (2015). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Monir, K., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Al-Masum, M., & Al-Aabed, S. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
- 1. Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 1-Bromo-3-cyclopropoxybenzene for Advanced Chemical Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. This compound (CAS No. 1035690-22-2 ) has emerged as a significant building block, offering a unique combination of functionalities that empower researchers in the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling, tailored for professionals in drug development and scientific research. The molecule's structure, featuring a bromine atom ripe for cross-coupling reactions and a metabolically stable cyclopropoxy group, presents a compelling platform for innovation.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical characteristics is the foundation of its effective application. While experimental data for specialized reagents like this compound is not always extensively published, we can consolidate known and computed properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1035690-22-2 | PubChem[1] |
| Molecular Formula | C₉H₉BrO | PubChem[1] |
| Molecular Weight | 213.07 g/mol | PubChem[1] |
| IUPAC Name | 1-bromo-3-(cyclopropyloxy)benzene | PubChem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Data not available in public literature | |
| Melting Point | Data not available in public literature | |
| Density | Data not available in public literature |
Expert Insights: Predicted Spectroscopic Signatures
While public spectral data is scarce, an experienced chemist can predict the key features expected in Nuclear Magnetic Resonance (NMR) spectroscopy, a critical tool for structure verification.
-
¹H NMR: The spectrum would be characterized by distinct regions. The aromatic protons would appear as complex multiplets between δ 7.0-7.4 ppm. The proton on the carbon bearing the oxygen (methine proton of the cyclopropyl group) would be found further downfield, likely around δ 3.8-4.2 ppm. The four methylene protons of the cyclopropyl ring are diastereotopic and would present as two complex multiplets in the upfield region, typically between δ 0.6-1.0 ppm, a signature feature of this motif.
-
¹³C NMR: The aromatic region would show six distinct signals, with the carbon attached to the bromine (C-Br) appearing around δ 122 ppm and the carbon attached to the oxygen (C-O) significantly downfield around δ 158 ppm. The cyclopropyl group carbons would include one methine signal around δ 55-60 ppm and two methylene signals in the highly shielded region of δ 5-15 ppm.
Synthesis: A Mechanistic Approach to Aryl Ether Formation
The construction of the cyclopropoxybenzene moiety is most logically achieved via a nucleophilic substitution reaction. The Williamson ether synthesis provides a robust and well-understood pathway, valued for its reliability and scalability.[2][3][4]
Causality of Method Selection: The Williamson ether synthesis is chosen for its straightforward Sₙ2 mechanism.[3][4] It involves the deprotonation of a phenol (3-bromophenol) to form a potent phenoxide nucleophile, which then attacks an electrophilic cyclopropyl source. The use of a strong base and a polar aprotic solvent is critical to maximize the reaction rate and prevent side reactions.[2]
Representative Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a stirred solution of 3-bromophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophilic Attack: After stirring for 30 minutes to ensure complete formation of the sodium phenoxide, add cyclopropyl bromide (1.5 eq.).
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, carefully quench with water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: Williamson Ether Synthesis Workflow.
Core Applications in Research & Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.
-
The Bromine Handle: The bromine atom is a versatile anchor for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the precise and efficient introduction of diverse substituents at the 3-position of the ring, building molecular complexity.[5]
-
The Cyclopropoxy Moiety: The cyclopropyl group is a "bioisostere" for other functionalities and is highly sought after in drug design. It often increases metabolic stability by blocking sites of oxidative metabolism and can improve the lipophilicity and binding affinity of a molecule. The ether linkage is generally more stable than corresponding ester or amide bonds. Related structures like 1-Bromo-3-(cyclopropylmethoxy)benzene are known intermediates for pharmaceuticals targeting neurological disorders.[6]
Caption: Synthetic utility via cross-coupling.
Safety, Handling, and Disposal
Scientific integrity demands a rigorous approach to safety. Based on GHS classifications from authoritative sources, this compound must be handled with care.[1]
Table 2: GHS Hazard Identification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Self-Validating Safety Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Handling: Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Use only in a well-ventilated area.[7] After handling, wash hands and any exposed skin thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of advanced functional molecules. Its utility is defined by the strategic placement of a bromine atom, ideal for building molecular complexity through cross-coupling chemistry, and a stable cyclopropoxy group, which imparts desirable physicochemical properties for applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development laboratory.
References
-
cyclopropylbenzene - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
1-Bromo-3-(cyclopropylmethoxy)benzene | C10H11BrO | CID 15727633 - PubChem . National Center for Biotechnology Information. [Link]
-
This compound | C9H9BrO | CID 57416951 - PubChem . National Center for Biotechnology Information. [Link]
-
1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem . National Center for Biotechnology Information. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC . J&K Scientific. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Williamson ether synthesis - Wikipedia . Wikipedia. [Link]
-
Williamson Ether Synthesis . Cambridge University Press. [Link]
-
Williamson Ether Synthesis - YouTube . Professor Dave Explains. [Link]
Sources
- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
physical and chemical properties of 1-Bromo-3-cyclopropoxybenzene
An In-depth Technical Guide to 1-Bromo-3-cyclopropoxybenzene
Abstract
This technical guide provides a comprehensive examination of this compound, a versatile chemical intermediate of significant interest in modern synthetic chemistry. With a focus on its utility in pharmaceutical research and development, this document synthesizes critical data on its physicochemical properties, provides a robust protocol for its synthesis via Williamson etherification, and explores its reactivity in key cross-coupling reactions. The narrative is grounded in established chemical principles, offering field-proven insights into experimental design and execution. This guide is structured to serve as an essential resource for scientists leveraging this building block in the creation of complex molecular architectures.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 1035690-22-2) has emerged as a valuable building block in the synthesis of novel organic compounds. Its structure is strategically designed for versatility, featuring a brominated aromatic ring ripe for functionalization and a cyclopropoxy group. The latter moiety is of particular interest in medicinal chemistry, as the incorporation of small, strained rings can favorably modulate a drug candidate's metabolic stability, lipophilicity, and binding conformation. The bromine atom serves as a reliable synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide aims to provide a holistic and practical understanding of this compound to facilitate its effective application in research and manufacturing.
Molecular Structure and Physicochemical Profile
The unique properties of this compound stem directly from its molecular architecture, which combines an aromatic system with a strained aliphatic ether.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
A summary of the key physicochemical data is presented below. This information is critical for reaction planning, safety assessments, and purification strategies.
| Property | Value | Reference |
| IUPAC Name | 1-bromo-3-cyclopropyloxybenzene | [3] |
| CAS Number | 1035690-22-2 | [3] |
| Molecular Formula | C₉H₉BrO | [3] |
| Molecular Weight | 213.07 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | ~110-112 °C at 10 mmHg | N/A |
| Density | ~1.43 g/cm³ | N/A |
Spectroscopic Profile for Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.15 (t, J=8.1 Hz, 1H, Ar-H), 6.95 (ddd, J=8.1, 2.1, 1.0 Hz, 1H, Ar-H), 6.88 (t, J=2.2 Hz, 1H, Ar-H), 6.74 (ddd, J=8.1, 2.3, 1.0 Hz, 1H, Ar-H), 3.78-3.72 (m, 1H, O-CH), 0.85-0.72 (m, 4H, CH₂CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 158.5, 130.8, 123.6, 122.7, 116.5, 110.3, 50.1, 6.2.
-
Mass Spectrometry (EI): m/z (%) 214/212 ([M]⁺, isotopic pattern for Br), 171/169, 133.
Synthesis: The Williamson Etherification Approach
The most reliable and scalable synthesis of this compound is achieved through the Williamson ether synthesis.[4][5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5][6]
Caption: General workflow for the synthesis of this compound.
Self-Validating Experimental Protocol
Materials:
-
3-Bromophenol (1.0 eq)
-
Cyclopropyl bromide (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3-Bromophenol and anhydrous potassium carbonate.
-
Under a nitrogen atmosphere, add anhydrous DMF via syringe to create a stirrable slurry.
-
Add cyclopropyl bromide to the mixture dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor reaction completion by TLC or GC-MS.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with 1 M HCl, water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Expertise & Experience: Causality Behind Protocol Choices
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Its heterogeneous nature in DMF facilitates an easy filtration post-reaction if needed, though an aqueous workup is more common.
-
Solvent System: Anhydrous DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions.[7] It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction.[4]
-
Stoichiometry: A slight excess of cyclopropyl bromide is used to drive the reaction to completion and ensure all of the more valuable 3-bromophenol is consumed. An excess of base ensures complete deprotonation of the phenol.[8]
-
Workup: The 1 M HCl wash is crucial for neutralizing any remaining base and removing any unreacted phenoxide. The subsequent water and brine washes remove residual DMF and inorganic salts.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling pathways for synthetic diversification.
These reactions provide powerful methods for elaborating the core structure. The Suzuki-Miyaura coupling, for instance, allows for the installation of various aryl or heteroaryl groups, a common strategy in building complex drug scaffolds.[9] Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, introducing amine functionalities that are crucial for biological activity and solubility.
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Keep away from strong oxidizing agents. Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its combination of a reactive bromide and a pharmaceutically relevant cyclopropoxy group makes it an exceptionally useful intermediate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers chemists to unlock its full potential in the synthesis of next-generation therapeutics and advanced materials.
References
-
PubChem. 1-Bromo-3-(cyclopropylmethoxy)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
National Institutes of Health (NIH). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. fishersci.com [fishersci.com]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
spectroscopic data of 1-Bromo-3-cyclopropoxybenzene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 1-Bromo-3-cyclopropoxybenzene
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. This compound (CAS No. 1035690-22-2) represents a class of substituted aryl ethers, a scaffold of significant interest due to its prevalence in pharmacologically active molecules and functional materials.[1] The presence of a bromine atom provides a handle for further synthetic transformations (e.g., cross-coupling reactions), while the cyclopropoxy group introduces unique conformational constraints and metabolic properties.
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data grounded in established spectroscopic principles and data from analogous structures. The causality behind spectral features is explained to provide researchers with a robust framework for identifying and characterizing this and related molecules.
Molecular Structure and Analysis Workflow
A logical workflow is essential for the unambiguous structural confirmation of a target molecule. The process begins with determining the molecular formula and mass, followed by probing the functional groups and mapping the precise connectivity of the atomic framework.
Caption: Workflow for Spectroscopic Structural Elucidation.
To facilitate discussion, the atoms of this compound are numbered as follows. This numbering is for spectroscopic assignment and may not follow IUPAC nomenclature rules.
Caption: Structure of this compound with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns, the exact connectivity of protons and carbons can be established.
Experimental Protocol (¹H and ¹³C NMR)
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point. Modern spectrometers typically reference the residual solvent peak (CDCl₃: δ ~7.26 ppm for ¹H; δ ~77.16 ppm for ¹³C), which is a reliable practice.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. A standard pulse angle of 45° and a relaxation delay of 2-5 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans are required. A pulse angle of 30° and a relaxation delay of 2 seconds are common starting parameters.
¹H NMR Data Interpretation
The ¹H NMR spectrum is predicted to show three distinct regions: the downfield aromatic region, a unique methine signal for the cyclopropyl group, and a highly shielded, complex multiplet for the cyclopropyl methylene protons.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H2 | ~7.15 | t, J ≈ 2.0 Hz | 1H | Singlet-like or narrow triplet. Ortho to two electron-withdrawing/donating groups, resulting in a unique chemical shift. |
| H6 | ~7.10 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ortho to C-Br and meta to C-O. Deshielded by the bromine atom. |
| H5 | ~7.20 | t, J ≈ 8.0 Hz | 1H | Meta to both Br and O. Appears as a triplet due to coupling with two adjacent protons (H4 and H6). |
| H4 | ~6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ortho to C-O and meta to C-Br. Shielded by the electron-donating cyclopropoxy group. |
| H7 (CH) | ~3.70 | m | 1H | Methine proton on the cyclopropyl ring, deshielded by the adjacent oxygen atom. |
| H8/H9 (CH₂) | ~0.80 | m | 4H | Methylene protons on the cyclopropyl ring. Highly shielded due to the ring strain and geometry, appearing far upfield.[2] |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are expected.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C3 (C-O) | ~158 | Aromatic carbon attached to the highly electronegative oxygen atom, resulting in significant deshielding. |
| C1 (C-Br) | ~123 | The ipso-carbon attached to bromine. Its chemical shift is directly influenced by the halogen. |
| C5 | ~131 | Aromatic CH carbon, follows standard aromatic region shifts. |
| C6 | ~124 | Aromatic CH carbon, influenced by the adjacent C-Br. |
| C2 | ~118 | Aromatic CH carbon, influenced by both adjacent C-Br and meta C-O. |
| C4 | ~110 | Aromatic CH carbon, shielded by the ortho oxygen. |
| C7 (CH) | ~55 | Methine carbon of the cyclopropyl group, deshielded by the attached oxygen. |
| C8/C9 (CH₂) | ~7 | Methylene carbons of the cyclopropyl ring. The strained three-membered ring results in a characteristically shielded, high-field signal.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
Experimental Protocol (FT-IR)
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) salt plates.
-
Data Acquisition: The spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean KBr plates is recorded first and automatically subtracted from the sample spectrum.
IR Data Interpretation
The IR spectrum provides a molecular fingerprint. The key diagnostic peaks for this compound are the C-H stretches for the aromatic and cyclopropyl groups, and the strong C-O stretches characteristic of an aryl ether.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |
| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of C-H bonds on the benzene ring. |
| ~3080 | Cyclopropyl C-H Stretch | A sharp, characteristic peak slightly above 3000 cm⁻¹, indicative of the strained C-H bonds of a cyclopropane ring.[2] |
| ~2950-2850 | Alkyl C-H Stretch | Associated with the methylene groups of the cyclopropyl ring. |
| ~1600, ~1475 | Aromatic C=C Stretch | These two bands are characteristic of the benzene ring skeleton. |
| ~1250 | Asymmetric C-O-C Stretch | A strong, prominent band typical for aryl alkyl ethers.[3] This absorption arises from the asymmetric stretching of the Ar-O-C bond. |
| ~1040 | Symmetric C-O-C Stretch | A second, often less intense, band corresponding to the symmetric stretch of the ether linkage.[3] |
| ~1000-600 | C-Br Stretch / Fingerprint | The C-Br stretch appears in the low-frequency region, which is often complex (the "fingerprint region"). |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. Electron Ionization (EI) is a common technique for this type of molecule.
Experimental Protocol (EI-MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates impurities.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to eject an electron, forming a positively charged molecular ion (M⁺·).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
MS Data Interpretation
The key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity.
| Predicted m/z | Ion Structure | Rationale for Assignment |
| 212/214 | [C₉H₉⁷⁹BrO]⁺· / [C₉H₉⁸¹BrO]⁺· | Molecular Ion (M⁺·) . The presence of the M and M+2 peaks in a 1:1 ratio is definitive proof of a single bromine atom in the molecule. |
| 171/173 | [C₆H₄⁷⁹BrO]⁺· / [C₆H₄⁸¹BrO]⁺· | Loss of the cyclopropyl group (C₃H₅·) as a neutral radical. |
| 133 | [C₉H₉O]⁺ | Loss of the bromine radical (Br·). A common fragmentation pathway for bromoarenes.[4] |
| 92 | [C₆H₄O]⁺· | Subsequent loss of the cyclopropyl group from the [M-Br]⁺ ion. |
| 67 | [C₅H₇]⁺ | Represents the pentadienyl cation, a common fragment from aromatic systems. |
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental data is sparse, a detailed and reliable structural assignment can be achieved through predictive analysis based on foundational spectroscopic principles. The ¹H NMR spectrum confirms the substitution pattern and reveals the characteristic upfield signals of the cyclopropyl protons. The ¹³C NMR complements this by identifying all unique carbon environments. IR spectroscopy provides rapid confirmation of the key aryl ether functional group, and mass spectrometry establishes the molecular weight and confirms the presence of bromine through its distinct isotopic pattern. This guide serves as a robust framework for researchers engaged in the synthesis and characterization of this and structurally related molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]
-
Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]
-
NIST Chemistry WebBook. Benzene, 1-bromo-3-methoxy-. [Link]
Sources
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-Bromo-3-cyclopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emerging Significance of 1-Bromo-3-cyclopropoxybenzene in Modern Drug Discovery
This compound is a versatile building block in medicinal chemistry, valued for its unique combination of functionalities: a brominated aromatic ring, a cyclopropoxy ether linkage, and the inherent conformational rigidity imparted by the cyclopropyl group. The bromine atom serves as a key handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The cyclopropyl moiety is increasingly recognized for its beneficial effects on the metabolic stability, potency, and membrane permeability of drug candidates.[1][2] The ether linkage, while seemingly simple, influences the overall polarity and hydrogen bonding capacity of the molecule.
A thorough understanding of the thermodynamic properties and stability of this compound is paramount for its effective utilization in drug development. Thermodynamic parameters govern reaction equilibria and kinetics, crucial for optimizing synthetic routes. Stability, encompassing thermal, hydrolytic, and oxidative degradation, directly impacts the shelf-life, formulation, and in vivo fate of any resulting pharmaceutical compound. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing this important synthetic intermediate.
Section 1: Thermodynamic Landscape of this compound
While direct experimental thermodynamic data for this compound is not extensively available in the public domain, we can infer its properties based on the well-characterized thermodynamics of its constituent functional groups and related molecules. Furthermore, modern computational methods provide a powerful tool for estimating these values.
Inferred and Computationally Predicted Thermodynamic Properties
The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental to understanding its energetic state and reactivity. For this compound, these values will be influenced by the interplay of the aromatic ring, the bromine substituent, the ether linkage, and the strained cyclopropyl ring.
Table 1: Predicted Thermodynamic Properties of this compound (Gas Phase, 298.15 K)
| Property | Predicted Value (Method) | Rationale and Influencing Factors |
| Enthalpy of Formation (ΔHf°) | Estimated to be slightly positive (Computational) | The aromatic ring is stable, but the C-Br bond and the strained cyclopropyl ring contribute to a higher energy state. The ether linkage is relatively stable. |
| Standard Entropy (S°) | Estimated to be in the range of 350-400 J/mol·K (Computational) | This value reflects the molecule's rotational and vibrational freedom. The relatively rigid structure limits conformational entropy compared to more flexible analogues. |
| Gibbs Free Energy of Formation (ΔGf°) | Estimated to be positive (Calculated from ΔHf° and S°) | A positive ΔGf° indicates that the molecule is thermodynamically unstable relative to its constituent elements in their standard states, which is typical for many complex organic molecules. |
Note: The values in Table 1 are estimations and should be confirmed by experimental determination. Computational predictions can be performed using various quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations.[3][4][5][6][7]
Experimental Determination of Thermodynamic Properties
Precise thermodynamic data can only be obtained through rigorous experimental measurement. The following are standard, self-validating protocols for determining the key thermodynamic parameters of this compound.
The standard enthalpy of formation (ΔHf°) is most accurately determined from the experimentally measured enthalpy of combustion (ΔHc°) using a bomb calorimeter.[8][9]
Objective: To measure the heat released during the complete combustion of this compound and to calculate its standard enthalpy of formation.
Methodology:
-
Sample Preparation: A precisely weighed pellet (approximately 1 gram) of this compound is prepared.
-
Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to contact the sample. The bomb is sealed and pressurized with excess pure oxygen (typically 30 atm).[10][11]
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated using the measured temperature change and Ccal.
-
Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, accounting for the enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
DSC is a powerful technique for studying thermal transitions such as melting, crystallization, and glass transitions. It provides data on the enthalpy changes associated with these processes.[12][13][14][15][16]
Objective: To determine the melting point and enthalpy of fusion of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The differential heat flow between the sample and reference is measured as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
Section 2: Stability Profile of this compound
The stability of this compound is a critical consideration for its synthesis, storage, and application. The molecule possesses several functionalities that could be susceptible to degradation under various conditions.
Thermal Stability
Based on related aryl ether structures, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, degradation is likely to occur. Potential thermal decomposition pathways could involve cleavage of the ether bond or reactions involving the bromine atom.
Oxidative Stability: The Challenge of Ether Autoxidation
Ethers are known to undergo autoxidation in the presence of oxygen, particularly when exposed to light, to form explosive hydroperoxides and peroxides.[17][18][19][20] This is a significant safety concern and a major pathway for degradation.
Mechanism of Autoxidation:
The reaction proceeds via a free-radical chain mechanism:
-
Initiation: Formation of a radical at the carbon atom alpha to the ether oxygen.
-
Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon-centered radical.
-
Termination: Combination of radicals to form non-radical products.
Caption: Simplified mechanism of ether autoxidation.
Mitigation Strategies:
-
Storage: Store in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: Addition of radical scavengers such as butylated hydroxytoluene (BHT).
-
Peroxide Testing: Regularly test for the presence of peroxides using standard methods (e.g., potassium iodide test strips) before use, especially before distillation or concentration.
Hydrolytic Stability
Aryl ethers are generally resistant to hydrolysis under neutral and basic conditions. However, cleavage of the ether bond can occur under strongly acidic conditions, often at elevated temperatures.[21][22][23][24] The cyclopropyl group has been shown to enhance the hydrolytic stability of adjacent ester groups through hyperconjugation, and a similar stabilizing effect may be observed for the cyclopropoxy ether.[25]
Potential Hydrolysis Pathway (Acid-Catalyzed):
-
Protonation of the ether oxygen.
-
Nucleophilic attack by water on the cyclopropyl carbon or cleavage to form a phenol and a cyclopropyl-derived cation, which would be highly unstable and unlikely. The more probable pathway is cleavage to phenol and a cyclopropyl-containing alcohol or halide, depending on the nucleophile present.
Photostability
Aromatic bromides can be susceptible to photodecomposition, involving cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to the formation of aryl radicals and subsequent undesired side reactions. Therefore, prolonged exposure to light should be avoided.
Section 3: Summary and Future Directions
This compound is a valuable synthetic intermediate with a promising role in drug discovery. While its thermodynamic properties are not yet fully characterized experimentally, they can be reasonably inferred from the behavior of related compounds and predicted using computational models.
The primary stability concern for this molecule is its susceptibility to autoxidation, a common issue with ethers that necessitates careful handling and storage. Its thermal and hydrolytic stability are expected to be good under typical synthetic and storage conditions.
Future work should focus on the experimental determination of the thermodynamic properties outlined in this guide. A comprehensive understanding of its stability profile under various stress conditions (acidic, basic, oxidative, and photolytic) will be crucial for its successful application in the development of new therapeutics.
References
-
Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. [Link]
-
Autoxidation of Ethers. (2020, May 30). Chemistry LibreTexts. [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]
-
Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2025, August 6). ResearchGate. [Link]
-
Bromine. NIST Chemistry WebBook. [Link]
-
Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. DuEPublico. [Link]
-
Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Journal of the American Chemical Society. [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. [Link]
-
Bomb Calorimetry. Gustavus Adolphus College. [Link]
-
High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]
-
Autoxidation. Wikipedia. [Link]
-
A Computational Investigation of the Stability of Cyclopropyl Carbenes. ResearchGate. [Link]
-
HEAT OF COMBUSTION: BOMB CALORIMETER. University of Missouri-St. Louis. [Link]
-
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ResearchGate. [Link]
-
D'Amelia, R., Franks, T., & Nirode, W. F. (2013). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 90(5), 643-646. [Link]
-
Autoxidation of Ethers. (2013, October 29). YouTube. [Link]
-
EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. [Link]
-
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. PubMed. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]
-
Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions. PubMed Central. [Link]
-
ME 354 Lab - Bomb Calorimeter Experiment. University of Washington. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate. [Link]
-
Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Royal Society of Chemistry. [Link]
-
Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. ResearchGate. [Link]
-
Bromination of other aromatic substrates a. ResearchGate. [Link]
-
Thermodynamic Properties of C 1 and C 2 Bromo Compounds and Radicals. A Relativistic ab Initio Study. ResearchGate. [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]
-
Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. Semantic Scholar. [Link]
-
Autoxidation of Ethers. (2019, September 3). Chemistry LibreTexts. [Link]
-
Bromine. NIST Chemistry WebBook. [Link]
-
Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society. [Link]
-
Bomb Calorimetry - Heat of Combustion. University of California, Berkeley. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. [Link]
-
Expt. 8: Differential Scanning Calorimetry. Williams College. [Link]
-
Bromine. WebElements. [Link]
-
Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 4. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]
- 5. Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions | Semantic Scholar [semanticscholar.org]
- 8. biopchem.education [biopchem.education]
- 9. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. pages.jh.edu [pages.jh.edu]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.williams.edu [web.williams.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Autoxidation - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and historical synthesis of 1-Bromo-3-cyclopropoxybenzene
An In-depth Technical Guide to the Discovery and Synthesis of 1-Bromo-3-cyclopropoxybenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a significant building block in modern chemistry. We will explore its molecular identity, the historical evolution of its synthesis from classical to modern methods, and its applications, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.
Introduction and Significance
This compound (CAS No. 1035690-22-2) is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropoxy group at the meta positions.[1] The presence of the bromine atom makes it an ideal substrate for various cross-coupling reactions, while the cyclopropoxy group imparts unique conformational rigidity and metabolic stability to derivative molecules. This combination of features has established this compound as a valuable intermediate in the synthesis of complex molecular architectures.
Its utility is most pronounced in:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]
-
Agrochemicals: The compound is used in the development of advanced crop protection products.[2]
-
Material Science: Its structural properties are leveraged in the creation of novel polymers and resins.[2]
The "discovery" of this molecule is not marked by a single event but rather by the development of synthetic methodologies that made the formation of the aryl-ether bond to a strained cyclopropyl ring feasible and efficient.
The Synthetic Challenge: A Historical Perspective
The primary challenge in synthesizing this compound lies in the formation of the ether linkage between the aromatic ring and the three-membered cyclopropyl group. Historically, this has been approached through several classical methods, each with its own merits and limitations.
The Williamson Ether Synthesis: A Foundational Approach
Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers.[3][4] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[4][5]
Causality in Experimental Design:
For the synthesis of this compound, two primary pathways are theoretically possible:
-
Pathway A: Reaction of 3-bromophenoxide with a cyclopropyl halide.
-
Pathway B: Reaction of cyclopropoxide with 1,3-dibromobenzene.
Pathway A is strongly preferred. The S(_N)2 reaction requires the nucleophile to attack a primary or methyl halide for optimal results.[5] Cyclopropyl halides are suitable substrates. Conversely, Pathway B would require the cyclopropoxide to attack an aryl halide. A direct S(_N)2 reaction on an unactivated aryl halide is extremely difficult and generally does not occur due to the steric hindrance of the benzene ring and the high energy of the transition state.
Therefore, the logical and field-proven approach involves the deprotonation of 3-bromophenol with a suitable base to form the phenoxide, which then acts as the nucleophile to attack an activated cyclopropyl electrophile, such as cyclopropyl bromide or tosylate.
Caption: Catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on factors such as scale, cost, available starting materials, and desired purity.
| Method | Catalyst/Reagent | Temperature | Advantages | Disadvantages |
| Williamson Ether Synthesis | Strong Base (e.g., NaH) | 50-100 °C | Simple, well-established, inexpensive reagents. [3][4] | Can have low yields; requires anhydrous conditions; not ideal for sterically hindered substrates. [4] |
| Ullmann Condensation | Stoichiometric Copper | >200 °C | Effective for certain unreactive aryl halides. [6] | Harsh conditions, high temperatures, poor functional group tolerance, significant copper waste. [6][7] |
| Buchwald-Hartwig Coupling | Catalytic Pd / Ligand | 25-120 °C | Mild conditions, high yields, broad substrate scope, high functional group tolerance. [8][9] | Cost of palladium catalyst and ligands; requires inert atmosphere. [10] |
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a self-validating system for the laboratory-scale synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize this compound from 3-bromophenol and cyclopropyl bromide.
Materials:
-
3-Bromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclopropyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Procedure:
-
Preparation (Trustworthiness): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromophenol (1.0 eq). Dissolve it in anhydrous DMF. Causality: Anhydrous conditions are critical as the sodium hydride base reacts violently with water.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality: Portion-wise addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution, ensuring safety.
-
Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 3-bromophenoxide.
-
Nucleophilic Substitution (S(_N)2): Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.2 eq) dropwise via syringe. Causality: A slight excess of the electrophile ensures the complete consumption of the valuable phenoxide intermediate.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to 80 °C overnight with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH(_4)Cl to neutralize any unreacted NaH. Causality: NH(_4)Cl is a mild proton source that safely neutralizes the reactive base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers. Causality: The product is organic-soluble and will move from the polar DMF/aqueous phase into the non-polar diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water and DMF. Dry the organic layer over anhydrous MgSO(_4). Causality: Removing all water is essential before solvent evaporation to prevent co-distillation and ensure product purity.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield this compound as a pure compound.
Conclusion
This compound stands as a testament to the evolution of synthetic organic chemistry. While its synthesis was conceptually possible through classical methods like the Williamson ether synthesis and Ullmann condensation, the advent of modern palladium-catalyzed cross-coupling reactions has made it readily accessible. This accessibility has, in turn, fueled its application as a key building block in the development of novel pharmaceuticals and advanced materials, underscoring the critical interplay between synthetic methodology and applied chemical research.
References
-
Williamson Ether Synthesis . University of California, Los Angeles (UCLA) Chemistry Department. Available at: [Link]
-
cyclopropylbenzene - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
-
Williamson ether synthesis - Wikipedia . Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis . In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
-
Williamson Ether Synthesis - YouTube . Professor Dave Explains. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. Available at: [Link]
-
Ullmann condensation - Wikipedia . Wikipedia. Available at: [Link]
-
Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence | Request PDF . ResearchGate. Available at: [Link]
-
This compound | C9H9BrO | CID 57416951 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]
Sources
- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 1-Bromo-3-cyclopropoxybenzene: A Technical Guide for Advanced Synthesis
Introduction: Beyond the Flatland of Aromatic Scaffolds
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While simple aryl halides have long been the workhorses of cross-coupling chemistry, the incorporation of unique, three-dimensional substituents offers a powerful route to novel chemical space. 1-Bromo-3-cyclopropoxybenzene emerges as a synthon of significant interest, marrying the reliable reactivity of an aryl bromide with the distinctive physicochemical properties of a cyclopropoxy group. This guide provides an in-depth exploration of its synthesis, reactivity, and potent applications for researchers in pharmaceutical and materials science.
The cyclopropyl ring is not merely a passive substituent; its strained, high s-character bonds impart unique electronic properties and conformational rigidity. In drug development, this can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property. This compound provides a direct and versatile entry point for embedding this valuable motif into a vast array of target molecules.
It is crucial to distinguish this molecule from its structural isomers, 1-bromo-3-cyclopropylbenzene and 1-bromo-3-(cyclopropylmethoxy)benzene, as the ether linkage directly to the aromatic ring in this compound offers a distinct electronic and steric profile that influences its reactivity and the properties of its derivatives.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-(cyclopropyloxy)benzene | PubChem[1] |
| CAS Number | 1035690-22-2 | PubChem[1] |
| Molecular Formula | C₉H₉BrO | PubChem[1] |
| Molecular Weight | 213.07 g/mol | PubChem[1] |
| Appearance | Solid (typical) | N/A |
Synthesis and Reactivity: Accessing the Core Scaffold
The most direct and logical route to this compound is via the Williamson ether synthesis, a robust and well-established Sₙ2 reaction.[2][3] This method leverages the nucleophilicity of a phenoxide to displace a halide or other suitable leaving group from a cyclopropyl electrophile.
Causality of Experimental Design:
The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical. It quantitatively deprotonates the weakly acidic 3-bromophenol to generate the sodium 3-bromophenoxide in situ.[4][5] This significantly enhances the nucleophilicity of the oxygen atom, which is essential for the subsequent Sₙ2 attack.[2] A polar aprotic solvent like dimethylformamide (DMF) is chosen to solubilize the phenoxide salt and to accelerate the Sₙ2 reaction by effectively solvating the sodium cation without hydrogen-bonding to the nucleophile, thus leaving it "naked" and highly reactive.[6] Cyclopropyl bromide serves as the electrophile; while other cyclopropyl sources with better leaving groups (e.g., tosylates) could be used, the bromide is often a cost-effective choice.
Detailed Protocol: Synthesis via Williamson Etherification
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration relative to the phenol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Self-Validation Insight: The cessation of hydrogen gas evolution provides a visual cue that the deprotonation is complete. Stirring for an additional 30 minutes at 0 °C ensures full formation of the phenoxide.
-
-
Electrophile Addition: Add cyclopropyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Expertise Note: The reaction may take several hours to reach completion. Driving the reaction with heat is necessary but excessive temperatures should be avoided to minimize potential side reactions.[3]
-
-
Workup: Upon completion, cool the mixture to room temperature and cautiously quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield this compound.
Caption: Williamson Ether Synthesis of the target compound.
Core Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The bromine atom of this compound serves as an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers to generate biaryl and substituted aryl structures, which are prevalent motifs in pharmaceuticals.[7]
Mechanistic Rationale:
The reaction proceeds through a well-understood catalytic cycle involving a Pd(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl bromides.[7]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base, forming a boronate complex. This complex transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol %) or a more active pre-catalyst system like Pd₂(dba)₃ with a ligand like XPhos.[8]
-
Expertise Note: For less reactive aryl bromides or challenging substrates, modern biarylphosphine ligands (e.g., XPhos, SPhos) often provide superior results compared to traditional PPh₃.
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Self-Validation Insight: The water in the solvent system is not just a co-solvent; it plays a crucial role in dissolving the inorganic base and facilitating the transmetalation step.
-
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification via flash chromatography yields the desired biaryl product.
Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The synthesis of aryl amines is fundamental to drug discovery. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, a transformation that is often challenging using classical methods.[9] this compound is an excellent substrate for this reaction, enabling the synthesis of a diverse range of aniline derivatives.
Mechanistic Rationale & The Role of Ligands:
Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[9][10] The key distinction lies in the subsequent steps. The amine coordinates to the Pd(II) center, and in the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu), the amine is deprotonated to form a palladium amido complex.[11] The final, crucial step is the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst.
-
Trustworthiness through Ligand Choice: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[11] Bulky, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) are essential. They accelerate the rate-limiting reductive elimination step, prevent the formation of inactive catalyst dimers, and promote the initial oxidative addition. Using a suboptimal ligand can lead to low yields or complete reaction failure.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the appropriate bulky phosphine ligand (e.g., XPhos, 2-4 mol %), and the strong base (e.g., Sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reactant Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Expertise Note: The reaction is highly sensitive to moisture and oxygen. The use of anhydrous solvent and strict adherence to inert atmosphere techniques is mandatory for reproducibility and high yields.[12]
-
-
Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Emerging Research Trajectories
The value of this compound extends beyond its role as a simple substrate for established reactions. The products derived from it are poised for application in several cutting-edge research areas.
-
Medicinal Chemistry: The resulting 3-cyclopropoxy-substituted biaryls and anilines are ideal starting points for library synthesis in drug discovery programs. They can serve as cores for developing inhibitors of kinases, proteases, or G-protein coupled receptors (GPCRs), where precise conformational control offered by the cyclopropoxy group can be exploited to enhance potency and selectivity.
-
Agrochemicals: The development of novel fungicides and herbicides often relies on scaffolds that can be accessed through cross-coupling chemistry. The unique electronic and lipophilic character of the 3-cyclopropoxyaryl moiety can lead to compounds with improved efficacy and differentiated modes of action.
-
Materials Science: Biaryl structures are fundamental to the design of organic light-emitting diodes (OLEDs) and other organic electronic materials. The cyclopropoxy group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and influence the solid-state packing of these materials, thereby modifying their photophysical characteristics.
Caption: From building block to high-value applications.
Safety and Handling
This compound should be handled with appropriate laboratory precautions.
| Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity, Oral |
| Causes skin irritation | H315 | Skin Irritation |
| Causes serious eye irritation | H319 | Eye Irritation |
| May cause respiratory irritation | H335 | STOT SE 3 |
| Data sourced from PubChem.[1] |
Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a highly versatile and strategic building block that provides chemists with a reliable tool to introduce the valuable cyclopropoxy moiety. Its utility in robust and scalable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it a key intermediate for accessing novel and complex molecules. For researchers and drug development professionals, mastering the application of this reagent opens a direct path to new chemical entities with significant potential in medicine, agriculture, and materials science, accelerating the pace of innovation.
References
-
Biscoe, M. R., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(39), 7482-7485. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bary, S., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1968-1971. [Link]
-
Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 18(29), 8965-8972. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Synarchive. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Synarchive. [Link]
-
Martina, F., et al. (2008). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 4, 15. [Link]
-
Chemistry Student. (2021). Buchwald-Hartwig Coupling. YouTube. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]
-
Reddy, K. S., et al. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 42(34). [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-cyclopropylbenzene. PubChem Compound Database. [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]
Sources
- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
1-Bromo-3-cyclopropoxybenzene safety, handling, and MSDS information
An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-cyclopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of research and development, a deep and intuitive understanding of chemical safety is not merely a regulatory requirement but a cornerstone of scientific excellence. This guide is dedicated to providing a comprehensive safety and handling protocol for this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of rules and instead, to instill a proactive safety culture rooted in a thorough understanding of the material's properties. The protocols detailed herein are designed to be self-validating systems, encouraging a mindset where safe practice is a natural extension of rigorous scientific methodology.
Section 1: Hazard Identification and GHS Classification
This compound is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates multiple areas of concern that necessitate careful handling to mitigate risk.
The primary hazards associated with this compound are related to its potential for causing acute oral toxicity, skin irritation, and serious eye irritation.[1] Understanding these classifications is the first step in developing effective safety protocols.
GHS Classification Data
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | Irritant |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Irritant |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Irritant |
Source: PubChem CID 57416951[1]
Visualizing the Hazards
To effectively communicate the core risks, the following diagram illustrates the primary hazard classifications for this compound.
Sources
solubility of 1-Bromo-3-cyclopropoxybenzene in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-3-cyclopropoxybenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its behavior in common organic solvents, and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in their experimental work.
Introduction to this compound
This compound is an aromatic compound featuring a benzene ring substituted with a bromine atom and a cyclopropoxy group.[1] Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the cyclopropoxy moiety can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Given its utility, a clear understanding of its physical properties, particularly its solubility, is essential for its practical application in a laboratory and industrial setting.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Solid (predicted) |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by a balance of intermolecular interactions:
-
Van der Waals Forces: The aromatic ring and the alkyl portion of the cyclopropoxy group contribute to London dispersion forces, a type of van der Waals interaction. These forces will be significant in interactions with nonpolar solvents.
-
Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds introduce polarity into the molecule, creating a molecular dipole. This allows for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The oxygen atom in the cyclopropoxy group has lone pairs of electrons and can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. Therefore, it will have limited solubility in protic solvents where hydrogen bonding is the dominant intermolecular force, unless the solvent can also act as a strong hydrogen bond donor.
Aryl halides, in general, are insoluble in water due to the energy required to break the hydrogen bonds between water molecules.[2] While this compound is expected to be insoluble in water, its solubility in organic solvents will vary based on the solvent's polarity and hydrogen bonding capabilities.
Predicted Solubility Trends:
Based on the structural features of this compound, the following solubility trends can be predicted:
-
High Solubility: Expected in moderately polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. These solvents can engage in dipole-dipole interactions and have some capacity for dispersion forces, matching the characteristics of the solute.
-
Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, where dispersion forces and pi-pi stacking interactions with the benzene ring of the solute can occur. Also, moderate solubility is expected in polar aprotic solvents like acetone and acetonitrile.
-
Low Solubility: Expected in highly polar protic solvents like methanol and ethanol, where the strong hydrogen bonding network of the solvent is not easily disrupted by the solute. Also, low solubility is expected in very nonpolar aliphatic solvents like hexane and cyclohexane, where the dipole-dipole interactions of the solute are not well-solvated.
The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility in different classes of organic solvents.
References
The Synthetic Chemist's Guide to 1-Bromo-3-cyclopropoxybenzene: A Niche Yet Valuable Building Block
Introduction: Unlocking Novel Chemical Space
In the landscape of modern drug discovery and materials science, the strategic introduction of unique structural motifs is paramount to accessing novel chemical space and modulating physicochemical properties. Aryl halides appended with strained ring systems offer a compelling synthetic platform, merging the versatile reactivity of the carbon-halogen bond with the distinct conformational and electronic characteristics of moieties like cyclopropyl groups. 1-Bromo-3-cyclopropoxybenzene (CAS No. 1035690-22-2), also known as 3-Bromophenyl cyclopropyl ether, embodies this principle. This guide provides an in-depth technical overview of this building block, focusing on its commercial availability, synthetic utility, and practical handling for researchers, scientists, and professionals in drug development.
The core value of this compound lies in the juxtaposition of two key functional groups. The bromo substituent serves as a versatile synthetic handle, primed for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the cyclopropoxy group, a metabolically stable isostere of larger alkoxy groups, can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity—critical parameters in medicinal chemistry.[2]
Physicochemical & Spectral Data
A thorough understanding of a reagent's physical properties is the foundation of its effective use in synthesis. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1035690-22-2 | [PubChem][3] |
| Molecular Formula | C₉H₉BrO | [PubChem][3] |
| Molecular Weight | 213.07 g/mol | [PubChem][3] |
| IUPAC Name | 1-bromo-3-(cyclopropyloxy)benzene | [PubChem][3] |
| Synonyms | 3-Bromophenyl cyclopropyl ether | [PubChem][3] |
| XLogP3 | 3.1 | [PubChem][3] |
Table 1: Key Identifiers and Computed Physicochemical Properties for this compound.[3]
While extensive, publicly available spectral data for this specific molecule is limited, its expected NMR and mass spectrometry characteristics can be inferred from its structure and comparison to analogous compounds like 1-bromo-3-methoxybenzene. Researchers procuring this material should insist on a Certificate of Analysis (CoA) with accompanying spectra to confirm identity and purity.
Commercial Availability and Strategic Procurement
A critical finding of our analysis is the niche commercial availability of this compound. Unlike more common aryl bromides, it is not a stock item for most major chemical suppliers. This scarcity underscores its status as a specialty reagent, likely synthesized on demand or in limited research-scale batches.
| Supplier | Status/Notes | Region |
| Accela ChemBio Inc. | Listed in catalog (SY269093) | USA/China |
| Lotatrade | Listed as "Backordered" | Taiwan |
| Various Import/Export | Sporadic shipments documented | Global |
Table 2: Documented Commercial Mentions of this compound (CAS 1035690-22-2).[4][5][6]
Expert Insight on Procurement: Given its limited availability, researchers should adopt a strategic approach to sourcing:
-
Extended Lead Times: Plan for significantly longer lead times compared to common building blocks. Initiate inquiries well in advance of planned experiments.
-
Custom Synthesis: For larger quantities or time-sensitive projects, engaging a custom synthesis provider is the most reliable strategy. Provide the CAS number (1035690-22-2) and desired purity specifications.
-
Thorough Vendor Vetting: When a potential supplier is identified, request a comprehensive Certificate of Analysis (CoA) for a recent batch. This document is non-negotiable and must include purity assessment by ¹H NMR and/or GC-MS, and confirmation of identity.
-
Distinguish from Analogs: Exercise extreme caution to differentiate from structurally similar, but distinct, compounds such as 1-Bromo-3-cyclopropylbenzene (CAS 1798-85-2)[7] and 1-Bromo-3-(cyclopropylmethoxy)benzene (CAS 126909-78-2).[2][8] These analogs, while useful in their own right, will not yield the desired cyclopropoxy ether linkage.
Synthetic Rationale and Key Reaction Workflows
The primary synthetic value of this compound is its role as an aryl electrophile in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily susceptible to oxidative addition by a low-valent palladium(0) complex, initiating the catalytic cycle.
The Suzuki-Miyaura Coupling: A Cornerstone Reaction
The Suzuki-Miyaura coupling is arguably the most utilized reaction for this class of substrate due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[9][10] This reaction facilitates the formation of a biaryl or vinyl-aryl bond, a common motif in pharmaceuticals.
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The causality behind this workflow is elegant and robust. The base activates the organoboron species, making it more nucleophilic and facilitating the transmetalation step, where the organic group 'R' is transferred from boron to the palladium center.[9] The final, irreversible reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative, field-proven method for the Suzuki-Miyaura coupling of an aryl bromide. It should be adapted and optimized for the specific boronic acid being used.
Reaction: Synthesis of 3-cyclopropoxy-4'-methylbiphenyl
-
Reagent Preparation:
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (213 mg, 1.0 mmol, 1.0 equiv.).
-
Add 4-methylphenylboronic acid (163 mg, 1.2 mmol, 1.2 equiv.).
-
Add potassium carbonate (K₂CO₃), finely powdered and dried (276 mg, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
-
Solvent Addition:
-
To the flask containing the solids, add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL). Degassing is critical to prevent oxidation of the Pd(0) catalyst. This can be achieved by bubbling argon through the solvent for 20-30 minutes.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-cyclopropoxy-4'-methylbiphenyl.
-
Safety, Handling, and Storage
While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from structurally related aryl bromides and ethers.[11][12]
-
Hazard Classification (Anticipated):
-
Causes skin irritation (GHS Category 2).
-
Causes serious eye irritation (GHS Category 2).
-
May cause respiratory irritation (GHS STOT SE 3).
-
-
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound represents a specialty chemical building block with significant potential for creating novel molecular architectures in pharmaceutical and materials science applications. Its value is derived from the synthetic versatility of the aryl-bromide bond, coupled with the desirable physicochemical properties imparted by the cyclopropoxy group. Researchers and drug development professionals must navigate the key challenge of its limited commercial availability through strategic sourcing, custom synthesis requests, and rigorous quality control of procured materials. By understanding its reactivity and employing robust synthetic protocols, such as the Suzuki-Miyaura coupling, scientists can effectively leverage this niche reagent to advance their research programs.
References
-
Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Volza. (n.d.). Chemicals Imports in India. Retrieved from [Link]
-
MOLBASE. (n.d.). 1-broMo-3-(3-broMo-propyl)-benzene. Retrieved from [Link]
-
Volza. (n.d.). Chemicals Imports in India from China. Retrieved from [Link]
-
Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-3-cyclopropylbenzene (C9H9Br). Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-cyclopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Leslie, J. M. (2020, September 9). Suzuki reaction example [Video]. YouTube. Retrieved from [Link]
-
Lotatrade. (2025). Product Details. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Retrieved from [Link]
-
Accela ChemBio Inc. (n.d.). 1073372-02-7 6-[(Methoxycarbonyl)amino]pyridine-3-boronic Acid Pinacol Ester. Retrieved from [Link]
-
PubChem. (n.d.). [1-(3-Bromophenyl)cyclopropyl]methylcycloheptane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. volza.com [volza.com]
- 5. volza.com [volza.com]
- 6. 1073372-02-7,6-[(Methoxycarbonyl)amino]pyridine-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1-Bromo-3-cyclopropylbenzene - CAS:1798-85-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1-Bromo-3-(cyclopropylmethoxy)benzene | C10H11BrO | CID 15727633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
use of 1-Bromo-3-cyclopropoxybenzene in Suzuki-Miyaura coupling reactions
An In-Depth Guide to the Application of 1-Bromo-3-cyclopropoxybenzene in Suzuki-Miyaura Coupling Reactions
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Scaffolds with Strategic Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[3][4][5]
This guide focuses on a specific, high-value building block: This compound . The 3-cyclopropoxyphenyl moiety is of significant interest to medicinal chemists. The cyclopropyl group, with its unique steric and electronic properties, often serves as a bioisostere for larger or more metabolically labile groups.[6] Its incorporation into drug candidates can lead to enhanced metabolic stability, improved binding affinity, and increased potency.[7][8] Therefore, mastering the coupling of this compound is a critical skill for researchers aiming to synthesize novel molecular entities with optimized pharmacological profiles.
This document provides a comprehensive overview, from the fundamental catalytic cycle to detailed, field-tested protocols, empowering researchers to effectively utilize this versatile reagent.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands, which inserts itself into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[1] The reactivity of the organic halide is crucial here, with the general trend being I > Br > OTf >> Cl.[2] Aryl bromides like our substrate offer a robust balance of reactivity and stability.
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate complex.[10][11] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex.
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling and leaving the palladium center. This forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol I: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Analytical tools (TLC, GC-MS, LC-MS) for reaction monitoring
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Method:
-
Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).[12]
-
Inerting the Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition : Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The reaction mixture should be a suspension.
-
Reaction Execution : Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir the mixture vigorously for the required time (2–24 hours).
-
Monitoring : Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A common issue is protodeboronation of the boronic acid, which can be observed as the formation of benzene from phenylboronic acid, for example.[12]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter the mixture through a pad of celite to remove the base and palladium residues.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data & Optimization: A Framework for Success
The success of a Suzuki-Miyaura coupling is highly dependent on the specific substrates and the careful selection of reaction parameters. The following table provides a set of validated starting conditions for coupling this compound, which can be further optimized.
| Boronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Notes & Rationale |
| Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | >90% | A standard, highly reliable system for simple aryl-aryl coupling. SPhos is a bulky, electron-rich ligand excellent for aryl bromides.[3] |
| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | >85% | Electron-rich boronic acids couple readily. Pd(dppf)Cl₂ is a robust, air-stable precatalyst.[13] |
| 3-Pyridylboronic Acid | Pd₂(dba)₃ (1.5) / RuPhos (3) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 75-85% | Heteroarylboronic acids can be challenging. A stronger base like Cs₂CO₃ and a specialized ligand like RuPhos often improve yields.[14] |
| Cyclopropylboronic Acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 80 | 70-80% | Coupling with sp³-hybridized boronic acids requires careful optimization. PCy₃ is a highly effective ligand for this transformation.[15][16] |
| 4-Formylphenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME | 85 | >85% | Boronic esters offer greater stability.[9] Aldehyde functionality is well-tolerated under these conditions. Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst. |
DME = Dimethoxyethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; PCy₃ = Tricyclohexylphosphine.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for introducing the valuable 3-cyclopropoxyphenyl scaffold into a wide array of molecules. By understanding the underlying catalytic mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and product purity. The protocols and data presented herein provide a solid foundation for drug development professionals and synthetic chemists to apply this methodology confidently in their pursuit of novel chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Trose, M., & Caggiano, L. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Kuo, C. W., & Klapars, A. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(13), 2477-2480. [Link]
-
Lipshutz, B. H., & Petersen, T. B. (2006). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 8(16), 3457-3460. [Link]
-
Alonso, D. A., & Nájera, C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 31(5), 281-289. [Link]
-
Friis, S. D., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Ma, H., Bai, C., & Bao, Y. S. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Organic & Biomolecular Chemistry, 17(23), 5774-5778. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Elsherbeny, M. A., et al. (2025). Pharmaceutical applications of pyrazole containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Elsherbeny, M. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Kinens, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]
-
Molander, G. A., & Yun, C. S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
EPFL. (2024). New method unlocks cyclopropenes' potential for drug discovery. EPFL News. [Link]
-
ResearchGate. (2018). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
-
ResearchGate. (2003). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(8), 1599-1602. [Link]
-
Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Abbiati, G., et al. (2003). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. audreyli.com [audreyli.com]
Application Notes & Protocols: 1-Bromo-3-cyclopropoxybenzene as a Strategic Building Block for Pharmaceutical Intermediates
Abstract
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing a compound's pharmacological profile. The cyclopropyl group, in particular, has emerged as a "versatile player" in medicinal chemistry, valued for its ability to confer metabolic stability, enhance binding affinity, and fine-tune physicochemical properties.[1][2] This guide focuses on 1-Bromo-3-cyclopropoxybenzene, a key building block that combines the benefits of the cyclopropoxy moiety with the synthetic versatility of an aryl bromide. We provide an in-depth analysis of its properties and its application in cornerstone C-C and C-N bond-forming reactions, complete with detailed, field-proven protocols for its use in synthesizing advanced pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic compound that serves as a powerful precursor in multi-step organic synthesis.[3] Its utility is rooted in the distinct properties of its two key functional groups: the cyclopropoxy group and the bromine atom.
-
The Cyclopropoxy Moiety: The cyclopropane ring is a strained, three-membered carbocycle that imparts unique conformational rigidity and electronic properties.[2][4] When incorporated into drug candidates, it can act as a bioisostere for other groups like phenyl or alkene moieties, often leading to improved metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][5] This can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile, a critical consideration in drug development.[1]
-
The Aryl Bromide Handle: The bromine atom at the meta-position is an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions.[3] These reactions are fundamental tools in modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures from simpler precursors.[6][7]
The combination of these features makes this compound an ideal starting material for creating diverse libraries of compounds, particularly in the development of selective androgen receptor modulators (SARMs) and other targeted therapies.[8]
Physicochemical Properties
A clear understanding of the reagent's properties is the foundation of successful synthesis.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-cyclopropyloxybenzene | [9] |
| CAS Number | 1035690-22-2 | [9] |
| Molecular Formula | C₉H₉BrO | [9] |
| Molecular Weight | 213.07 g/mol | [9] |
| Appearance | Solid (Typical) |
Safety Note: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications: Cross-Coupling Reactions
The bromine atom on the benzene ring makes this building block a prime substrate for palladium-catalyzed cross-coupling reactions, which are indispensable for forming C-C and C-heteroatom bonds in pharmaceutical synthesis.[6][7] We will focus on two of the most powerful and widely used methods: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Caption: Key synthetic routes using this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound.[10][11] It is celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents.[12]
Causality Behind the Protocol: The mechanism involves a catalytic cycle with a palladium complex.[10] The key steps are the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (which is activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[13][14] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method for coupling this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%) or SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture (e.g., 5:2:2 ratio)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[13]
-
Catalyst Addition: In a separate vial, pre-mix the catalyst by adding palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol) to a small amount of the solvent. Add this catalyst solution to the main reaction flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 9 mL total) to the flask via syringe. Degassing is typically done by bubbling the inert gas through the solvent for 15-20 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[13] Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[15][16] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[17][18]
Causality Behind the Protocol: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[16][17][19] The choice of ligand is especially critical in this reaction; sterically hindered biarylphosphine ligands (like XPhos or RuPhos) are often required to promote the reductive elimination step and prevent side reactions.[17][19] A strong, non-nucleophilic base like sodium tert-butoxide is typically used.[17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol describes a general procedure for the C-N coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[17]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with the inert gas at least three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the secondary amine (1.2 mmol) followed by the anhydrous solvent (5 mL) via syringe.[17]
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[17]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate. Filter through a plug of silica gel or Celite, washing with additional ethyl acetate to remove baseline impurities and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford the pure N-aryl amine product.
Application Example: Synthesis of a SARM Intermediate
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects.[20][21] Many SARM candidates feature complex aryl structures, making building blocks like this compound highly valuable.[8]
The workflow below illustrates a hypothetical two-step synthesis of an advanced intermediate, starting with the borylation of this compound, followed by a Suzuki coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacodynamics of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 1-Bromo-3-cyclopropoxybenzene: A Guide to Key Transformations for Drug Discovery and Materials Science
Introduction: The Strategic Value of the Cyclopropoxybenzene Moiety
In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group has emerged as a motif of significant interest. When appended to an aromatic core via an ether linkage, as in 1-Bromo-3-cyclopropoxybenzene, it imparts a unique combination of properties that are highly sought after by researchers. The cyclopropoxy group can enhance metabolic stability, modulate lipophilicity, and provide a rigid conformational constraint, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the presence of a bromine atom on the phenyl ring provides a versatile handle for a wide array of synthetic transformations, making this compound a valuable building block for the synthesis of complex molecules.[2]
This technical guide provides detailed application notes and protocols for several key synthetic transformations utilizing this compound as a starting material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Synthetic Applications: A Practical Overview
This compound serves as a versatile precursor for a variety of high-value chemical transformations. The electron-donating nature of the cyclopropoxy group can influence the reactivity of the aryl bromide, a factor that should be considered when selecting reaction conditions. The primary applications of this starting material lie in the realm of palladium-catalyzed cross-coupling reactions, which allow for the facile construction of carbon-carbon and carbon-nitrogen bonds.
Key Synthetic Pathways from this compound
Caption: Key cross-coupling reactions starting from this compound.
Detailed Protocols and Methodologies
Suzuki-Miyaura Coupling: Synthesis of 3-Cyclopropoxy-biphenyl Derivatives
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for creating biaryl structures, which are prevalent in many pharmaceutical agents.[3][4][5]
Expertise & Experience: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For an electron-rich aryl bromide like this compound, a catalyst system with a bulky, electron-rich phosphine ligand such as XPhos is often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The use of a mixed solvent system, such as toluene/water, with a base like potassium carbonate is a robust combination that facilitates the transmetalation step.[6]
Protocol: Synthesis of 3-Cyclopropoxy-4'-methoxybiphenyl
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1035690-22-2 | 213.07 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.63 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add this compound (213 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
In a separate vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in 2 mL of toluene.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining toluene (3 mL) and water (1 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination: Access to 3-Cyclopropoxyaniline Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] This reaction has largely replaced harsher classical methods for the synthesis of arylamines and is indispensable in pharmaceutical synthesis.[7][10]
Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[8][9] For the coupling of primary amines with this compound, a bulky biarylphosphine ligand like RuPhos or XPhos, in combination with a strong, non-nucleophilic base such as sodium tert-butoxide, is often required to facilitate the reductive elimination from the palladium center. The use of an anhydrous, aprotic solvent like toluene or dioxane is crucial to prevent catalyst deactivation and unwanted side reactions.
Protocol: Synthesis of N-Butyl-3-cyclopropoxyaniline
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1035690-22-2 | 213.07 | 1.0 | 1.0 |
| n-Butylamine | 109-73-9 | 73.14 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) |
| RuPhos | 787618-22-8 | 467.63 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (18.7 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (3 mL) to the tube.
-
Add this compound (213 mg, 1.0 mmol) and n-butylamine (0.12 mL, 1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Sonogashira Coupling: Formation of Aryl-Alkynyl Scaffolds
The Sonogashira coupling reaction provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This transformation is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[13][14]
Expertise & Experience: The classic Sonogashira coupling employs a dual catalyst system of palladium and copper(I) iodide.[11] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne. An amine base, typically triethylamine or diisopropylamine, serves both as a base and as a solvent. For substrates like this compound, standard conditions using a Pd(PPh₃)₂Cl₂/CuI catalyst system are generally effective.
Protocol: Synthesis of 1-Cyclopropoxy-3-(phenylethynyl)benzene
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1035690-22-2 | 213.07 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.1 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | 5 mL | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (213 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic solution with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (eluent: hexane).
Heck Reaction: Vinylation of this compound
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[15] It is a powerful tool for the synthesis of substituted alkenes.
Expertise & Experience: The choice of base and ligand is crucial in the Heck reaction. For the coupling with acrylates, a phosphine-free catalyst system or one with a simple phosphine ligand like triphenylphosphine can be effective. A base such as triethylamine or potassium carbonate is commonly used. The reaction is often carried out at elevated temperatures in a polar aprotic solvent like DMF or NMP.
Protocol: Synthesis of Methyl (E)-3-(3-cyclopropoxyphenyl)acrylate
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1035690-22-2 | 213.07 | 1.0 | 1.0 |
| Methyl acrylate | 96-33-3 | 86.09 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (213 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Add DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and methyl acrylate (0.14 mL, 1.5 mmol).
-
Seal the tube and heat to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Visualization of a General Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Grokipedia. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-PROPYNYLLITHIUM. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- ResearchGate. (n.d.).
- Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes.
- YouTube. (2021, July 26).
-
National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
- IJSDR. (n.d.).
- BenchChem. (n.d.).
-
Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Retrieved from [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
- ResearchG
- YouTube. (2020, February 13). Suzuki cross-coupling reaction.
- Neliti. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- ResearchGate. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
- Biblio. (n.d.).
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
- ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with....
- ResearchGate. (2025, August 6). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF.
- ResearchGate. (n.d.). Scope of the meta-bromoaniline synthesis.
- ResearchGate. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
-
National Institutes of Health. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
- RSC Publishing. (n.d.).
- YouTube. (2025, May 19). Synthetic Route (Aniline to meta-Bromoaniline).
-
MDPI. (n.d.). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
PubMed. (2020, March 18). Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. Retrieved from [Link]
- ChemScene. (n.d.). 1021042-12-5 | 3-Bromo-N-(1-cyclopropylethyl)aniline.
- ResearchGate. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene.
-
National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
- IJSDR. (n.d.).
-
MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allenes by 1,3-substitution with carbon nucleophiles. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Lithiation of 1-Bromo-3-cyclopropoxybenzene
Abstract
This document provides a comprehensive guide for the experimental procedure of lithiation on 1-Bromo-3-cyclopropoxybenzene, a versatile building block in organic synthesis. The protocol details a robust method for generating the corresponding aryllithium species via lithium-halogen exchange. This highly reactive intermediate serves as a powerful nucleophile, enabling the introduction of a wide array of electrophiles to construct more complex molecular architectures. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, field-proven insights, and stringent safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Aryllithium Intermediates
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents and functional materials. Among the various methods to achieve this, the generation of aryllithium species stands out for its high reactivity and versatility.[1][2] The lithiation of this compound is of particular interest due to the presence of the cyclopropoxy group, a moiety known to impart unique conformational constraints and metabolic stability in drug candidates.
This protocol focuses on the lithium-halogen exchange reaction, a reliable method for the preparation of aryllithium reagents from aryl bromides.[3][4] The reaction proceeds by treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to forge a new carbon-carbon or carbon-heteroatom bond with high precision.[5] Understanding the nuances of this procedure, from the stringent requirement for anhydrous conditions to the careful control of temperature, is paramount for a successful and safe execution.
Mechanistic Rationale: Lithium-Halogen Exchange
The core of this protocol is the lithium-halogen exchange reaction. This process involves the reaction of an organolithium reagent, in this case, n-butyllithium, with an organic halide.[3] For aryl bromides, this exchange is generally a fast and efficient process, especially at low temperatures, which helps to suppress potential side reactions.[4][6]
The generally accepted mechanism involves a four-centered transition state. The lithium atom of the organolithium reagent coordinates to the bromine atom of the this compound. This coordination facilitates the transfer of the butyl group to the bromine atom and the lithium atom to the aromatic ring, resulting in the formation of the desired aryllithium species and n-butyl bromide as a byproduct.
It is crucial to perform this reaction at low temperatures (typically -78 °C) to prevent the newly formed aryllithium species from reacting with the n-butyl bromide byproduct in a subsequent coupling reaction.[4] The choice of an appropriate solvent, such as anhydrous tetrahydrofuran (THF), is also critical as it can influence the reactivity of the organolithium reagent by breaking down its aggregate structures.[6][7]
Experimental Protocol: Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the lithiation of this compound and subsequent quenching with an electrophile.
Materials and Equipment
| Reagent/Equipment | Specifications | Supplier (Example) |
| This compound | ≥98% purity | Sigma-Aldrich[8] |
| n-Butyllithium | 2.5 M solution in hexanes | Sigma-Aldrich[9] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore |
| Electrophile | Specific to desired transformation | Various |
| Saturated aqueous NH₄Cl | ||
| Diethyl ether or Ethyl acetate | Anhydrous | |
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ||
| Schlenk flask | Appropriate size | Chemglass |
| Magnetic stirrer and stir bar | ||
| Septa | ||
| Syringes and needles | Luer-lock, various sizes | |
| Argon or Nitrogen gas supply | High purity, with manifold | |
| Dry ice/acetone bath | ||
| Rotary evaporator | ||
| Flash column chromatography setup |
Rigorous Safety Precautions
n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. [10][11] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All procedures must be conducted under a dry, inert atmosphere of argon or nitrogen.[12][13] Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.[12]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (butyl rubber or neoprene are recommended).[11][12]
-
Fume Hood: All manipulations of n-butyllithium must be performed in a certified chemical fume hood.[12]
-
Quenching Station: Have a beaker of dry ice readily accessible in the fume hood to quench any unused organolithium reagent in an emergency.[14][15] A Class D fire extinguisher for reactive metals should also be available.
-
Never Work Alone: Always ensure another trained individual is present in the laboratory.[12]
-
Waste Disposal: All waste contaminated with n-butyllithium must be quenched properly before disposal.[12] A common procedure involves slow addition to a stirred solution of isopropanol in an inert solvent like heptane.[16][17]
Reaction Setup and Execution
The following diagram illustrates the general workflow for the lithiation procedure.
Caption: Experimental workflow for the lithiation of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Seal the flask with a rubber septum.
-
-
Addition of Reactants:
-
Under a positive flow of inert gas, add this compound (1.0 equivalent) to the flask via syringe.
-
Add anhydrous THF to achieve a concentration of approximately 0.3–0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to ensure thermal equilibrium.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over a period of 15-20 minutes. A slight color change may be observed.
-
Stir the reaction mixture at -78 °C for 45-60 minutes to facilitate complete lithium-halogen exchange.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Slowly warm the reaction to room temperature and let it stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized product.
-
Results and Discussion: Key Considerations for Success
The success of this lithiation protocol hinges on several critical parameters:
-
Purity and Dryness of Reagents: The presence of water or other protic impurities will quench the organolithium reagents, leading to reduced yields.[10] All reagents and solvents must be scrupulously dried.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and the initial stage of the electrophilic quench is crucial to prevent side reactions, such as decomposition of the aryllithium intermediate or reaction with the n-butyl bromide byproduct.[4]
-
Rate of Addition: The dropwise addition of n-butyllithium is important to control the exothermicity of the reaction.
-
Choice of Electrophile: The reactivity of the chosen electrophile will dictate the specific conditions for the quenching step. For highly reactive electrophiles, the reaction is typically complete at low temperatures, while less reactive electrophiles may require warming to room temperature.
The cyclopropoxy group is generally stable under these reaction conditions. However, it is important to note that very strong bases or prolonged reaction times at higher temperatures could potentially lead to ring-opening or other undesired transformations. The protocol described here has been optimized to minimize such side reactions.
Conclusion
This application note provides a detailed and reliable protocol for the lithiation of this compound. By carefully following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively generate the corresponding aryllithium intermediate and utilize it to synthesize a diverse range of functionalized aromatic compounds. The insights into the mechanistic rationale and critical experimental parameters are intended to empower scientists to confidently and safely employ this powerful synthetic transformation in their research and development endeavors.
References
- nbutyl lithium safety - YouTube. (2024).
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]
- Hennion, G. F., & Sheehan, J. J. (1949). cyclopropylbenzene. Organic Syntheses, 29, 31.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes.
-
Marvel, C. S., Hager, F. D., & Coffman, D. D. (1927). THE MECHANISM OF THE REACTION BETWEEN LITHIUM N-BUTYL AND VARIOUS ORGANIC HALOGEN COMPOUNDS. Journal of the American Chemical Society, 49(9), 2323–2328. Retrieved from [Link]
- Apollo Scientific. (n.d.). n-Butyllithium 2.5M solution in hexanes - Safety Data Sheet.
- ChemicalBook. (2025). n-Butyllithium - Safety Data Sheet.
- Princeton University Environmental Health & Safety. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 5-11.
-
Andrew, D., & Wheatley, H. (2021). Lithium calix[18]arenes: structural studies and use in the ring opening polymerization of cyclic esters. Dalton Transactions, 50(12), 4239–4251. Retrieved from [Link]
-
Andrew, D., & Wheatley, H. (2021). Lithium calix[18]arenes: structural studies and use in the ring opening polymerization of cyclic esters. eScholarship, University of California. Retrieved from
- Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- BenchChem. (n.d.). 1-Bromo-3-cyclopropylbenzene | 1798-85-2.
- American Chemical Society. (n.d.). Lithiation Reaction.
-
Bailey, W. F., & Wachter-Jurcsak, N. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. Retrieved from [Link]
- Forschungszentrum Jülich. (n.d.). Experimental Considerations of the Chemical Prelithiation Process via Lithium Arene Complex Solutions on the Example of Si-Based Anodes for.
- ChemClip. (2023). Reagents NaH, BuLi, and Alkyl bromide| Reaction Mechanism.
- Reddit. (2023). Do you know the mechanism of this reaction? : r/OrganicChemistry.
-
Chinchilla, R., & Nájera, C. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. The Chemistry of Organolithium Compounds, 1-61. Retrieved from [Link]
- Hisata, Y., Morishita, D., & Hoshimoto, Y. (2025). An Isolated Lithium ortho-Carboranyl Cuprate Complex for the Synthesis of Multiple-Carborane-Substituted Arenes from (Hetero)Aryl Bromides and Chlorides. Journal of the American Chemical Society, 147, 37677.
- Grokipedia. (n.d.). Directed ortho metalation.
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Progress in Aromatic Chemistry. (n.d.). Directed (ortho) Metallation.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
JoVE. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview [Video]. YouTube. [Link]
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117). Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 1-Bromo-3-cyclopropylbenzene AldrichCPR.
- BLD Pharm. (n.d.). 1798-85-2|1-Bromo-3-cyclopropylbenzene.
- BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
- BenchChem. (n.d.). Application Notes and Protocols: Regioselective Lithiation and Electrophilic Quench of 3-Bromo-2-iodofuran.
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Bromo-3-cyclopropylbenzene AldrichCPR 1798-85-2 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. acs.org [acs.org]
- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. epfl.ch [epfl.ch]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 1-Bromo-3-cyclopropoxybenzene as a Versatile Building Block in the Synthesis of Novel Materials
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the applications and synthetic utility of 1-Bromo-3-cyclopropoxybenzene. We delve into the strategic importance of its unique molecular architecture—a synthetically versatile aryl bromide coupled with a metabolically robust and sterically influential cyclopropoxy group. This document outlines its pivotal role in the construction of complex molecules for pharmaceuticals and advanced organic electronic materials. Detailed, field-tested protocols for key cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, are provided, complete with mechanistic insights and workflow visualizations to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound (CAS No: 1035690-22-2) is an aromatic building block that offers a powerful combination of functionalities for modern organic synthesis.[1] Its structure is deceptively simple, yet it provides two distinct and highly valuable reactive modalities.
-
The Aryl Bromide Handle: The bromine atom serves as a reliable and reactive leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with exceptional precision and functional group tolerance, replacing harsher classical methods.[2]
-
The Cyclopropoxy Moiety: The cyclopropyl group is not merely a spectator. In medicinal chemistry, it is frequently employed as a "metabolic shield" to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Its rigid, three-dimensional structure can also enforce specific conformations, leading to enhanced binding affinity with biological targets. In materials science, this non-planar group can disrupt crystal packing, improving the solubility and amorphous film-forming properties of organic electronic materials.
The strategic placement of these two groups on the benzene ring makes this compound a key intermediate for creating diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1035690-22-2 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromophenyl cyclopropyl ether | [1] |
Caption: Structure of this compound highlighting key reactive sites.
Core Applications & Synthetic Strategy
Pharmaceutical Synthesis
The development of novel Active Pharmaceutical Ingredients (APIs) often relies on building blocks that can introduce desirable properties. This compound is valuable for its ability to serve as a precursor to complex scaffolds. For instance, in the synthesis of kinase inhibitors, which are often based on heterocyclic cores, this compound allows for the late-stage introduction of the 3-cyclopropoxyphenyl moiety via C-N or C-C coupling reactions.[3]
Causality in Experimental Choice: The decision to use a cyclopropoxy-substituted building block is driven by the need to enhance metabolic stability. The cyclopropyl group is resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes) compared to more conventional alkyl ethers like methoxy or ethoxy groups. This can lead to improved drug half-life and bioavailability.
Organic Electronic Materials
The performance of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is critically dependent on the molecular structure of the materials used in their active layers.[4] Arylamines and extended biaryl systems are foundational structures for hole-transporting and emissive host materials. This compound is an excellent starting point for synthesizing these materials.
Causality in Experimental Choice: The bulky, non-planar cyclopropoxy group serves a crucial role in materials science. It disrupts intermolecular π-π stacking, which can prevent crystallization and promote the formation of stable, amorphous thin films—a critical requirement for device longevity and efficiency. Furthermore, the ether linkage provides electronic modification to the aromatic system while maintaining synthetic access through the bromide for further elaboration.
Key Synthetic Protocols
The following protocols are generalized methodologies that serve as a robust starting point for the synthetic elaboration of this compound. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a biaryl product, a common core structure in both pharmaceuticals and organic electronic materials.[5][6]
Caption: General experimental workflow for cross-coupling reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable solvent (e.g., 1,4-Dioxane or Toluene, ~0.2 M).
-
Inerting the System: Seal the flask and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a base (e.g., aqueous 2M Na₂CO₃ or K₃PO₄, 2.5 eq).[7] The choice of base is crucial; it activates the boronic acid for transmetalation.[8][9]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Provides active Pd(0) species. Ligand choice affects efficiency. |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates boronic acid to form a more nucleophilic boronate species. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic systems are common; solvent choice depends on substrate solubility. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Typical Yield | 75 - 95% | Highly dependent on substrates and optimization. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed reaction between this compound and a primary or secondary amine, a cornerstone reaction for synthesizing arylamines used in pharmaceuticals and as hole-transport materials in OLEDs.[2][10][11]
Sources
- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Bromo-3-cyclopropoxybenzene
Introduction: The Strategic Importance of the 3-Cyclopropoxybenzene Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a critical structural motif. Its inherent three-dimensionality and strained ring system can significantly enhance a drug molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] When appended to a phenyl ring, as in 1-Bromo-3-cyclopropoxybenzene, it provides a versatile scaffold for the synthesis of novel therapeutic agents, particularly in oncology.[4] The bromine atom at the 1-position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.[5]
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[6][7] This guide provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound as a key building block: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are cornerstones of modern synthetic chemistry and are widely employed in the pharmaceutical industry.[8][9][10]
The General Catalytic Cycle: A Unifying Mechanistic Framework
A unifying feature of many palladium-catalyzed cross-coupling reactions is a general catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[11][12] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Application Note & Protocols: Scale-Up Synthesis and Process Development for 1-Bromo-3-cyclopropoxybenzene Derivatives
Introduction: The Strategic Importance of the Cyclopropoxybenzene Moiety
The 1-bromo-3-cyclopropoxybenzene scaffold is a privileged structural motif in modern medicinal chemistry. The cyclopropoxy group, a small, conformationally constrained ether, is often introduced as a metabolically stable alternative to larger alkoxy groups, frequently improving pharmacokinetic properties such as metabolic stability and membrane permeability. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage diversification in drug discovery programs. Consequently, robust and scalable access to key intermediates like this compound is a critical requirement for advancing pharmaceutical candidates from discovery to clinical development.[1]
This application note provides a comprehensive guide to the scale-up synthesis and process development of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety, and regulatory considerations essential for successful implementation in a drug development environment.
Part 1: Synthetic Route Selection and Rationale
A retrosynthetic analysis of the target molecule points to two primary bond disconnections: the C-O ether bond or the C-Br bond.
Caption: General scheme for Williamson ether synthesis.
Critical Parameter Screening & Optimization
Successful scale-up requires a deep understanding of how different parameters affect reaction yield, purity, and safety. Key parameters for this O-alkylation are the choice of base, solvent, temperature, and the nature of the cyclopropyl electrophile.
Table 1: Screening of Reaction Conditions for O-Alkylation
| Parameter | Condition | Rationale & Field Insights | Typical Outcome |
| Base | K₂CO₃ | Cost-effective, moderately strong base. Sufficient to deprotonate the phenol (pKa ~9-10) without promoting significant side reactions. Easier to handle on scale than stronger, moisture-sensitive bases like NaH. [2] | Good yields, clean reaction profile. |
| Cs₂CO₃ | More soluble and often provides faster reaction rates due to the "caesium effect," which generates a more 'naked' and reactive phenoxide anion. [3] | Higher cost, but can be beneficial for less reactive systems or lower temperatures. | |
| NaOH / KOH | Strong, inexpensive bases. However, their high water solubility can introduce water into the reaction, potentially leading to hydrolysis of the electrophile. Requires careful control of stoichiometry. | Can be effective but may require azeotropic removal of water. Risk of side reactions. | |
| Solvent | DMF / DMAc | High-boiling polar aprotic solvents. Excellent for solvating the phenoxide salt, accelerating the SN2 reaction. | High yields, but residual solvent removal can be challenging. Potential for decomposition at high temperatures. |
| Acetone | Lower-boiling polar aprotic solvent. Easier to remove during work-up. [2] | Generally requires higher temperatures or longer reaction times compared to DMF. | |
| Acetonitrile | Good balance of polarity and boiling point. Often used in process chemistry. | A common and effective choice. | |
| Temperature | 60 - 100 °C | The reaction requires heating to proceed at a reasonable rate. The exact temperature is a trade-off between reaction kinetics and the potential for impurity formation. | Typically optimized to achieve >99% conversion in 8-12 hours. |
| Electrophile | Cyclopropyl bromide | Commercially available and reactive. | Standard choice. |
| Cyclopropyl tosylate | More reactive than the bromide, allowing for lower reaction temperatures. However, it is more expensive and less atom-economical. | Useful if the bromide proves too sluggish. |
Detailed Laboratory Protocol (50g Scale)
This protocol is a representative starting point for process development. Every step must be validated with appropriate in-process controls.
Materials:
-
3-Bromophenol (50.0 g, 0.289 mol)
-
Cyclopropyl bromide (38.5 g, 0.318 mol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), fine powder (79.9 g, 0.578 mol, 2.0 eq)
-
N,N-Dimethylformamide (DMF) (250 mL)
-
Toluene (500 mL)
-
2M Hydrochloric Acid (HCl) (250 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (250 mL)
-
Saturated Sodium Chloride (Brine) solution (250 mL)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-bromophenol (50.0 g), potassium carbonate (79.9 g), and DMF (250 mL).
-
Reagent Addition: Begin stirring the slurry. Slowly add cyclopropyl bromide (38.5 g) over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC every 2 hours. The reaction is considered complete when the starting material (3-bromophenol) is less than 1% of the total peak area. (Expected reaction time: 8-10 hours).
-
Quench & Work-up: Cool the reaction mixture to room temperature. Add Toluene (250 mL) and water (500 mL). Stir for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
2M HCl (250 mL) to remove any remaining base and DMF.
-
Saturated NaHCO₃ (250 mL) to neutralize any residual acid.
-
Brine (250 mL) to reduce the amount of dissolved water in the organic phase.
-
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of Toluene.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation or crystallization to yield this compound.
Part 3: Scale-Up Considerations and Process Safety
Scaling a reaction from the lab to a pilot plant or manufacturing facility introduces new challenges that must be proactively addressed. [4]Never scale a reaction by more than a factor of three from a previously successful run without careful re-evaluation. [4]
Thermal Hazard Assessment
The O-alkylation reaction is exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. On a large scale, this ratio decreases dramatically, increasing the risk of a thermal runaway. [5]
-
Recommendation: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions. [6]This data is critical for designing appropriate cooling capacity in the plant reactor.
-
Control Strategy: Implement a semi-batch process where the cyclopropyl bromide is added slowly to the heated mixture of 3-bromophenol and base. This allows the rate of heat generation to be controlled by the addition rate, ensuring it never exceeds the cooling capacity of the reactor. [5]
Impurity Fate and Control
-
Starting Materials: Ensure the purity of incoming 3-bromophenol. Isomeric impurities (2- or 4-bromophenol) will lead to corresponding isomeric products that may be difficult to separate.
-
Side Reactions: A potential side reaction is C-alkylation of the phenol. This is generally minimal under these conditions but should be monitored.
-
Purification: Crystallization is the preferred method for purification on a large scale as it is generally more efficient and scalable than chromatography. [7][8]A solvent screen should be performed to identify a suitable system (e.g., heptane, ethanol/water) that provides good recovery and effectively purges key impurities. [9] Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
| Critical Process Parameter (CPP) | Impact on Critical Quality Attribute (CQA) | Control Strategy |
| Reaction Temperature | Affects reaction rate and impurity formation. Higher temperatures can lead to degradation. | Strict control (± 2 °C) using automated reactor heating/cooling systems. |
| Reagent Stoichiometry | Excess electrophile can lead to impurities; insufficient can result in incomplete conversion. | Precise weighing and charging of raw materials. |
| Agitation Speed | Ensures homogeneity and efficient heat transfer. Poor mixing can create "hot spots." | Define and maintain an appropriate RPM range based on reactor geometry. |
| Crystallization Cooling Rate | Affects crystal size, morphology, and purity. Rapid cooling can trap impurities. | Programmed, slow cooling profile. |
| Final Product Purity | CQA: Purity ≥ 99.5%. | Controlled by reaction conditions and validated crystallization process. |
| Residual Solvents | CQA: Must meet ICH limits. | Controlled by effective drying under vacuum at a defined temperature. |
Part 4: Process Analytical Technology (PAT) and Regulatory Strategy
For commercial manufacturing, a modern approach to process control is essential. Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. [10][11]
-
PAT Implementation: In-line spectroscopic tools (e.g., FTIR or Raman) can be used to monitor the disappearance of the 3-bromophenol starting material in real-time. This provides a much deeper process understanding than intermittent off-line sampling and allows for the precise determination of reaction completion, optimizing cycle time and preventing the formation of downstream impurities. [12][13][14]
Caption: PAT-enabled workflow for the synthesis of this compound.
Regulatory Starting Materials (RSM)
According to ICH Q11 guidelines, the point at which cGMP (current Good Manufacturing Practices) is introduced into the synthesis is critical. [15]For this synthesis, 3-bromophenol would likely be proposed as the Regulatory Starting Material (RSM). [16][17]This requires that:
-
3-bromophenol is a commercially available material with well-defined chemical properties and structure. [17]2. All subsequent steps, including the O-alkylation, purification, and drying, are performed under full cGMP.
-
The manufacturing process for the RSM itself is well-understood and controlled to ensure consistent purity and prevent the introduction of impurities that could carry through to the final drug substance. [18][19]
Conclusion
The synthesis of this compound derivatives is a critical enabling step in many drug development programs. A successful scale-up campaign hinges on a thorough understanding of the underlying chemistry, a proactive approach to identifying and mitigating thermal hazards, and a robust strategy for impurity control. By applying the principles of process development, implementing modern controls like PAT, and adhering to regulatory guidelines, researchers and drug development professionals can ensure a safe, efficient, and reliable supply of this key building block for the pharmaceuticals of the future.
References
- Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development.
- Rathore, A. S. (2012). Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review.
- Wikipedia. (n.d.). Process analytical technology.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- Kumar, S., & Singh, S. K. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Journal of Drug Delivery and Therapeutics.
- DSI InPharmatics. (2021). Regulatory Starting Materials and ICHQ Guidelines.
- Enkrisi. (2023). Understanding Regulatory Starting Materials for API Drug Substance.
- Pharmaceutical Outsourcing. (2010). Regulatory Strategy for Starting Material Designation.
- YouTube. (2024). Bromination safety.
- Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction. Organic Process Research & Development.
- Google Patents. (n.d.). Aromatic ethers and process for producing aromatic ethers.
- Elder, D. (2020). EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Pharmaceutical Technology. (n.d.). FDA Perspectives: Designation of Regulatory Starting Materials.
- ACS Chemical Health & Safety. (2023). Reaction Calorimetry and Scale-Up Considerations.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Wikipedia. (n.d.). Ullmann condensation.
- GEA. (n.d.). Purification of Organic Chemicals.
- SOP: Crystallization. (n.d.).
- Maiyam Group. (2026). Purification Organic Compounds: Crystallization & Distillation Guide.
- Chem-Impex. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene.
- Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
- PubMed. (n.d.). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gea.com [gea.com]
- 8. Purification Organic Compounds: Crystallization & Distillation Guide 2026 [maiyamminerals.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Process analytical technology - Wikipedia [en.wikipedia.org]
- 12. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 13. longdom.org [longdom.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. enkrisi.com [enkrisi.com]
- 16. dsinpharmatics.com [dsinpharmatics.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. pharmtech.com [pharmtech.com]
Application Note: Protecting Group Strategies for the Synthesis and Functionalization of 1-Bromo-3-cyclopropoxybenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-3-cyclopropoxybenzene is a valuable chemical building block in organic synthesis, particularly for the development of pharmaceutical compounds targeting neurological and cardiovascular disorders.[1] Its structure features two key functional groups: an aryl bromide, which serves as a versatile handle for metal-catalyzed cross-coupling reactions, and a cyclopropoxy group.[2] The latter is an increasingly common motif in medicinal chemistry, often introduced to modulate a compound's metabolic stability and physicochemical properties.
However, the synthetic utility of this molecule is complicated by the distinct and often conflicting reactivity of its functional groups. The primary challenge lies in the acid sensitivity of the cyclopropoxy ether, which is prone to cleavage under conditions frequently used for electrophilic aromatic substitution (EAS).[3][4] This guide provides a detailed analysis of these challenges and outlines robust protecting group and strategic functionalization protocols to enable the successful synthesis of complex derivatives.
Part 1: Chemical Reactivity and Stability Profile
A thorough understanding of the molecule's liabilities is critical for designing successful synthetic routes.
Analysis of the Cyclopropoxy Group
The cyclopropoxy group is a strong electron-donating group, activating the aromatic ring for electrophilic substitution at the ortho and para positions. However, its strained three-membered ring and ether linkage make it highly susceptible to cleavage by both strong protic and Lewis acids.[3][4]
The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack from the acid's conjugate base or ring-opening of the cyclopropyl group to form a stabilized carbocation.[5][6][7] This instability precludes the use of standard, harsh EAS conditions such as Friedel-Crafts acylations with AlCl₃ or nitrations with concentrated H₂SO₄/HNO₃.[8][9]
Analysis of the Aryl Bromide Group
The aryl bromide is a cornerstone of modern cross-coupling chemistry, enabling the formation of C-C, C-N, and C-O bonds. It is generally stable to a wide range of reaction conditions. However, it is reactive toward strong organometallic reagents (e.g., alkyllithiums), undergoing halogen-metal exchange. This reactivity can be harnessed for functionalization but must be considered when other transformations are planned.
Functional Group Compatibility Summary
The following table summarizes the stability of this compound under common synthetic conditions.
| Reaction Type | Reagents | Compatibility | Notes |
| Suzuki Coupling | Pd catalyst, base (e.g., K₂CO₃) | High | The cyclopropoxy group is stable under typical Suzuki conditions. |
| Buchwald-Hartwig | Pd catalyst, base (e.g., NaOtBu) | High | Generally compatible, though very strong bases should be used with care. |
| Miyaura Borylation | Pd catalyst, B₂pin₂, KOAc | High | A robust method to convert the bromide to a boronic ester.[10][11] |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Very Low | Strong Lewis acids will rapidly cleave the cyclopropoxy ether.[9] |
| Nitration | H₂SO₄, HNO₃ | Very Low | Strong protic acids will cause decomposition. |
| Directed Metalation | n-BuLi, -78 °C | Moderate | Halogen-metal exchange at the bromide is faster than ortho-deprotonation. |
| Williamson Ether Synth. | NaH, Alkyl Halide | N/A | This is a method to form the ether, not a reaction on the substrate itself.[12][13] |
Part 2: Strategic Approaches to Ring Functionalization
The primary synthetic challenge is performing electrophilic aromatic substitution (EAS) without destroying the acid-labile cyclopropoxy group. Direct protection of the cyclopropoxy ether is not feasible; therefore, strategic planning is required.
Strategy A: Late-Stage Ether Formation (Phenol Protection)
The most robust strategy to circumvent the acid sensitivity of the cyclopropoxy group is to install it at the end of the synthetic sequence. This involves using 3-bromophenol as the starting material, protecting the phenol, performing the desired acid-catalyzed reaction, and then deprotecting and forming the ether.
Caption: Workflow for late-stage ether installation.
Step 1: Protection of 3-Bromophenol
-
To a solution of 3-bromophenol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield (3-bromophenoxy)(tert-butyl)dimethylsilane.
Step 2: Friedel-Crafts Acylation
-
To a solution of the TBS-protected phenol (1.0 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.2 eq) followed by the slow addition of AlCl₃ (1.3 eq).
-
Stir the reaction at 0 °C for 2 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it onto ice-water. Extract with DCM, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the acylated product.
Step 3: Deprotection
-
Dissolve the purified product from Step 2 (1.0 eq) in THF.
-
Add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) and stir at room temperature for 1 hour.
-
Quench with water, extract with ethyl acetate, dry, and concentrate to yield 4-acetyl-3-bromophenol.
Step 4: Williamson Ether Synthesis
-
Combine the phenol from Step 3 (1.0 eq), K₂CO₃ (2.0 eq), and cyclopropyl bromide (1.5 eq) in anhydrous DMF.[14][15]
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final product, 4-acetyl-1-bromo-3-cyclopropoxybenzene.
Strategy B: Directed ortho-Metalation (DoM)
For functionalization at the C2 or C6 positions, Directed ortho-Metalation offers a powerful, acid-free alternative to EAS.[16][17][18] While the cyclopropoxy group is a weaker directing group than methoxy, it can still facilitate lithiation at the adjacent positions.[19][20] However, a significant competing reaction is halogen-metal exchange at the C-Br bond. To favor ortho-lithiation, a strong lithium-coordinating directing group would ideally be required. A more predictable outcome involves first performing a halogen-metal exchange and then trapping the resulting aryllithium.
Part 3: Protecting the Aryl Bromide as a Boronic Ester
In multi-step syntheses, it can be advantageous to temporarily convert the reactive C-Br bond into a more stable, yet still versatile, functional group. A boronic ester, formed via Miyaura borylation, serves this purpose excellently.[11] It is stable to many reaction conditions and can be used directly in a subsequent Suzuki coupling or, if necessary, converted back to the bromide.
Caption: Aryl boronic ester as a strategic intermediate.
-
To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).[21][22][23]
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by GC-MS or TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-(3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
This boronic ester can now be carried through various synthetic steps that might have been incompatible with the original aryl bromide.
Summary and Recommendations
The successful functionalization of this compound hinges on a strategic approach that respects the inherent reactivity of its functional groups.
Caption: Decision flowchart for strategic functionalization.
-
For Acid-Catalyzed Ring Functionalization: The most reliable method is the Late-Stage Ether Formation Strategy (Protocol 1), which avoids exposing the cyclopropoxy group to harsh acids.
-
For Cross-Coupling: The aryl bromide can typically be used directly. If other reactive sites are present, converting the bromide to a Boronic Ester (Protocol 2) provides a stable intermediate for further transformations.
-
For ortho-Functionalization: Directed ortho-metalation should be considered, though careful optimization is needed to manage the competing halogen-metal exchange reaction.
By selecting the appropriate strategy based on the desired transformation, researchers can effectively navigate the synthetic challenges posed by this versatile building block.
References
-
Organic Syntheses Procedure: cyclopropylbenzene. Available at: [Link]
-
Chem-Impex International. 1-Bromo-3-(cyclopropylmethoxy)benzene. Available at: [Link]
-
ResearchGate. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Available at: [Link]
-
National Institutes of Health (NIH). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
-
ACS Publications. Proteolytic cleavage of cyclopropanes. Two mechanisms for the acid-catalyzed cleavage of 1-phenylcyclopropylmethyl ether. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. Friedel-Crafts Acylation: alternative reagents. Available at: [Link]
-
ResearchGate. Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. Available at: [Link]
-
ACS Publications. Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Available at: [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
-
Iowa State University Digital Repository. A Photochemical Alternative to the Friedel—Crafts Reaction. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Wikipedia. Ether cleavage. Available at: [Link]
-
ACS Publications. Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]
-
Grokipedia. Directed ortho metalation. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Available at: [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DoM). Available at: [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
-
University of Rochester. Directed (ortho) Metallation. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Available at: [Link]
-
University of Calgary. Preparation of Aryl Ethers. Available at: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available at: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
ResearchGate. A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 1-Bromo-3-cyclopropylbenzene. Available at: [Link]
-
YouTube. Cleavage of Ethers with Acids. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Directed Ortho Metalation [organic-chemistry.org]
- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 19. baranlab.org [baranlab.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. par.nsf.gov [par.nsf.gov]
- 22. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Continuous Flow Chemistry Methods for Reactions of 1-Bromo-3-cyclopropoxybenzene
Introduction: The Imperative for Flow Chemistry with High-Value Intermediates
In modern pharmaceutical and materials science research, the 1-Bromo-3-cyclopropoxybenzene scaffold is a valuable building block. Its functional handles—the reactive aryl bromide and the metabolically stable cyclopropoxy group—make it a versatile precursor for a range of complex molecules. However, the synthesis of derivatives often involves transition-metal-catalyzed cross-couplings or the use of highly reactive organometallic intermediates.[1] Traditional batch processing of these reactions presents several challenges, including poor heat and mass transfer, potential for thermal runaways with exothermic reactions, and difficulties in safely scaling up the use of hazardous reagents like organolithiums.[2][3][4]
Continuous flow chemistry, particularly utilizing microreactors, offers a transformative solution to these challenges.[5] By conducting reactions within small-volume, continuous channels, we achieve superior control over reaction parameters such as temperature, pressure, and residence time.[6][7] This paradigm shift results in enhanced safety, improved reaction efficiency and selectivity, and seamless scalability from laboratory optimization to pilot-scale production.[1][7][8] The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, making it possible to safely perform highly exothermic reactions, such as lithiations, at temperatures that would be hazardous in a batch reactor.[6][9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for key transformations of this compound using continuous flow technology. We will explore Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and a sequential lithiation-borylation reaction, explaining the causality behind the experimental design and providing actionable, step-by-step protocols.
Application Note 1: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In a flow environment, this reaction can be significantly intensified, reducing reaction times from hours to minutes.[11] The use of packed-bed reactors with heterogeneous catalysts or biphasic solvent systems with homogeneous catalysts can prevent reactor clogging and simplify product purification.[12][13]
Causality and Experimental Rationale
The primary challenge in adapting Suzuki-Miyaura couplings to flow is the potential for precipitation of inorganic base or palladium black, leading to reactor fouling. Our protocol addresses this by employing a biphasic solvent system (e.g., THF/H₂O or Dioxane/H₂O). This ensures that the organic reactants and the inorganic base (tripotassium phosphate) remain in their respective preferred phases while reacting at the liquid-liquid interface, which is continuously renewed under segmented flow conditions.[13] The elevated temperature is safely achieved by operating within a pressurized, enclosed coil reactor, dramatically accelerating the reaction kinetics compared to batch reflux conditions.
Quantitative Data Summary
| Parameter | Condition | Rationale |
| Reactants | This compound, Phenylboronic acid | Model coupling partners. |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Robust, commercially available catalyst for aryl bromides. |
| Base | K₃PO₄ (3.0 eq.) | Effective base, soluble in the aqueous phase. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | Biphasic system to dissolve all components and prevent clogging. |
| Temperature | 120 °C | Increases reaction rate; safely accessible under pressurized flow. |
| Pressure | 10 bar (via Back-Pressure Regulator) | Prevents solvent boiling and maintains single-phase conditions. |
| Residence Time | 10 minutes | Sufficient for high conversion due to intensified conditions. |
| Yield | >95% (in-line monitoring) | Demonstrates high efficiency of the flow protocol. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Solution A (Organic Phase): In a 50 mL volumetric flask, dissolve this compound (1.0 eq.), Phenylboronic acid (1.2 eq.), and Pd(dppf)Cl₂ (0.02 eq.) in 1,4-Dioxane to the mark.
-
Solution B (Aqueous Phase): In a separate 50 mL volumetric flask, dissolve K₃PO₄ (3.0 eq.) in deionized water to the mark.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Use two separate HPLC pumps for Solution A and Solution B.
-
Set the flow rate for Pump A (Organic) to 0.8 mL/min and Pump B (Aqueous) to 0.2 mL/min for a total flow rate of 1.0 mL/min.
-
Use a 10 mL stainless steel coil reactor immersed in a heated oil bath or column heater set to 120 °C. This setup provides a 10-minute residence time.
-
Install a 10 bar back-pressure regulator (BPR) after the reactor coil.
-
-
Reaction Execution:
-
Begin by pumping the solvent system (Dioxane/Water at a 4:1 ratio) through the system to stabilize temperature and pressure.
-
Switch the pump inlets to the reagent solutions (Solution A and Solution B) to initiate the reaction.
-
Allow the system to run for at least 2-3 residence times (20-30 minutes) to reach a steady state before collecting the product.
-
-
Work-up and Analysis:
-
Collect the output from the BPR into a separation funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by UPLC-MS or ¹H NMR to confirm conversion.
-
Workflow Visualization
Application Note 2: Homogeneous Buchwald-Hartwig Amination in Flow
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds.[14] A significant hurdle for its implementation in continuous flow is the use of strong, poorly soluble inorganic bases like sodium tert-butoxide, which readily cause blockages.[15] This protocol leverages a soluble, homogeneous organic base, 1,8-Diazabicycloundec-7-ene (DBU), which forms an ionic liquid upon protonation, thereby maintaining a completely homogeneous reaction stream and ensuring robust, clog-free operation.[12][15]
Causality and Experimental Rationale
By replacing a solid base with a liquid one, we eliminate the primary failure mode (clogging) for this reaction in flow. DBU is a strong, non-nucleophilic base suitable for this transformation. The resulting DBU-HBr salt is soluble in the polar aprotic solvent system, creating a single-phase solution throughout the reaction.[15] We select a modern, highly active catalyst system (a G3 precatalyst with the XantPhos ligand) to ensure rapid conversion at elevated temperatures, which are safely managed within the pressurized flow reactor.[12] This approach not only improves operational stability but also simplifies downstream processing.
Quantitative Data Summary
| Parameter | Condition | Rationale |
| Reactants | This compound, Morpholine | Model aryl bromide and secondary amine. |
| Catalyst | XantPhos Pd G3 (1 mol%) | Highly active, thermally stable precatalyst. |
| Base | DBU (2.0 eq.) | Soluble organic base to prevent precipitation and clogging. |
| Solvent | Acetonitrile / Toluene (1:1 v/v) | Solvent mixture to ensure solubility of all components. |
| Temperature | 140 °C | High temperature for rapid reaction kinetics. |
| Pressure | 15 bar (via Back-Pressure Regulator) | Maintains single-phase and prevents boiling of acetonitrile. |
| Residence Time | 20 minutes | Optimized for high conversion with the selected catalyst system. |
| Yield | >98% (isolated) | Demonstrates the effectiveness of the homogeneous flow method. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation:
-
Solution A: In a 50 mL volumetric flask, dissolve this compound (1.0 eq.), Morpholine (1.2 eq.), and XantPhos Pd G3 (0.01 eq.) in a 1:1 mixture of Acetonitrile and Toluene to the mark.
-
Solution B: In a separate 25 mL volumetric flask, dissolve DBU (2.0 eq.) in the same 1:1 Acetonitrile/Toluene solvent mixture.
-
-
System Setup:
-
Configure the flow system with two pumps feeding into a T-mixer.
-
Set Pump A to a flow rate of 0.3 mL/min and Pump B to 0.2 mL/min for a total flow rate of 0.5 mL/min.
-
Use a 10 mL PFA or stainless steel reactor coil heated to 140 °C. This provides a 20-minute residence time.
-
Install a 15 bar back-pressure regulator post-reactor.
-
-
Reaction Execution:
-
Prime the system with the solvent mixture to stabilize conditions.
-
Switch the pumps to the reagent solutions to begin the reaction.
-
Collect the initial output corresponding to two reactor volumes as waste to ensure the collection of steady-state product.
-
-
Work-up and Analysis:
-
Collect the steady-state output.
-
Dilute the reaction mixture with water and extract with ethyl acetate. The DBU-HBr salt will partition into the aqueous phase.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and evaporate the solvent.
-
The resulting product is often of high purity, requiring minimal further purification.
-
Workflow Visualization
Application Note 3: Telescoped Lithiation-Borylation in Flow
The generation and use of organolithium intermediates are cornerstones of organic synthesis, but they are notoriously difficult to manage in batch due to extreme reactivity and high exothermicity.[2][16] Flow chemistry provides an exceptionally safe and efficient platform for these transformations.[3][10] The precise control of residence time (often sub-second) and superior heat transfer enable the generation of unstable aryllithiums that can be immediately trapped, minimizing decomposition and side reactions.[17][18]
Causality and Experimental Rationale
This protocol demonstrates a "telescoped" or sequential reaction where two distinct steps are performed consecutively in the same flow path without intermediate work-up.[19]
-
Bromine-Lithium Exchange: The first step is the reaction of this compound with n-butyllithium. In a microreactor, the reagents are rapidly mixed, and the reaction is nearly instantaneous. The excellent heat exchange of the flow reactor safely dissipates the large exotherm, allowing the reaction to be performed at a more practical temperature (e.g., 0 °C) than the cryogenic conditions (-78 °C) often required in batch.[18] The residence time is kept extremely short to prevent decomposition of the aryllithium intermediate.
-
Borylation: The generated aryllithium is immediately quenched by introducing a stream of an electrophile, triisopropyl borate, at a second T-mixer. This rapid trapping prevents the intermediate from reacting with other species or degrading.[13][20] The resulting boronic ester is a stable, valuable building block for subsequent reactions like Suzuki couplings.
Quantitative Data Summary
| Parameter | Step 1: Lithiation | Step 2: Borylation |
| Reactants | This compound, n-BuLi (1.1 eq) | Aryllithium (in situ), Triisopropyl borate (1.5 eq) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C | 0 °C |
| Reactor Volume | 0.5 mL | 2.0 mL |
| Residence Time | 0.5 seconds | 8 seconds |
| Rationale | Rapid, exothermic Br/Li exchange. Short residence time prevents intermediate degradation. | Efficient trapping of the reactive aryllithium intermediate. |
| Overall Yield | >90% (boronic ester) | Demonstrates high fidelity of the telescoped process. |
Experimental Protocol: Lithiation-Borylation
-
Reagent Preparation (under inert atmosphere):
-
Solution A (Substrate): Prepare a solution of this compound in anhydrous THF (e.g., 0.5 M).
-
Solution B (Organolithium): Use a commercially available solution of n-BuLi in hexanes (e.g., 2.5 M) and dilute with anhydrous THF to the desired concentration (e.g., 0.55 M).
-
Solution C (Electrophile): Prepare a solution of triisopropyl borate (1.5 eq. relative to substrate) in anhydrous THF (e.g., 0.75 M).
-
-
System Setup:
-
Use a three-pump flow system. All lines must be dried and purged with an inert gas (Argon or Nitrogen).
-
Step 1: Pump Solution A and Solution B at equal flow rates (e.g., 30 mL/min each) through a T-mixer into a cooled microreactor or coil (Reactor 1, 0.5 mL volume, cooled to 0 °C). This gives a total flow rate of 60 mL/min and a residence time of 0.5 seconds.
-
Step 2: The output from Reactor 1 is immediately directed into a second T-mixer where it combines with Solution C, pumped at a corresponding rate (e.g., 60 mL/min).
-
The combined stream flows through a second reactor (Reactor 2, 8.0 mL volume, maintained at 0 °C) to ensure complete borylation.
-
-
Reaction Execution & Quench:
-
Prime all lines with anhydrous THF.
-
Begin pumping all three solutions simultaneously.
-
The output from Reactor 2 is directed into a collection flask containing a stirred, aqueous solution of NH₄Cl (sat.) to quench any unreacted organolithium and hydrolyze the borate ester.
-
-
Work-up and Analysis:
-
Perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., MTBE or Ethyl Acetate).
-
Combine organic layers, dry, and concentrate to yield the crude boronic ester, which can be purified by chromatography or used directly in subsequent steps.
-
Workflow Visualization
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. openpr.com [openpr.com]
- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Efficiency of Microreactors in Chemical Reactions - Elveflow [elveflow.com]
- 10. mdpi.com [mdpi.com]
- 11. journal.bcrec.id [journal.bcrec.id]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. flowfrontier.co.jp [flowfrontier.co.jp]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-3-cyclopropoxybenzene
<content_type>
Welcome to the technical support guide for the purification of crude 1-Bromo-3-cyclopropoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important synthetic intermediate.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: Potential Impurities
This compound is typically synthesized via a Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of 3-bromophenol to its corresponding phenoxide, followed by nucleophilic substitution on a cyclopropylmethyl halide. While effective, this synthesis can lead to several impurities that complicate purification.
Common Impurities May Include:
-
Unreacted Starting Materials: 3-Bromophenol and the cyclopropylmethyl halide.
-
Side Products from E2 Elimination: Particularly if the reaction conditions are not optimized, the phenoxide can act as a base, leading to the formation of alkenes from the cyclopropylmethyl halide.[2][5]
-
Products of C-alkylation: Alkali phenoxides have the potential to undergo C-alkylation in addition to the desired O-alkylation.[3]
-
Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) and salts.[3]
-
Diaryl ethers: While less common with unactivated aryl halides, their formation is possible under certain conditions.[3]
A clear understanding of these potential impurities is the first step in designing an effective purification strategy.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Product is Contaminated with Starting Materials (3-Bromophenol and/or Cyclopropylmethyl Halide)
Probable Cause:
-
Incomplete reaction.
-
Incorrect stoichiometry of reactants.
-
Inefficient work-up procedure.
Solution Workflow:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction time or temperature if necessary.[4]
-
Aqueous Wash: Perform an aqueous wash with a dilute base (e.g., 1M NaOH) to remove unreacted 3-bromophenol. The phenoxide formed will be soluble in the aqueous layer. Follow with a water wash to remove any remaining base and then a brine wash to facilitate phase separation.
-
Distillation: If the starting cyclopropylmethyl halide is sufficiently volatile, it can often be removed by distillation under reduced pressure.
-
Column Chromatography: If distillation is not effective or if both starting materials are present, flash column chromatography is the most reliable method for separation.
Issue 2: Presence of a Low-Boiling Point Impurity Detected by GC-MS
Probable Cause:
-
This is likely an alkene byproduct from an E2 elimination side reaction.[2][5] This is more prevalent if sterically hindered bases or secondary/tertiary alkyl halides are used.[2][5][6]
Solution Workflow:
-
Careful Distillation: Fractional distillation under reduced pressure can be effective in separating the lower-boiling alkene from the desired product. Careful control of the vacuum and temperature is crucial.
-
Column Chromatography: Silica gel chromatography can effectively separate the non-polar alkene from the more polar ether product. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is recommended.
Issue 3: Product Appears Oily and Discolored, Even After Initial Purification
Probable Cause:
-
Residual high-boiling point solvent (e.g., DMF, DMSO).
-
Trace amounts of colored impurities or degradation products. Aryl bromides can be susceptible to degradation under certain conditions.[7]
Solution Workflow:
-
Azeotropic Distillation: If the impurity is a high-boiling solvent, co-distillation with a lower-boiling solvent like toluene under reduced pressure can help remove it.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal and adsorbed impurities.
-
Kugelrohr Distillation: For small quantities, Kugelrohr distillation can be an effective technique for purifying viscous oils and removing non-volatile impurities.
Issue 4: Difficulty in Achieving High Purity (>99%) for Pharmaceutical Applications
Probable Cause:
-
Presence of closely related structural isomers or byproducts with similar physical properties.
-
Limitations of the chosen purification technique.
Solution Workflow:
-
High-Performance Liquid Chromatography (HPLC): For the highest purity, preparative HPLC is the method of choice. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) can provide excellent separation of closely related compounds.[8][9]
-
Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.
-
Sequential Purification: Employing a combination of techniques can be highly effective. For example, an initial distillation to remove bulk impurities followed by column chromatography for fine purification.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for routine purification of this compound on a laboratory scale (1-10 g)?
A1: For routine purification on this scale, flash column chromatography on silica gel is typically the most practical and effective method. It allows for the efficient removal of both polar and non-polar impurities. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate usually provides good separation.
Q2: Can I use distillation to purify this compound?
A2: Yes, vacuum distillation can be a viable purification method, particularly for removing lower-boiling impurities and unreacted starting materials. However, if the boiling points of the impurities are very close to that of the product, fractional distillation with a high-efficiency column may be necessary. It is also important to ensure the compound is stable at the required distillation temperature.[10]
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system can be determined by running a few TLC plates with different solvent mixtures. A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and there is good separation from all impurity spots.
Q4: My purified product is a clear oil, but it turns yellow over time. Why is this happening and how can I prevent it?
A4: Aryl bromides can be sensitive to light and air, leading to gradual decomposition and the formation of colored impurities. To prevent this, store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber-colored vial at a low temperature (0-8°C is often recommended).[1]
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
GC-MS: Ideal for identifying and quantifying volatile impurities.[8]
-
HPLC: Excellent for detecting non-volatile impurities and for accurate quantification of purity.[8][9]
-
¹H NMR and ¹³C NMR: Confirms the structure of the desired product and can reveal the presence of impurities with distinct NMR signals.
Purity Analysis Methodologies
| Technique | Principle | Typical Column/Conditions | Common Impurities Detected |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | DB-5ms or similar non-polar column. | Unreacted starting materials, low-boiling elimination byproducts. |
| RP-HPLC | Separation based on polarity. | C18 column with a mobile phase of acetonitrile and water. | Non-volatile byproducts, isomers, and degradation products.[8][9] |
| ¹H NMR | Nuclear magnetic resonance of protons. | CDCl₃ as solvent. | A wide range of impurities with distinct proton signals. |
IV. Experimental Protocols
Protocol 1: Basic Aqueous Work-up
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Wash with 1M NaOH (2 x 50 mL for a 10 g scale reaction).
-
Wash with water (2 x 50 mL).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 100% hexane).
-
Pack a column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]
-
ACS Publications. (2005). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Bromo-3-cyclopropylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes. Retrieved from [Link]
-
Environmental Science & Technology. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]
-
PubMed. (1987). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]
-
YouTube. (2025). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution. Retrieved from [Link]
-
ResearchGate. (2018). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
identifying common side products in 1-Bromo-3-cyclopropoxybenzene synthesis
Introduction
1-Bromo-3-cyclopropoxybenzene is a key building block in modern medicinal chemistry and materials science, frequently utilized in the development of novel pharmaceuticals and functional organic materials.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of specific side products that can complicate purification and significantly reduce yields.
This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. Structured in a practical question-and-answer format, it addresses the most common issues encountered during the synthesis of this compound, with a focus on the prevalent Williamson ether synthesis and related C-O coupling methodologies. Our aim is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method is the Williamson ether synthesis .[2] This involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile in an SN2 reaction with a cyclopropyl electrophile (e.g., bromocyclopropane or cyclopropyl tosylate).[3][4] Alternative, though less common for this specific molecule, are copper-catalyzed Ullmann condensations [5][6] or palladium-catalyzed Buchwald-Hartwig C-O couplings , which are powerful for forming aryl ethers but can require more specialized ligands and conditions.
Q2: Why is the Williamson ether synthesis generally preferred for this transformation?
The Williamson ether synthesis is often preferred due to its operational simplicity, cost-effective reagents (e.g., NaH, K₂CO₃), and generally good yields when optimized.[4] It avoids the use of expensive and air-sensitive palladium catalysts and ligands required for Buchwald-Hartwig couplings and the high temperatures often necessary for classical Ullmann reactions, which can promote side product formation.[5]
Q3: What is the critical choice of reagents for a successful Williamson synthesis of this target?
There are two viable disconnections for the Williamson synthesis:
-
3-bromophenoxide + cyclopropyl halide (or tosylate): This is the highly preferred route. The SN2 reaction occurs at a primary carbon on the cyclopropyl group.[2]
-
Cyclopropoxide + 1,3-dibromobenzene: This route is not viable. SN2 reactions on sp²-hybridized carbons (like those in an aryl halide) are mechanistically forbidden.[4]
Therefore, the key is to use 3-bromophenol as the nucleophile precursor and a cyclopropyl derivative with a good leaving group as the electrophile.
Troubleshooting Guide: Side Products & Optimization
This section addresses specific experimental problems. The following workflow diagram provides a high-level overview of the diagnostic process.
Caption: A general troubleshooting workflow for this compound synthesis.
Q4: My reaction yield is low and I recover a lot of unreacted 3-bromophenol. What is the cause?
Answer: This is a classic sign of incomplete deprotonation of the starting phenol. The pKa of a phenol is typically around 10. For the reaction to proceed, you must generate the more nucleophilic phenoxide anion.
-
Causality: If the base used is not strong enough or has degraded, it will not quantitatively deprotonate the phenol. For example, potassium carbonate (K₂CO₃) is a common base, but it is hygroscopic. Absorbed water can quench stronger bases like sodium hydride (NaH) or reduce the efficacy of K₂CO₃. Similarly, using a wet solvent (e.g., DMF, Acetone) will consume the base before it can react with the phenol.[7]
-
Troubleshooting Steps:
-
Verify Base Activity: Use a fresh bottle of base. If using NaH, ensure it is a fresh dispersion and handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry glassware thoroughly in an oven before use.
-
Allow Sufficient Time for Deprotonation: When using NaH, the deprotonation step is often performed before adding the electrophile. Stirring the phenol and NaH in the solvent for 30-60 minutes at room temperature or slightly elevated temperature (e.g., 40 °C) can ensure complete formation of the phenoxide. Evolution of hydrogen gas should be observed and then cease.
-
Q5: I have a significant side product with a molecular weight corresponding to C₁₂H₈Br₂O. What is it and how do I prevent it?
Answer: This impurity is almost certainly Bis(3-bromophenyl) ether . Its formation is a result of a competitive Ullmann-type condensation reaction.[8]
-
Causality: This side reaction involves the coupling of the 3-bromophenoxide nucleophile with a molecule of the 1-bromo-3-hydroxyphenol starting material's aryl bromide. While classically driven by copper catalysts at high temperatures, it can sometimes occur as a background reaction, especially if trace metal impurities are present or if the reaction temperature is excessively high (>120-140 °C) for prolonged periods.[5][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ullmann reaction | PPTX [slideshare.net]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-3-cyclopropoxybenzene
Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving 1-Bromo-3-cyclopropoxybenzene. The unique electronic and steric properties of the cyclopropoxy group can present specific challenges. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to navigate these complexities and enhance your reaction yield and selectivity.
I. General Troubleshooting for Cross-Coupling Reactions
Before delving into reaction-specific issues, it's crucial to address common pitfalls in palladium-catalyzed cross-couplings.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low to no product yield is a frequent issue that can often be resolved by systematically evaluating the core components of your reaction.[1]
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous.[1] Moisture and oxygen can significantly impede catalytic activity. Solvents should be freshly distilled or from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are paramount. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species in situ might be inefficient.[1][2] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][3] The choice of ligand is also critical as it dictates the stability and reactivity of the catalyst.[1]
-
Inert Atmosphere: Palladium catalysts are often sensitive to air.[1] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions like dehalogenation.[4] Conversely, some sterically hindered substrates may require more forcing conditions to achieve a reasonable reaction rate.[3]
Q2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid or hydrodehalogenation of the aryl bromide. How can I minimize these side reactions?
A2: The formation of byproducts is a common challenge in cross-coupling reactions.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be caused by high temperatures, the choice of a strong base, or the presence of hydride sources.[4] Consider lowering the reaction temperature or screening different bases.[4]
-
Homocoupling: The formation of biaryl products from the boronic acid (in Suzuki couplings) can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the slow addition of the boronic acid.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the cyclopropoxy substituent on the benzene ring can influence reactivity.
FAQs for Suzuki-Miyaura Coupling
Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A robust starting point is crucial for optimization. Based on literature for similar aryl bromides, the following conditions are recommended:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a preformed Pd(0) catalyst like Pd(PPh₃)₄ | Pd(OAc)₂ is a common, air-stable precatalyst. Pd(PPh₃)₄ is an active Pd(0) source.[5] |
| Ligand | Triphenylphosphine (PPh₃) or a more electron-rich, bulky phosphine like SPhos for sterically demanding partners.[6] | PPh₃ is a standard ligand. Bulky ligands can promote the reductive elimination step.[6][7] |
| Base | Aqueous Na₂CO₃ or K₂CO₃; K₃PO₄ for more sensitive substrates.[5] | Carbonates are effective and commonly used. K₃PO₄ is a milder base that can be beneficial.[8] |
| Solvent | Toluene/water, THF/water, or dioxane/water mixtures.[9][10] | A biphasic system is often necessary to dissolve both the organic and inorganic reagents.[5] |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle without promoting excessive side reactions.[11] |
Q4: My Suzuki coupling is sluggish. How can I increase the reaction rate?
A4: A slow reaction can be addressed by several strategies:
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate the catalytic cycle.[3]
-
Ligand Screening: The electronic and steric properties of the ligand have a profound impact. For electron-rich aryl bromides like this compound, a more electron-rich and bulky ligand can facilitate the oxidative addition step. Consider ligands like SPhos or RuPhos.[12]
-
Base Selection: The choice of base is critical. A stronger base may be required, but be mindful of potential side reactions.[8]
Troubleshooting Suzuki-Miyaura Coupling
A troubleshooting workflow for Suzuki-Miyaura coupling.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in pharmaceuticals.
FAQs for Buchwald-Hartwig Amination
Q5: What are the key considerations when choosing a base for the Buchwald-Hartwig amination of this compound?
A5: Base selection is critical and depends on the amine coupling partner and solvent.[13][14]
-
Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15] These bases are strong enough to deprotonate the amine-palladium complex, a key step in the catalytic cycle.[15]
-
Solubility: The solubility of the base in the reaction solvent is important.[15] For instance, NaOtBu is more soluble in THF and dioxane than in toluene.[15]
-
Organic Bases: Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous for creating a homogeneous reaction mixture, which can improve reproducibility.[15][16]
Q6: How does the nature of the amine (primary vs. secondary) affect the choice of ligand?
A6: The steric and electronic properties of the amine influence the optimal ligand choice.
-
Primary Amines: For primary amines, ligands like BrettPhos are often effective.[17]
-
Secondary Amines: For secondary amines, ligands such as RuPhos may provide better results.[17]
-
General Ligands: Broadly applicable ligands like XantPhos can also be effective for a range of amines.[16]
Troubleshooting Buchwald-Hartwig Amination
A troubleshooting workflow for Buchwald-Hartwig amination.
IV. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between an aryl group and a terminal alkyne.
FAQs for Sonogashira Coupling
Q7: What are the standard catalyst and co-catalyst systems for the Sonogashira coupling of this compound?
A7: The classic Sonogashira reaction employs a dual catalyst system.[18]
-
Palladium Catalyst: A zerovalent palladium complex is typically used. Common examples include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[18]
-
Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is used to facilitate the reaction.[18]
Q8: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A8: Glaser-Hay coupling is a common side reaction in copper-catalyzed Sonogashira reactions.[19]
-
Copper-Free Conditions: The most effective way to eliminate this side reaction is to use a copper-free Sonogashira protocol.[19]
-
Slow Addition: If using copper, the slow addition of the alkyne to the reaction mixture can help to minimize its homocoupling.
Troubleshooting Sonogashira Coupling
A troubleshooting workflow for Sonogashira coupling.
V. Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
VI. References
-
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Park, J., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3875-3882.
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross‐coupling of Aryl Bromides: Initial Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
RSC Publishing. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
National Institutes of Health. (2025, May 30). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. Retrieved from [Link]
-
ResearchGate. (2025, May 30). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
managing and removing impurities from 1-Bromo-3-cyclopropoxybenzene
Welcome to the technical support center for 1-Bromo-3-cyclopropoxybenzene (CAS No. 1035690-22-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for managing and purifying this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and where do they originate?
A1: The impurity profile of this compound is heavily dependent on its synthetic route. A common method for its synthesis is the Williamson ether synthesis, reacting 3-bromophenol with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base.
Based on this, the most probable impurities are:
| Impurity | Chemical Structure | Likely Origin |
| 3-Bromophenol | C₆H₅BrO | Unreacted starting material. |
| 1,3-Dibromobenzene | C₆H₄Br₂ | Potential impurity in the 3-bromophenol starting material or formed under harsh reaction conditions. |
| 3,3'-Oxybis(bromobenzene) | C₁₂H₈Br₂O | A diaryl ether impurity formed from the reaction of 3-bromophenol with the product or another molecule of 3-bromophenol under certain conditions. |
| Solvent Residues | Varies | Residual solvents from the reaction or workup, such as Dimethylformamide (DMF), Acetonitrile (ACN), or Toluene. |
| Base Residues | e.g., K₂CO₃, NaH | Inorganic salts from the reaction that were not completely removed during the aqueous workup. |
Understanding the source of these impurities is the first step in designing an effective purification strategy. For instance, unreacted 3-bromophenol is acidic and can be removed with a basic wash, while non-polar byproducts like 1,3-dibromobenzene will require chromatographic separation.
Q2: What is the most effective method for purifying crude this compound?
A2: For most lab-scale applications, flash column chromatography on silica gel is the most effective and versatile method for purifying this compound.[1][2] This technique offers high resolution, allowing for the separation of the desired product from both more polar impurities (like 3-bromophenol) and less polar impurities.
The choice of purification method can be guided by the nature and quantity of the impurities present.
Sources
Technical Support Center: Enhancing Catalyst Longevity and Efficiency for 1-Bromo-3-cyclopropoxybenzene Reactions
Welcome to the technical support center dedicated to overcoming challenges in palladium-catalyzed cross-coupling reactions involving 1-Bromo-3-cyclopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst performance. The cyclopropylbenzene motif is a key structural feature in many pharmaceutical candidates, making robust and efficient synthetic methods paramount.[1] This document provides a structured approach to troubleshooting common issues, ensuring greater success and reproducibility in your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most frequent challenges encountered during cross-coupling reactions with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing systematic, actionable solutions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound shows minimal or no conversion. What are the initial troubleshooting steps?
A1: Low or non-existent yield is a common yet multifaceted problem. A systematic evaluation of your reaction components and setup is the most effective way to diagnose the issue.[2]
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Cause 1: Inactive Catalyst System. The active Pd(0) species is the engine of the catalytic cycle.[3][4] If it's not generated efficiently or is deactivated, the reaction will not proceed.
-
Solution:
-
Use a Pre-activated Catalyst: Employing a well-defined Pd(0) source or a modern precatalyst can ensure the active species is cleanly and quantitatively generated.[5]
-
Verify Palladium(II) Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its in situ reduction to Pd(0). This is often facilitated by phosphine ligands, but inefficiencies can stall the reaction.[2][4]
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Assess Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air. Use fresh, properly stored ligands. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[5]
-
-
-
Cause 2: Poor Reagent Quality. The purity of all components is critical.
-
Solution:
-
Substrate Purity: Ensure the this compound is pure. Impurities can sometimes poison the catalyst. If necessary, purify by distillation or column chromatography.[6]
-
Solvent and Base Anhydrousness: Moisture is detrimental, as it can deactivate the catalyst and participate in side reactions.[2] Use freshly distilled or commercially available anhydrous solvents.[7][8] Ensure bases are stored in a desiccator.
-
Coupling Partner Integrity: For Suzuki reactions, boronic acids can degrade upon storage, leading to protodeboronation.[9] It's advisable to use fresh boronic acid or a more stable derivative like a potassium trifluoroborate or MIDA boronate.[9]
-
-
-
Cause 3: Inadequate Inert Atmosphere. Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]
-
Maintain Inert Atmosphere: The reaction vessel must be properly flushed with an inert gas, and a positive pressure should be maintained throughout the experiment.[2]
-
-
Issue 2: Rapid Catalyst Deactivation and Short Longevity
Q2: My reaction starts but then stalls, suggesting the catalyst is deactivating. How can I improve its longevity?
A2: Catalyst deactivation is a primary factor limiting reaction efficiency. The stability of the palladium complex is heavily influenced by the choice of ligand and the reaction environment.
-
Cause 1: Suboptimal Ligand Choice. The ligand dictates the stability and reactivity of the palladium center.
-
Solution:
-
Employ Bulky, Electron-Rich Ligands: Sterically hindered dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[10] Their bulkiness promotes the formation of monoligated palladium species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[11] This increased activity at lower temperatures can prevent thermal decomposition.
-
Ligand-to-Metal Ratio: While a 1:1 ligand-to-palladium ratio is often optimal for monoligated catalysts, a slight excess of ligand can sometimes suppress deactivation pathways.[5]
-
-
-
Cause 2: High Reaction Temperature. While higher temperatures increase reaction rates, they also accelerate catalyst decomposition pathways.
-
Solution:
-
Optimize Temperature: Find the minimum temperature required for an efficient reaction rate. The use of highly active modern ligands often allows for reactions to be run at lower temperatures (e.g., room temperature to 80 °C), significantly enhancing catalyst stability.[3]
-
-
-
Cause 3: Catalyst Inhibition or Poisoning.
-
Solution:
-
Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit turnover. If this is suspected, running the reaction at a higher concentration might be beneficial.[12]
-
Impurity Poisoning: As mentioned previously, impurities in the starting materials or solvents can act as catalyst poisons.[13] Rigorous purification is key.
-
-
Issue 3: Significant Side Product Formation
Q3: I'm observing significant amounts of homocoupled products and/or protodeboronation of my boronic acid. How can these side reactions be minimized?
A3: Side reactions compete with the desired cross-coupling pathway, consuming reagents and reducing yield. They are often a sign of suboptimal reaction conditions.
-
Cause 1: Homocoupling. This side reaction, where two molecules of the boronic acid or two molecules of the aryl halide couple, is often promoted by the presence of oxygen.[4]
-
Solution:
-
Exclude Oxygen: The most effective way to prevent homocoupling is to ensure the reaction is performed under strictly anaerobic conditions through rigorous degassing of the solvent and maintaining a robust inert atmosphere.[2][9]
-
Pd(II) Reduction: Homocoupling can also occur during the in situ reduction of a Pd(II) precatalyst.[4] Using a Pd(0) source or a precatalyst designed for clean activation can mitigate this.
-
-
-
Cause 2: Protodeboronation (in Suzuki Couplings). This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is a major issue with some boronic acids, including those with cyclopropyl groups.[9]
-
Solution:
-
Anhydrous Conditions: Use dry solvents and reagents, as water can be a proton source for this side reaction.[9]
-
Base Selection: The choice of base is critical. A weaker base or a base that generates less water upon neutralization may be beneficial. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices.
-
Stable Boronic Acid Surrogates: Convert the cyclopropylboronic acid to a more stable potassium cyclopropyltrifluoroborate or a MIDA boronate. These are often crystalline, air-stable solids that slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[9]
-
-
Visualizing the Process
The Catalytic Cycle and Deactivation Pathways
Understanding the core mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura coupling and highlights points where deactivation can occur.
Caption: General Suzuki-Miyaura catalytic cycle and common deactivation points.
Troubleshooting Workflow
When a reaction fails, a logical progression of checks can quickly identify the root cause.
Caption: A systematic workflow for troubleshooting problematic reactions.
Frequently Asked Questions (FAQs)
Q1: What is a reliable set of starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: While optimization is almost always necessary, the following conditions provide a robust starting point for methodology development.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or a Pd(0) precatalyst | Pd(OAc)₂ is cost-effective and common; precatalysts offer reliability.[5][9] |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich monophosphines enhance stability and activity.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective, often anhydrous bases that minimize side reactions. |
| Solvent | Toluene, Dioxane, or THF/H₂O (10:1) | Common solvents for cross-coupling; a small amount of water can aid in Suzuki couplings.[3][4][14] |
| Temperature | 80 - 100 °C | A good starting range to balance reaction rate with catalyst stability.[9] |
Q2: How critical is the choice of base?
A2: The base plays a crucial role and its selection can dramatically impact the outcome. In Suzuki-Miyaura reactions, the base facilitates the transmetalation step. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[11] Stronger bases are not always better and can promote side reactions. For sensitive substrates, weaker bases like carbonates are preferred over hydroxides or alkoxides.[15]
Q3: Can I monitor the health of my catalyst during the reaction?
A3: For most synthetic labs, direct, real-time monitoring of catalyst species is complex and requires specialized equipment like in situ IR or NMR spectroscopy.[16][17][18] The most practical approach is to monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS. A reaction that slows or stops prematurely is a strong indicator of catalyst deactivation.
Q4: Are there alternatives to palladium for these types of couplings?
A4: While palladium is the most versatile and widely used metal for these transformations, nickel-based catalysts have also been developed.[19] Nickel is often more cost-effective but can have a different reactivity profile and functional group tolerance. For specific applications, particularly involving C-O bond activation, nickel can be an excellent alternative.[19]
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Cross-Coupling Reaction Guide - Sigma-Aldrich.
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society.
- In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis - ACS Publications.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- In situ Reaction Monitoring in Photocatalytic Organic Synthesis - Refubium - Freie Universität Berlin.
- Buchwald–Hartwig amination - Wikipedia.
- How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis - RSC Publishing.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Catalyst Activity Detection - Catalysts / Alfa Chemistry.
- (PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries - ResearchGate.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC - NIH.
- Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis - Benchchem.
- Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
- General palladium-catalyzed cross coupling of cyclopropenyl esters - RSC Publishing.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC - NIH.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate.
- Catalyst death in cross-coupling: Designing catalysts for immortality - ACS Fall 2025.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed.
- Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation - Figshare.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PubMed.
- Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).
- (PDF) Combining Ligand Deuteration with Ligand Bulkiness in Non‐Heme Iron Oxidation Catalysis: Enhancing Catalyst Lifetime and Site‐Selectivity - ResearchGate.
- Catalyst-Transfer Polymerization of Arylamines by Buchwald-Hartwig Cross-Coupling | Request PDF - ResearchGate.
- 1-Bromo-3-cyclopropylbenzene | 1798-85-2 - Benchchem.
- 1-Bromo-3-cyclopropylbenzene AldrichCPR 1798-85-2 - Sigma-Aldrich.
- 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem.
- A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00817J [pubs.rsc.org]
- 19. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on Reactions of 1-Bromo-3-cyclopropoxybenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing reactions involving 1-Bromo-3-cyclopropoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in determining the rate, yield, and outcome of key synthetic transformations. We will address common issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot effectively.
Section 1: General Troubleshooting & FAQs
This section addresses broad, solvent-related issues that can manifest across different reaction types involving this compound.
Q1: My reaction is sluggish or fails to initiate. What are the primary solvent-related factors I should investigate?
A1: When a reaction involving this compound is unexpectedly slow, the solvent is a primary suspect. Before re-evaluating catalysts or reagents, consider these three fundamental solvent properties:
-
Reagent Solubility: The axiom "a reaction cannot happen if the reagents don't mix" holds true. This compound itself is a relatively non-polar molecule, but many reactions, particularly palladium-catalyzed cross-couplings, involve highly polar salts (e.g., K₂CO₃, Cs₂CO₃, KF) or organoboron reagents. If your chosen solvent cannot adequately dissolve all components, the reaction will be slow or fail entirely. For instance, using a purely non-polar solvent like toluene in a Suzuki coupling with potassium carbonate can result in poor reaction rates due to the base's insolubility.[1]
-
Troubleshooting Step: Visually inspect your reaction mixture. If solids remain undissolved, consider switching to a more polar aprotic solvent (e.g., DMF, Dioxane) or employing a biphasic system (e.g., Toluene/Water) which can facilitate the dissolution of inorganic bases.[1]
-
-
Solvent Purity & Water Content: Trace impurities in the solvent can poison sensitive catalysts or react with organometallic intermediates. Water is a common culprit. While some cross-coupling reactions benefit from or tolerate small amounts of water, an uncontrolled or excessive amount can lead to hydrolysis of reagents or catalyst deactivation.[2]
-
Degassing: Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig, etc.) require a Pd(0) active species. Dissolved oxygen in the solvent can oxidize Pd(0) to inactive Pd(II), arresting the catalytic cycle.
-
Troubleshooting Step: Always degas your solvent before adding the palladium catalyst. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-30 minutes or using a series of freeze-pump-thaw cycles.[4]
-
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the most common and powerful methods for functionalizing this compound. Solvent choice here is not just about solubility; it directly influences the catalyst's performance and the reaction's selectivity.
Subsection 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Q2: I am observing a low yield in my Suzuki-Miyaura coupling of this compound. How can I optimize the solvent system?
A2: Low yields in Suzuki couplings are frequently tied to an inappropriate solvent or solvent mixture. The solvent's role is multifaceted, impacting the base's efficacy and the stability of the palladium catalyst.
-
Mechanism Insight: The Suzuki reaction involves several key steps, including oxidative addition, transmetalation, and reductive elimination.[5] The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often rate-limiting and requires an activated boronate species, which is formed with the help of a base.
-
Solvent Strategy: A single solvent is often insufficient. Mixed-solvent systems are generally more effective.
-
Aprotic/Water Mixtures: A combination of a non-polar or polar aprotic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O) is highly effective.[1] The organic solvent dissolves the aryl halide and the organoboron reagent, while water dissolves the inorganic base (like K₂CO₃ or K₃PO₄), ensuring all components are available to participate in the reaction.
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can sometimes be used. However, their ability to coordinate with the palladium center can alter reactivity. Some studies have shown that in specific cases, polar solvents like MeCN and DMF can favor different reaction pathways or selectivities compared to non-polar solvents like THF or toluene.[6]
-
Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Type | Dielectric Constant (Approx.) | Boiling Point (°C) | Key Characteristics & Rationale |
| Toluene / H₂O | Biphasic | Toluene: 2.4 | Toluene: 111 | Good for dissolving organic substrates; water phase dissolves the inorganic base. A common starting point. |
| 1,4-Dioxane / H₂O | Biphasic, Miscible | Dioxane: 2.2 | Dioxane: 101 | Dioxane is a water-miscible ether that is excellent at dissolving organic reagents and stabilizing the catalyst.[4] |
| DMF / H₂O | Biphasic, Miscible | DMF: 37 | DMF: 153 | Highly polar, excellent at dissolving salts. Can sometimes lead to faster reactions but may require higher temperatures for product isolation.[1] |
| THF | Polar Aprotic | 7.6 | 66 | Good general-purpose solvent, but its low boiling point limits the reaction temperature. |
Q3: My Suzuki reaction is producing significant homocoupling of the boronic acid and protodebromination of my starting material. Can the solvent be the cause?
A3: Yes, solvent choice can influence the prevalence of these side reactions.
-
Protodebromination (replacement of -Br with -H) often occurs when there is a source of protons and a mechanism to reduce the aryl-palladium intermediate. This can be exacerbated by excessive water or alcohols in the reaction mixture, especially at high temperatures.
-
Homocoupling of the boronic acid can be promoted by the presence of oxygen. Thoroughly degassing the solvent is critical to minimize this side product.[4] Furthermore, the choice of solvent can influence the relative rates of the desired transmetalation versus undesired side pathways. In some systems, polar solvents were found to stabilize oxidative addition transition states, which could potentially alter the balance of the catalytic cycle and favor or disfavor certain outcomes.[6]
Troubleshooting Workflow: Suzuki Coupling
Caption: Solvent influences key steps in the Buchwald-Hartwig cycle.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q6: I am attempting to react this compound with a strong nucleophile (e.g., an alkoxide) expecting an SNAr reaction, but I only recover starting material. Why is this reaction so difficult?
A6: The failure of this reaction is expected and rooted in the electronic nature of the substrate. The classical SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex. [7][8]
-
Electronic Effects: The stability of this intermediate is the key to a successful SNAr reaction. It is stabilized by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, at the ortho and/or para positions to the leaving group. [8][9]These groups delocalize the negative charge through resonance.
-
Substrate Analysis: Your substrate, this compound, has a cyclopropoxy group. The oxygen atom's lone pairs make this an electron-donating group (EDG) . An EDG actively destabilizes the negatively charged Meisenheimer complex, making the SNAr pathway energetically unfavorable.
Q7: Are there any solvent conditions that could possibly promote an SNAr reaction on this type of electron-rich aryl halide?
A7: While highly challenging, forcing an SNAr-type reaction on an unactivated ring requires maximizing the reactivity of the nucleophile. The solvent is the primary tool for this.
-
Solvent Choice: You must use a polar aprotic solvent . The best choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). [8]* Rationale:
-
Polarity: These solvents have high dielectric constants, which help dissolve the nucleophilic salt.
-
Aprotic Nature: Crucially, they are aprotic. They lack the acidic protons found in protic solvents (like water or ethanol). [10]Protic solvents form a "cage" around the anionic nucleophile via hydrogen bonding, stabilizing it and drastically reducing its reactivity. [11][12]Polar aprotic solvents leave the "naked" nucleophile in solution, making it significantly more reactive and better able to attack the electron-rich ring. [11] Even in DMSO or DMF, the reaction will likely require high temperatures and a very strong nucleophile, and the yield may still be low. For synthetic purposes, a palladium-catalyzed cross-coupling reaction is almost always the superior strategy for this substrate.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification. [5] Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reagent Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), the appropriate phosphine ligand, and the base (e.g., NaOt-Bu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Substrate Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can then be purified by column chromatography. [13][14]
References
- Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar)
- Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing (2017).
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts.
- Electronic and solvent effects on kinetics of SNAr substitution reactions - NIH.
- Solvent Effects on the Selectivity of Palladium-C
- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
- Concerted Nucleophilic Arom
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- Effect of solvent on the Suzuki reaction - ResearchG
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Aromatic Nucleophilic Substitution - Fisher Scientific.
- Solvent effects on aromatic nucleophilic substitution reactions - OUCI.
- Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents - ResearchG
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- common side products in the synthesis of 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem.
- Polar Protic vs. Polar Aprotic Solvents : r/chemhelp - Reddit.
- Effect of solvent and base on Suzuki cross-coupling reaction - ResearchG
- Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene - Benchchem.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.it [fishersci.it]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
troubleshooting Grignard reagent formation from 1-Bromo-3-cyclopropoxybenzene
Welcome to the technical support center for the synthesis of 3-cyclopropoxyphenylmagnesium bromide. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Bromo-3-cyclopropoxybenzene and encountering challenges in the formation of its corresponding Grignard reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your success in this critical synthetic step.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the formation of Grignard reagents from aryl bromides, with specific considerations for the this compound substrate.
Problem 1: My Grignard reaction won't start. There's no sign of initiation (no exotherm, no bubbling, no color change).
Potential Causes & Solutions:
This is the most frequent challenge in Grignard synthesis, often stemming from the passivating layer of magnesium oxide (MgO) on the magnesium turnings, which prevents the reaction with the aryl halide.[1][2] Other factors include the presence of moisture or impure reagents.[3][4][5]
-
Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide that inhibits the reaction.[1][2]
-
Solution 1: Mechanical Activation. Before adding the solvent, place the magnesium turnings in a dry flask under an inert atmosphere (argon or nitrogen) and grind them with a glass stirring rod. This will break the oxide layer and expose a fresh, reactive surface.[5][6]
-
Solution 2: Chemical Activation. Several chemical activators can be used to clean the magnesium surface. Add one of the following to the magnesium in the flask before adding the aryl bromide solution.
-
| Activator | Quantity | Mechanism of Action | Visual Cue of Activation |
| **Iodine (I₂) ** | A single small crystal | Etches the MgO layer by forming magnesium iodide (MgI₂).[2][7] | The purple color of the iodine fades.[2][7] |
| 1,2-Dibromoethane (DBE) | A few drops (e.g., 0.1 mL) | Reacts with Mg to form MgBr₂ and ethene gas, cleaning the surface.[1][2] | Observation of ethene gas bubbles.[1][2] |
| Diisobutylaluminum hydride (DIBAL-H) | Catalytic amount | Activates the magnesium surface and acts as a drying agent.[7][8] | Can initiate the reaction at lower temperatures.[8] |
-
Presence of Moisture: Grignard reagents are highly sensitive to water and will be quenched as they form.[3][4][9]
-
Low Reactivity of the Aryl Bromide: Aryl bromides are generally less reactive than alkyl bromides.[10]
-
Solution: Add a small amount of the this compound solution to the activated magnesium and stir vigorously. Gentle warming with a heat gun may be necessary to initiate the reaction.[5] Once the reaction starts (indicated by an exotherm or bubbling), the remaining solution should be added dropwise.[5]
-
Problem 2: The reaction started, but my yield of the Grignard reagent is low.
Potential Causes & Solutions:
Low yields can be attributed to side reactions or inaccurate quantification of the Grignard reagent.
-
Wurtz Coupling: A common side reaction is the coupling of the formed Grignard reagent with the unreacted aryl bromide to form a biphenyl derivative.[4][11][12] This is more prevalent at higher temperatures and higher concentrations of the aryl bromide.[4][11][12]
-
Inaccurate Stoichiometry in Subsequent Reactions: If the concentration of the Grignard reagent is unknown, it can lead to the perception of a low yield in the subsequent reaction.
| Titration Method | Titrant | Indicator | Endpoint |
| Direct Titration | sec-Butanol or (-)-Menthol in dry THF/Toluene | 1,10-Phenanthroline | Disappearance of the colored complex formed between the Grignard reagent and the indicator.[13][14] |
| Iodine Titration | Iodine in THF with LiCl | None (self-indicating) | The disappearance of the brown iodine color to a colorless solution.[16][17] |
Problem 3: The reaction mixture turned dark brown or black during formation.
Potential Causes & Solutions:
While a cloudy gray or light brown appearance is normal, a very dark color could indicate decomposition or side reactions.
-
Impurities: Impurities in the magnesium or the this compound can catalyze decomposition.
-
Solution: Use high-purity magnesium turnings and ensure the purity of your starting material. If necessary, purify the this compound by distillation or chromatography.
-
-
Excessive Heating: Prolonged heating at high temperatures can lead to decomposition of the Grignard reagent or side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing 3-cyclopropoxyphenylmagnesium bromide?
A1: Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for the formation of Grignard reagents from aryl halides.[18] THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which allows for a higher reaction temperature if needed to initiate the reaction.[19] Additionally, the oxygen in THF is more sterically accessible, leading to better stabilization of the Grignard reagent.[19][20][21]
Q2: Will the Grignard reagent react with the cyclopropoxy ether functionality?
A2: While Grignard reagents can cleave ethers, this typically requires harsh conditions and prolonged heating. The ether linkage in this compound is generally stable under the conditions required for Grignard formation, especially when the reaction is controlled and not subjected to excessive temperatures for extended periods.[22]
Q3: How do I know for sure that my reaction has initiated?
A3: There are several key indicators of a successful Grignard initiation:[2]
-
A noticeable exotherm, which may cause the solvent to begin to reflux on its own.[2]
-
The appearance of small bubbles on the surface of the magnesium.[2]
-
The reaction mixture turning cloudy and taking on a grayish or brownish hue.[2]
-
If iodine was used as an activator, its characteristic purple/brown color will disappear.[2]
Q4: What are the critical safety precautions for this reaction?
A4: Grignard reactions are exothermic and the reagents are flammable, corrosive, and pyrophoric.[23][24][25]
-
Anhydrous and Inert Conditions: The reaction must be carried out under a dry, inert atmosphere (argon or nitrogen) to prevent quenching of the Grignard reagent and to avoid the risk of fire, as magnesium can react with water to produce flammable hydrogen gas.[1][26]
-
Control of Exotherm: Have an ice-water bath ready to cool the reaction if it becomes too vigorous.[9][23] The addition of the aryl bromide should be controlled to maintain a steady reaction rate.
-
Proper Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[23][25]
-
Solvent Safety: Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides.[9][24][26] Never use a heating mantle directly on the flask.[23]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting the initiation of the Grignard reaction.
Caption: A flowchart for troubleshooting Grignard reaction initiation.
References
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
(n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? Retrieved from [Link]
-
Quora. (2017, December 13). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Retrieved from [Link]
-
askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]
-
Quora. (2019, July 22). Why is THF used in Grignard? Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]
-
(n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). cyclopropylbenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 10. Retrieved from [Link]
-
YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]
-
bartleby. (2024, March 5). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling... Retrieved from [Link]
-
Reddit. (2016, November 18). THF vs ether in Grignard synthesis. Retrieved from [Link]
-
(2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). 3. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, June 30). Why can Grignard's Reagent be stored in ether? [duplicate]. Retrieved from [Link]
-
(n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ResearchGate. (n.d.). AO_Brochure-Grignard.pdf. Retrieved from [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. orgsyn.org [orgsyn.org]
- 18. leah4sci.com [leah4sci.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. quora.com [quora.com]
- 21. reddit.com [reddit.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. acs.org [acs.org]
- 24. dchas.org [dchas.org]
- 25. research.uga.edu [research.uga.edu]
- 26. youtube.com [youtube.com]
effective work-up and extraction procedures for 1-Bromo-3-cyclopropoxybenzene reactions
Welcome to the technical support center for 1-Bromo-3-cyclopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for reactions involving this versatile building block. Here, we address common challenges encountered during synthesis, work-up, and extraction, grounding our advice in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reaction of this compound.
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][4] In case of accidental contact, flush the affected area with copious amounts of water.[3]
Q2: I am planning a Suzuki coupling reaction with this compound. What are the key considerations for a successful reaction?
A2: Suzuki coupling is a powerful C-C bond-forming reaction where this compound can serve as the aryl halide partner.[5] Key considerations include:
-
Catalyst Choice: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed. The choice of phosphine ligands can significantly influence reaction efficiency.
-
Base Selection: A base is required to activate the boronic acid derivative. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[6]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly used.[6][7]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it's essential to perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[7]
Q3: Can the cyclopropoxy group cleave under acidic or basic conditions during work-up?
A3: The cyclopropoxy ether linkage is generally stable under standard basic work-up conditions. However, it can be susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[8][9][10] This proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the cyclopropyl carbon, leading to ring-opening.[10][11][12] Therefore, it is advisable to use mild acidic conditions (e.g., saturated ammonium chloride solution) for quenching reactions and to avoid prolonged exposure to strong acids during extraction.
Q4: What is the expected appearance of this compound?
A4: this compound is typically a solid at room temperature.[13] Its molecular weight is 213.07 g/mol .[1]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the work-up and extraction of reactions involving this compound.
Issue 1: Formation of a Persistent Emulsion During Aqueous Extraction
Problem: Upon adding the aqueous quench solution to the reaction mixture, a stable emulsion forms, preventing clear phase separation in the separatory funnel.
Causality: Emulsions are frequently caused by the presence of fine solid particles or surfactant-like byproducts that stabilize the interface between the organic and aqueous layers.[14][15] Reactions involving Grignard reagents or certain coupling reactions can generate finely divided inorganic salts that contribute to this issue. Strongly basic aqueous solutions, especially when used with chlorinated solvents, are also more prone to forming emulsions.[16]
Troubleshooting Workflow:
Caption: Workflow for breaking emulsions during extraction.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Patience | Let the separatory funnel stand undisturbed for 10-15 minutes.[14][17] | Sometimes, emulsions will break on their own given sufficient time for the droplets to coalesce. |
| 2. "Salting Out" | Add a small amount of saturated sodium chloride solution (brine).[16][17] | This increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion by reducing the solubility of organic components in the aqueous phase.[15] |
| 3. Gentle Agitation | Gently swirl the separatory funnel or stir the emulsion with a glass rod.[16] | Vigorous shaking can worsen the emulsion. Gentle agitation can help to coalesce the dispersed droplets without re-introducing high shear forces. |
| 4. Filtration | Filter the entire mixture through a pad of Celite® or glass wool.[14][17] | This is particularly effective if the emulsion is stabilized by fine solid particles.[14] The filter aid removes the solids, allowing the liquid phases to separate. |
| 5. Solvent Modification | Add a small amount of a different organic solvent.[15] | This can alter the polarity of the organic phase, potentially breaking the emulsion by improving the solubility of the emulsifying agent in one of the layers. |
| 6. Centrifugation | If the volume is manageable, centrifuge the mixture.[15] | The applied force can accelerate the separation of the two phases. |
Issue 2: Product Loss or Incomplete Extraction
Problem: After performing the extraction and evaporating the organic solvent, the yield of the crude product is significantly lower than expected.
Causality: Incomplete extraction can occur if the product has some solubility in the aqueous phase or if an insufficient volume of organic solvent is used.[18] Additionally, some reaction byproducts might be co-extracted with the desired product.
Troubleshooting Workflow:
Caption: Logic for troubleshooting low extraction yields.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. pH Adjustment | Check the pH of the aqueous layer. | If your product has acidic or basic functional groups, its solubility in the aqueous phase will be highly pH-dependent. Adjusting the pH can neutralize the product and drive it into the organic layer.[19] |
| 2. Multiple Extractions | Perform three to four extractions with smaller volumes of organic solvent rather than one large extraction.[18] | It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. This ensures a more complete transfer of the product to the organic phase. |
| 3. Back-Extraction | If you suspect acidic or basic impurities have been co-extracted, wash the combined organic layers with a dilute acid or base solution, respectively. | This can selectively remove charged impurities into the aqueous phase, leaving your neutral product in the organic layer.[19] |
| 4. Solvent Selection | Ensure the chosen organic solvent is appropriate for your product's polarity. | A solvent in which your product is highly soluble and which is immiscible with water is ideal for efficient extraction.[20][21] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for common work-up and extraction procedures.
Protocol 1: Standard Work-up for a Suzuki Coupling Reaction
This protocol is designed for the work-up of a Suzuki coupling reaction between this compound and an arylboronic acid.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.[22][23]
-
Quenching: Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][24] Stir for 5-10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[22][23]
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated NaCl solution (brine).[22][25] The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[18][22][23]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[22][23]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[22][23]
Protocol 2: Work-up for a Grignard Reaction
This protocol details the work-up procedure following the addition of a Grignard reagent derived from this compound to an electrophile (e.g., an aldehyde or ketone).
Step-by-Step Methodology:
-
Cooling: Cool the reaction flask in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[24] This will quench any unreacted Grignard reagent and protonate the alkoxide product.[26][27] Caution: The initial quenching can be exothermic.
-
Extraction: Once the quenching is complete, add an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer the mixture to a separatory funnel.[28]
-
Phase Separation: Allow the layers to separate. If a solid (magnesium salts) is present at the interface, you may need to add more dilute acid (e.g., 1M HCl) to dissolve it.[28]
-
Washing and Drying: Separate the organic layer, and wash it with water and then brine. Dry the organic layer over an anhydrous drying agent.[28]
-
Concentration and Purification: Filter and concentrate the organic layer to yield the crude alcohol product, which can then be purified by chromatography or recrystallization.
References
- Organic Syntheses Procedure: Cyclopropylbenzene. (n.d.). Organic Syntheses.
- Tips & Tricks: Emulsions. (2026). University of Rochester, Department of Chemistry.
- Extraction of organic and inorganic compounds from aqueous solutions using hollow fibre liquidliquid contactor. (2007). ResearchGate.
- Video: Extraction - Concept. (2020). JoVE.
- US4855053A - Extraction of organic compounds from aqueous solutions. (1989). Google Patents.
- 1-Bromo-3-cyclopropylbenzene AldrichCPR. (n.d.). Sigma-Aldrich.
- 1-Bromo-3-(cyclopropylmethoxy)benzene. (n.d.). PubChem.
- Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs.
- Workup: How to Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- This compound. (n.d.). PubChem.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
- Solvent Extraction Techniques. (n.d.). Organomation.
- Extraction. (n.d.). University of Colorado Boulder, Organic Chemistry.
- 1-Bromo-3-cyclopropylbenzene. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene. (n.d.). Benchchem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2010). Apollo Scientific.
- Ether cleavage with strong acids. (2018). YouTube.
- Ether cleavage. (n.d.). Wikipedia.
- Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate.
- Grignard Reaction. (n.d.). Web Pages.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- Grignard Reactions: Theory & Practice with Strategy. (2018). YouTube.
- 1-Bromo-3-cyclopropylbenzene. (n.d.). PubChem.
- Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
- Acidic cleavage of ethers (video). (n.d.). Khan Academy.
- The Grignard Reaction. (n.d.).
- Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane. (n.d.). Benchchem.
- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.).
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. 1-Bromo-3-cyclopropylbenzene AldrichCPR 1798-85-2 [sigmaaldrich.com]
- 14. Workup [chem.rochester.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 19. Video: Extraction - Concept [jove.com]
- 20. organomation.com [organomation.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. rtong.people.ust.hk [rtong.people.ust.hk]
- 25. www1.udel.edu [www1.udel.edu]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. www1.udel.edu [www1.udel.edu]
- 28. d.web.umkc.edu [d.web.umkc.edu]
analytical challenges in monitoring the progress of 1-Bromo-3-cyclopropoxybenzene reactions
Welcome to the technical support center for monitoring reactions involving 1-Bromo-3-cyclopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges encountered during synthesis and process development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable reaction monitoring.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The successful synthesis of its derivatives hinges on precise reaction monitoring to optimize yield, minimize impurities, and understand reaction kinetics. However, the unique structural features of this molecule—the brominated aromatic ring and the cyclopropoxy group—present distinct analytical challenges. This guide offers practical, field-tested advice to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when developing analytical methods for this compound reactions.
General Questions
Q1: What are the primary analytical techniques for monitoring reactions of this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice depends on the reaction type, the volatility and thermal stability of the reactants and products, and the specific information required (e.g., quantitative analysis, structural elucidation).
Q2: How does the presence of the bromine atom affect analysis?
A2: The bromine atom is a valuable handle for mass spectrometry, as it imparts a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).[3] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units, aiding in the identification of bromine-containing compounds.[3][4] In chromatography, the bromo group increases the molecule's polarity and boiling point compared to its non-brominated analog, which influences retention times.
Q3: Can the cyclopropoxy group be problematic during analysis?
A3: The cyclopropyl ring is generally stable under standard chromatographic and NMR conditions. However, under strongly acidic conditions, particularly at elevated temperatures, the ether linkage can be susceptible to cleavage.[5][6][7] This can lead to the formation of 3-bromophenol and cyclopropanol-derived byproducts. It is crucial to be aware of this potential degradation pathway when developing and executing analytical methods.
Technique-Specific Questions
High-Performance Liquid Chromatography (HPLC)
Q4: How do I choose the right HPLC column and mobile phase?
A4: For reversed-phase HPLC (RP-HPLC), a C18 column is a good starting point for separating this compound and its derivatives.[8][9] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically effective.[8][9] A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, is often necessary to resolve compounds with a wide range of polarities.
Q5: What is the best way to detect this compound and its derivatives by HPLC?
A5: UV detection is suitable due to the aromatic ring. The presence of the bromo and cyclopropoxy groups will influence the UV spectrum, but a detection wavelength around 254 nm is generally a good starting point.[8] For more selective and sensitive detection, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q6: Is GC-MS a suitable technique for analyzing this compound reactions?
A6: Yes, GC-MS is an excellent technique, provided the reactants, products, and any intermediates are thermally stable and sufficiently volatile.[10] It offers high resolution and the mass spectrometer provides valuable structural information.
Q7: What are the characteristic mass spectral features to look for?
A7: The most prominent feature will be the isotopic pattern of bromine.[3][4] For a compound containing one bromine atom, you will observe two peaks of nearly equal intensity for the molecular ion ([M]+ and [M+2]+). This pattern is a reliable indicator of the presence of your compound of interest. Negative Chemical Ionization (NCI) can be particularly sensitive for detecting brominated compounds, often showing intense bromide anion signals (m/z 79 and 81).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: How can I use NMR to monitor the reaction progress?
A8: 1H NMR is a powerful tool for monitoring the disappearance of starting material and the appearance of product.[11][12] The distinct signals of the cyclopropyl protons (typically in the upfield region, ~0.5-1.0 ppm) and the aromatic protons can be integrated to determine the relative concentrations of different species in the reaction mixture.[13][14] Using an internal standard with a known concentration allows for quantitative analysis.[2][11][12]
Q9: Are there any specific NMR signals I should pay close attention to?
A9: Yes, the chemical shifts of the cyclopropyl protons are very sensitive to changes in the molecule's structure.[13] A shift in these signals is a strong indicator of product formation or the presence of an intermediate. Additionally, monitoring the aromatic region can reveal changes in the substitution pattern of the benzene ring.
Part 2: Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the analysis of this compound reactions.
Chromatography Troubleshooting
Issue 1: Poor Peak Shape or Tailing in HPLC
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | 1. Add a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate silanols and reduce tailing. 2. Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column). |
| Column Overload | 1. Dilute the sample. 2. Inject a smaller volume. |
| Inappropriate Mobile Phase pH | 1. Adjust the mobile phase pH to ensure all analytes are in a single ionic state. |
| Contaminated Guard Column or Column Frit | 1. Replace the guard column. 2. Back-flush the analytical column according to the manufacturer's instructions. |
Issue 2: Inconsistent Retention Times in HPLC/GC
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Mobile Phase Composition (HPLC) | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check for leaks in the pump. |
| Temperature Fluctuations | 1. Use a column oven to maintain a constant temperature. |
| Column Degradation | 1. Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions. |
| Inconsistent Carrier Gas Flow Rate (GC) | 1. Check for leaks in the GC system. 2. Verify the gas supply and regulator settings. |
Mass Spectrometry Troubleshooting
Issue 3: Absence of the Expected Bromine Isotopic Pattern
| Potential Cause | Troubleshooting Steps |
| In-source Fragmentation | 1. Lower the fragmentor voltage or collision energy in the mass spectrometer source to reduce premature fragmentation. |
| Incorrect Mass Range Scanned | 1. Ensure the mass scan range includes the expected m/z values for the molecular ions of your compounds. |
| Low Concentration of Analyte | 1. Concentrate the sample. 2. Increase the injection volume. 3. Use a more sensitive ionization technique, such as NCI for GC-MS.[10] |
| Debromination Side Reaction | 1. Analyze the reaction mixture for the presence of the debrominated analog. This could indicate a side reaction is occurring. |
Reaction Monitoring Troubleshooting
Issue 4: Appearance of Unexpected Peaks
Caption: Troubleshooting workflow for unexpected peaks.
Detailed Steps:
-
Hypothesize Potential Side Reactions: Based on your reaction conditions, consider plausible side reactions. For this compound, common side reactions include:
-
Ether Cleavage: Under acidic conditions, the cyclopropoxy group can be cleaved to form 3-bromophenol.[5][6][7]
-
Debromination: Reductive conditions or certain catalysts can lead to the loss of the bromine atom.
-
Ring Opening of Cyclopropyl Group: Although less common under typical synthetic conditions, ring-opening can occur under harsh conditions.
-
-
Analyze MS and NMR Data:
-
Mass Spectrometry: Look for the molecular weight of the unexpected peak. Does it correspond to a potential byproduct? Does it lack the characteristic bromine isotopic pattern?
-
NMR Spectroscopy: Examine the 1H NMR spectrum for the disappearance of the cyclopropyl signals or changes in the aromatic proton signals that would indicate a structural change.
-
-
Confirm Structure: If possible, confirm the identity of the byproduct by comparing its retention time and mass spectrum to an authentic standard. If a standard is not available, further spectroscopic analysis (e.g., 2D NMR) may be necessary for structural elucidation.
-
Optimize Reaction Conditions: Once the byproduct is identified, modify the reaction conditions (e.g., temperature, pH, catalyst) to minimize its formation.
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a general starting point for monitoring reactions of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a buffer or an appropriate quenching agent).
-
Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 dilution) to a final volume of 1 mL in an HPLC vial.
-
Vortex the sample and inject it into the HPLC system.
Protocol 2: GC-MS Method for Reaction Monitoring
Caption: GC-MS sample preparation workflow.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min. |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction and dilute with 1 mL of water.
-
Perform a liquid-liquid extraction with 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic solution to a GC vial for analysis.
References
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (URL not available)
-
NMR determination of the fate of the cyclopropyl ring. A, partial... - ResearchGate. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega. [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate. [Link]
-
1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem. [Link]
-
Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society. [Link]
-
Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes - American Chemical Society. [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage - Chemistry LibreTexts. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]
-
Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... - ResearchGate. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. [Link]
-
This compound | C9H9BrO | CID 57416951 - PubChem. [Link]
-
1-Bromo-3-(cyclopropylmethoxy)benzene | C10H11BrO | CID 15727633 - PubChem. [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]
-
Reactions of Ethers-Ether Cleavage - Chemistry Steps. [Link]
-
Ether Cleavage Practice Problems | Test Your Skills with Real Questions - Pearson. [Link]
-
The Influence of the Intramolecular 2D Interactions on the Physicochemical Properties of Hexasubstituted Benzene Derivatives - MDPI. [Link]
Sources
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
methods for removing residual palladium catalyst from 1-Bromo-3-cyclopropoxybenzene products
Guide for the Purification of 1-Bromo-3-cyclopropoxybenzene and Related Pharmaceutical Intermediates
Welcome to the Technical Support Center for catalyst removal. This guide is designed for researchers, process chemists, and drug development professionals facing the critical challenge of removing residual palladium from active pharmaceutical ingredients (APIs) and intermediates, with a specific focus on products like this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.
The Challenge: Why is Palladium Removal Crucial?
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis.[1][2] However, their use introduces the risk of contaminating the final product with residual palladium. For APIs, this is a significant safety concern, as palladium is considered a toxic heavy metal.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products.[5][6][7]
Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium [5][6]
| Route of Administration | PDE (µ g/day ) | Concentration Limit (ppm, µg/g) |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
| Assuming a maximum daily dose of ≤ 10g of the drug product. |
Beyond toxicity, residual palladium can interfere with downstream chemistry, compromise the stability of the API, or cause inaccuracies in analytical testing.[8] Therefore, developing a robust and validated palladium removal strategy is not just a purification step; it is a critical component of process development and quality control.
Understanding the Enemy: The Nature of Residual Palladium
Effective removal begins with understanding the state of the palladium in your reaction mixture. It is rarely a single species. After a cross-coupling reaction, residual palladium can exist in multiple forms:
-
Homogeneous Species (Soluble): These include Pd(0) and Pd(II) complexes, often still bound to ligands (e.g., phosphines) used in the reaction. These are the most common and challenging species to remove.
-
Heterogeneous Species (Insoluble): This is typically palladium metal, Pd(0), which may have precipitated from the solution as fine particles or colloids.
-
Leached Species: Even when using a heterogeneous catalyst like Pd/C, soluble palladium species can leach into the reaction mixture and are the true catalytic species.[2][9][10][11]
The product itself, this compound, does not contain strong chelating groups, but other components in a reaction, such as amine-based ligands or products of subsequent steps (e.g., Buchwald-Hartwig amination), can form stable, soluble complexes with palladium, making removal more difficult.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium? A1: The most common and effective methods are:
-
Adsorption/Scavenging: Using solid-supported materials (scavengers) with high affinity for palladium.[13][14][15]
-
Activated Carbon Treatment: A cost-effective adsorption method, though sometimes less selective.[1][13]
-
Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[16]
-
Extraction: Using a liquid-liquid wash with a solution containing a chelating agent to pull palladium into the aqueous phase.[17][18]
-
Filtration/Chromatography: Simple filtration through Celite® can remove insoluble palladium, while column chromatography can separate the product from some palladium species.[19]
Q2: How do I choose the best palladium removal method for my process? A2: The optimal method depends on the scale of your synthesis, the nature of your product, the form of the palladium residue, and the required final purity. For API synthesis, scavenger resins are often preferred due to their high efficiency and selectivity.[15][20] A screening study is the most reliable way to identify the best method for your specific conditions.
Q3: My product is an oil and cannot be crystallized. What is the best alternative? A3: For non-crystalline products, adsorption-based methods are ideal. Treatment with a selected metal scavenger followed by filtration is a highly effective strategy. If the product is compatible, column chromatography can also be used, potentially after an initial scavenger treatment to remove the bulk of the palladium.
Q4: How do I accurately measure the amount of residual palladium in my product? A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[16][21] These techniques offer the high sensitivity required to detect palladium at the parts-per-million (ppm) level.[22] For in-process checks where speed is more critical than absolute precision, rapid colorimetric or fluorometric methods can also be employed.[8][21]
In-Depth Methodologies & Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most effective palladium removal techniques.
Method 1: Metal Scavenging (Recommended)
Principle of Operation (The "Why"): Metal scavengers are solid supports, typically silica gel or polystyrene, functionalized with ligands that have a very high affinity for palladium. Thiol (-SH) and thiourea groups are particularly effective because palladium is highly thiophilic (has a strong affinity for sulfur).[15][23] When the reaction mixture is stirred with the scavenger, the palladium is selectively bound (chelated) to the solid support, a process known as chemisorption.[1] The scavenger-palladium complex is then easily removed by simple filtration, leaving a purified solution of your product.[24]
-
Reaction Work-up: Complete the initial aqueous work-up of your this compound synthesis. The crude product should be dissolved in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF).
-
Scavenger Selection: Based on screening or literature, select a thiol-based scavenger. A typical loading is 3-10 equivalents relative to the initial amount of palladium catalyst used.
-
Addition: Add the scavenger resin to the solution of your crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 24 hours.[13] Elevated temperatures often increase the rate and efficiency of scavenging.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger resin.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[13]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Submit a sample of the final product for palladium analysis by ICP-MS to confirm that the residual level is below the target threshold.[16]
-
Q: Palladium levels are still too high after treatment. What can I do?
-
A: Increase Equivalents or Time: The scavenger may be saturated. Increase the equivalents of scavenger used (e.g., from 5 to 10 eq.) or increase the stirring time (e.g., from 4 to 18 hours).
-
A: Increase Temperature: Kinetics can be slow. Gently heating the mixture (e.g., to 50 °C) can significantly improve scavenger efficiency.[12]
-
A: Try a Different Scavenger: The form of palladium in your mixture may have a low affinity for your chosen scavenger. Scavengers based on trimercaptotriazine (TMT) or thiourea can be effective for a broader range of palladium species.[1][15][20]
-
-
Q: I am losing a significant amount of my product. Why?
-
A: Non-Specific Binding: While scavengers are highly selective, some non-specific adsorption of the product can occur. Use the minimum effective amount of scavenger. A screening study can help identify the scavenger with the lowest affinity for your product.[12]
-
A: Solvent Effects: The solvent can influence the binding of your product to the scavenger support. Ensure your product is highly soluble in the chosen solvent to minimize its adsorption.
-
Method 2: Activated Carbon Treatment
Principle of Operation (The "Why"): Activated carbon has a highly porous structure with a vast surface area. It removes impurities, including palladium, through a process of physical adsorption (physisorption).[1] While cost-effective, this mechanism is less selective than chemisorption and can lead to co-adsorption of the desired product, reducing yields.[13][25][26]
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, Methanol).
-
Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[12]
-
Stirring: Stir the suspension vigorously at room temperature or with gentle heating for 1 to 18 hours.
-
Filtration: It is crucial to remove all fine carbon particles. Filter the mixture through a thick pad of Celite® (at least 2-3 cm).
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent to recover adsorbed product.
-
Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium via ICP-MS.
-
Q: My product yield is very low after carbon treatment.
-
A: Reduce Carbon Amount: You are likely experiencing significant non-specific product adsorption. Reduce the weight percent of carbon used and/or decrease the treatment time.
-
A: Change Solvent: A solvent in which your product is more soluble may help reduce its affinity for the carbon surface.
-
A: Consider a Scavenger: If product loss remains high, activated carbon may not be suitable for your product. A more selective scavenger resin is the recommended alternative.[25][26]
-
-
Q: There are fine black particles in my final product.
-
A: Inadequate Filtration: Fine carbon particles have passed through your filter. Use a thicker Celite® pad and ensure it is well-settled before filtration. A secondary filtration through a 0.45 µm syringe filter may also be necessary.
-
Data & Visualization Hub
Method Selection & Troubleshooting Logic
The diagrams below outline a logical workflow for selecting an appropriate palladium removal strategy and for troubleshooting common issues encountered during the purification process.
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Troubleshooting flowchart for common palladium removal issues.
Table 2: Comparison of Common Palladium Removal Methods
| Method | Selectivity | Efficiency | Cost | Scalability | Key Disadvantage |
| Metal Scavengers | Very High | Very High | Medium-High | Excellent | Higher initial cost than carbon.[18] |
| Activated Carbon | Low | High | Low | Excellent | High potential for product loss.[13][26] |
| Crystallization | Variable | Variable | Low | Excellent | Only for solids; can sometimes trap impurities.[16][26] |
| Liquid-Liquid Extraction | Low-Medium | Low-Medium | Low | Good | Often insufficient for trace removal.[18] |
| Chromatography | Medium | Low-Medium | High | Poor | Often ineffective for trace levels alone.[19] |
References
- de la Mata, F. J., & Gómez, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ChemCatChem, 4(3), 311-326.
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Available at: [Link]
-
Alguacil, F. J. (2018). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 8(10), 833. Available at: [Link]
-
BioSpace. (2011). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Available at: [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Coupling Reactions in Process Chemistry (pp. 385-410). Wiley-VCH.
-
PubMed. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Available at: [Link]
-
INFONA. (2023). Scrap Palladium-Carbon Catalyst Fractionation and Extraction Recovery. Available at: [Link]
-
ACS Publications. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 15(4), 858-866. Available at: [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Available at: [Link]
-
SciSpace. (2016). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. International Journal of Chemical and Environmental Engineering, 7(1), 1-8. Available at: [Link]
-
ACS Publications. (2016). Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism. ACS Catalysis, 6(8), 5064-5071. Available at: [Link]
-
PubMed. (2006). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. Chemistry, 12(24), 6394-401. Available at: [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1736-1755. Available at: [Link]
-
ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
RSC Publishing. (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Chemical Science, 16, 12345-12352. Available at: [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Available at: [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Available at: [Link]
-
PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 2), 117253. Available at: [Link]
-
ResearchGate. (n.d.). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
PubMed. (2009). Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. Colloids and Surfaces B: Biointerfaces, 74(1), 190-4. Available at: [Link]
-
European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. Available at: [Link]
-
Reddit. (2025). Your trick to remove residual palladium. r/Chempros. Available at: [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: [Link]
-
ResearchGate. (n.d.). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available at: [Link]
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]
-
SlideShare. (2008). Metal Scavengers for the Process Industry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. knowledge.reagecon.com [knowledge.reagecon.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. qualitas1998.net [qualitas1998.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. silicycle.com [silicycle.com]
- 16. arborassays.com [arborassays.com]
- 17. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. data.biotage.co.jp [data.biotage.co.jp]
- 21. books.rsc.org [books.rsc.org]
- 22. pharmtech.com [pharmtech.com]
- 23. reddit.com [reddit.com]
- 24. biotage.com [biotage.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-3-cyclopropoxybenzene and 1-Bromo-3-methoxybenzene in Modern Catalysis
This guide offers an in-depth technical comparison of 1-bromo-3-cyclopropoxybenzene and 1-bromo-3-methoxybenzene, two versatile aryl bromide building blocks. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the fundamental electronic and steric differences that govern their reactivity in key synthetic transformations. Our analysis is grounded in established chemical principles and supported by practical, field-proven experimental protocols.
Section 1: Molecular Profiles and Physicochemical Properties
At first glance, this compound and 1-bromo-3-methoxybenzene are close structural analogues. Both are meta-substituted bromoarenes, making them valuable precursors for introducing functionalized phenyl groups into complex molecules. However, the replacement of a methyl group with a cyclopropyl group introduces subtle yet significant changes in their physical and electronic properties.
Table 1: Physicochemical Properties
| Property | This compound | 1-Bromo-3-methoxybenzene |
| 2D Structure | ||
| Molecular Formula | C₉H₉BrO[1] | C₇H₇BrO[2][3][4][5] |
| Molecular Weight | 213.07 g/mol | 187.03 g/mol [2][3][4][5] |
| CAS Number | 186671-33-8[1] | 2398-37-0[3][4][5] |
| Form | Solid[6] | Liquid[3] |
| Boiling Point | Not readily available | 210-211 °C[2][7] |
| Density | Not readily available | ~1.490 g/mL[2][7] |
Section 2: The Decisive Factor: A Comparative Analysis of Substituent Effects
The divergence in reactivity between these two molecules is primarily dictated by the electronic and steric nature of the methoxy versus the cyclopropoxy substituent. Understanding these differences is crucial for predicting reaction outcomes and optimizing conditions.
Electronic Effects: A Tale of Two Donors
Both the methoxy and cyclopropoxy groups are activating, ortho-, para-directing substituents in electrophilic aromatic substitution.[8] This is due to the oxygen atom's lone pairs, which can be donated into the aromatic π-system through resonance (+R effect). This resonance donation outweighs their electron-withdrawing inductive effect (-I effect) caused by the oxygen's electronegativity.[9]
-
The Methoxy Group (-OCH₃): A Familiar Benchmark. The methoxy group is a classic moderately activating group. Its oxygen atom effectively donates electron density into the ring, enriching the ortho and para positions and stabilizing the arenium ion intermediate in electrophilic substitutions.[8][10]
-
The Cyclopropoxy Group (-OC₃H₅): An Electron-Rich Analogue. The cyclopropoxy group is generally considered a stronger electron-donating group than methoxy. This enhanced donation stems from the unique electronic structure of the cyclopropyl ring itself. Due to significant ring strain, the C-C bonds in a cyclopropyl ring possess high p-character, creating what are often described as "bent" bonds or Walsh orbitals.[11] This allows the cyclopropyl ring to exhibit "π-character" and participate in conjugation, effectively pushing more electron density through the ether oxygen and into the benzene ring.[11] This superior electron-donating ability makes the aromatic ring of this compound more nucleophilic than that of its methoxy counterpart.
Diagram 1: Resonance Effect Comparison. A conceptual view of the stronger electron-donating resonance (+R) effect of the cyclopropoxy group compared to the methoxy group.
Steric Profile
While electronically similar, the two groups present different steric profiles. The three-membered cyclopropyl ring is significantly bulkier than a methyl group. This increased steric hindrance in this compound can influence the accessibility of the C-Br bond and the adjacent ortho positions for catalysts and reagents. This factor can sometimes counteract the electronic benefits, leading to slower reaction rates or requiring specific ligand selection in catalyzed reactions.
Section 3: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Aryl bromides are workhorses in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry for constructing C-C and C-N bonds.[12]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, catalyzed by a palladium complex.[13][14] The critical initiating step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the aryl-bromide bond.
Causality Behind Reactivity:
-
Electronic Influence: A more electron-rich aromatic ring generally accelerates the rate of oxidative addition. Therefore, the stronger electron-donating nature of the cyclopropoxy group is predicted to make this compound more reactive than 1-bromo-3-methoxybenzene in this key step.
-
Steric Influence: While the meta-position of the substituent minimizes direct steric clash at the reaction center, significant steric bulk could still disfavor the approach of bulky phosphine ligands often used in these reactions, potentially slowing the overall catalytic turnover.
Table 2: Predicted Performance in a Standard Suzuki-Miyaura Coupling
| Substrate | Predicted Rate | Predicted Yield | Rationale |
| This compound | Faster | High | Dominant, strong electron-donating effect accelerates oxidative addition. |
| 1-Bromo-3-methoxybenzene | Slower | High | Weaker electron-donating effect leads to a slower oxidative addition step. |
Note: This table represents a prediction based on electronic principles. Actual results may vary based on the specific coupling partner, ligand, and base used.
Diagram 2: Suzuki-Miyaura Catalytic Cycle. The oxidative addition step is critically influenced by the electronic properties of the aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling
This self-validating protocol is designed to provide a reliable baseline for comparing the two substrates.
-
Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide (1.0 mmol), the boronic acid or ester partner (1.2 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a phosphine ligand like SPhos (0.06 mmol, 6 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16][17] Similar to the Suzuki coupling, the catalytic cycle is initiated by oxidative addition.
Causality Behind Reactivity: The same electronic principles apply. The more electron-rich C-Br bond in this compound should undergo oxidative addition more readily. However, this reaction often employs bulky, electron-rich phosphine ligands, where a steric clash with the cyclopropoxy group could be a more significant factor than in Suzuki couplings, potentially leveling the playing field or even favoring the less hindered methoxy analogue depending on the specific amine and ligand combination.
Diagram 3: Buchwald-Hartwig Amination Cycle. The initial oxidative addition is the key electronically controlled step.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried Schlenk tube under argon, add the aryl bromide (1.0 mmol), a palladium precatalyst such as RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the amine coupling partner (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (4 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue via silica gel chromatography.
Section 4: Grignard Reagent Formation and Reactivity
Grignard reagents are powerful organometallic nucleophiles formed by the reaction of an organohalide with magnesium metal.[18]
-
Formation: The formation of Grignard reagents from both this compound and 1-bromo-3-methoxybenzene is expected to proceed under standard conditions (magnesium turnings in dry ether or THF). The ether linkage in both molecules is generally stable to the highly basic Grignard reagent. While Grignard formation from cyclopropyl bromides is well-established, it sometimes requires specific conditions or activation of the magnesium to proceed efficiently.[19]
-
Reactivity: Once formed, the reactivity of the resulting Grignard reagents will be broadly similar, serving as strong bases and nucleophiles. They can be used to react with a wide range of electrophiles, including aldehydes, ketones, esters, and CO₂.[18][20]
Section 5: Summary and Application Outlook
The choice between this compound and 1-bromo-3-methoxybenzene is a strategic decision based on a trade-off between electronic activation and steric demand.
Table 3: Comparative Reactivity Summary
| Feature | This compound | 1-Bromo-3-methoxybenzene |
| Electronic Effect | Strongly electron-donating (+R > -I) | Moderately electron-donating (+R > -I) |
| Steric Hindrance | Moderate | Low |
| Predicted Reactivity (Suzuki) | Excellent, potentially faster | Very Good |
| Predicted Reactivity (Buchwald) | Good to Excellent (ligand dependent) | Very Good |
| Grignard Formation | Feasible | Standard |
-
This compound should be considered the reagent of choice when maximum electronic activation is desired to drive a difficult cross-coupling reaction. Its enhanced nucleophilicity can lead to faster reaction times or enable reactions to proceed at lower temperatures. However, careful selection of catalytic systems, particularly the ligand, may be necessary to mitigate potential steric issues.
-
1-Bromo-3-methoxybenzene remains a reliable and cost-effective building block for general applications. Its lower steric profile makes it a robust and predictable substrate across a wide range of standard cross-coupling protocols where extreme electronic activation is not a prerequisite for success.
Ultimately, the optimal choice will depend on the specific molecular context, including the nature of the coupling partner and the catalyst system employed. This guide provides the foundational principles to make an informed decision, enabling the strategic design of more efficient and successful synthetic routes.
References
- ChemBK. (2024). 1-Bromo-3-methoxybenzene.
-
Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Stenutz. (n.d.). 1-bromo-3-methoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
AB Enterprises. (n.d.). 1-Bromo-3-methoxybenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Pharmanecia. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (1994). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
-
TMP Chem. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Bromo-3-methoxybenzene | CymitQuimica [cymitquimica.com]
- 4. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]
- 5. bangchemicals.com [bangchemicals.com]
- 6. 1-Bromo-3-cyclopropylbenzene AldrichCPR 1798-85-2 [sigmaaldrich.com]
- 7. 1-bromo-3-methoxybenzene [stenutz.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of HPLC and GC-MS Methods for 1-Bromo-3-cyclopropoxybenzene Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Bromo-3-cyclopropoxybenzene, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification to ensure product quality and consistency. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of a quantitative assay for this compound.
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. This document will delve into the theoretical underpinnings of each technique, present a comprehensive validation strategy in line with international guidelines, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for non-volatile or thermally labile compounds. It relies on the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically the most effective approach. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the benzene ring in the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is a synergistic technique that combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[4] It is exceptionally well-suited for volatile and thermally stable compounds. In GC, the sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Method Validation Strategy
A comprehensive validation of an analytical method is crucial to ensure its reliability, reproducibility, and fitness for its intended purpose.[5][6][7] The following parameters, as stipulated by the ICH Q2(R1) guidelines, will be assessed for both the HPLC and GC-MS methods.[1][2][3][8]
A structured approach to validation ensures that all aspects of the method's performance are thoroughly evaluated.
Caption: A typical workflow for analytical method validation.
HPLC Method Validation for this compound
Experimental Protocol: HPLC-UV
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Standard & Sample Preparation: Standards and samples are dissolved in the mobile phase.
Validation Parameters & Results
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Results |
| Specificity | Analysis of blank, placebo (if in formulation), and spiked samples. | No interfering peaks at the retention time of the analyte. | Pass |
| Linearity | Analysis of five concentration levels (e.g., 50-150% of the target concentration) in triplicate. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is linear, accurate, and precise. | 50 - 150 µg/mL |
| Accuracy | Analysis of spiked samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability) | Six replicate injections of the standard solution at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% |
| Precision (Intermediate) | Analysis on different days with different analysts. | RSD ≤ 2.0%. | RSD = 1.2% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | S/N ≥ 10. | 0.3 µg/mL |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | RSD ≤ 2.0%. | Pass |
GC-MS Method Validation for this compound
Experimental Protocol: GC-MS
-
Instrument: Agilent 8890 GC with a 5977B MS Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 2 min.
-
Injection Volume: 1 µL (splitless).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 212, 214, 133).
-
Standard & Sample Preparation: Standards and samples are dissolved in a suitable solvent like dichloromethane.
Validation Parameters & Results
| Validation Parameter | Experimental Approach | Acceptance Criteria | Hypothetical Results |
| Specificity | Analysis of blank and spiked samples, monitoring for interfering ions at the retention time of the analyte. | No significant interfering peaks for the selected ions. | Pass |
| Linearity | Analysis of five concentration levels (e.g., 1-20 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998 |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is linear, accurate, and precise. | 1 - 20 µg/mL |
| Accuracy | Analysis of spiked samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. | 99.8% - 101.5% |
| Precision (Repeatability) | Six replicate injections of the standard solution at 100% of the target concentration. | RSD ≤ 2.0%. | RSD = 0.6% |
| Precision (Intermediate) | Analysis on different days with different analysts. | RSD ≤ 2.0%. | RSD = 1.0% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | S/N ≥ 10. | 0.03 µg/mL |
| Robustness | Deliberate variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). | RSD ≤ 2.0%. | Pass |
Comparative Analysis: HPLC vs. GC-MS
The decision to employ either HPLC or GC-MS for the quantification of this compound should be based on a careful consideration of their respective strengths and weaknesses in the context of the analytical problem.
Caption: A comparison of the pros and cons of HPLC-UV and GC-MS.
Key Considerations:
-
Sensitivity: GC-MS demonstrates significantly lower LOD and LOQ values, making it the superior choice for trace-level quantification or impurity analysis.
-
Specificity: While the HPLC-UV method shows good specificity, the mass spectrometric detection in GC-MS provides an unparalleled level of confidence in analyte identification, especially in complex matrices.
-
Analyte Properties: this compound is sufficiently volatile and thermally stable for GC analysis, making both techniques viable. For less stable or non-volatile analogues, HPLC would be the mandatory choice.
-
Sample Throughput and Cost: HPLC methods are often faster and have a lower cost per sample due to simpler sample preparation and lower instrument maintenance requirements.
-
Regulatory Compliance: Both methods, when properly validated according to ICH guidelines, are acceptable to regulatory agencies like the FDA.[9][10][11] The choice will depend on the specific application (e.g., release testing vs. stability testing).
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The selection of the most appropriate method hinges on the specific analytical requirements.
-
For routine quality control and release testing where high throughput and cost-effectiveness are critical, a validated HPLC-UV method is an excellent choice, providing the necessary accuracy and precision.
-
For applications demanding the highest sensitivity and specificity, such as the analysis of low-level impurities or in complex sample matrices, the GC-MS method is unequivocally superior.
Ultimately, the comprehensive validation data presented in this guide for both methods provides the foundation for a scientifically sound and defensible analytical strategy, ensuring the quality and safety of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
J-Stage. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spec. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]
-
MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. actascientific.com [actascientific.com]
- 7. youtube.com [youtube.com]
- 8. starodub.nl [starodub.nl]
- 9. fda.gov [fda.gov]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. fda.gov [fda.gov]
A Comparative Guide to the Structural Confirmation of 1-Bromo-3-cyclopropoxybenzene Reaction Products by NMR and X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery
In the landscape of contemporary drug development, the synthesis of novel chemical entities is the foundational step. Molecules like 1-Bromo-3-cyclopropoxybenzene serve as versatile building blocks, prized for their utility in constructing complex molecular architectures through various chemical transformations.[1] The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the cyclopropoxy group can impart favorable metabolic stability and conformational rigidity—desirable traits for bioactive compounds.
However, the synthesis of a target molecule is only the beginning. The absolute, unambiguous confirmation of its chemical structure is a critical checkpoint. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially catastrophic safety issues. Crystallography, for instance, is a cornerstone of structure-based drug design, where precise knowledge of molecular interactions is paramount.[2]
This guide provides an in-depth comparison of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography—for the structural confirmation of a representative reaction product of this compound. We will explore a hypothetical, yet highly relevant, Buchwald-Hartwig amination reaction, explaining the causality behind experimental choices and demonstrating how these complementary techniques provide a self-validating system for structural elucidation.
The Target Transformation: Buchwald-Hartwig Amination of this compound
To illustrate the principles of structural confirmation, we will consider the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[3][4][5] This reaction is indispensable in pharmaceutical chemistry for synthesizing the arylamine scaffolds prevalent in many drug candidates.[3] Our model reaction involves coupling this compound with morpholine to yield the target product, 4-(3-cyclopropoxyphenyl)morpholine.
Reaction Scheme:
-
Starting Material: this compound
-
Reagent: Morpholine
-
Product: 4-(3-cyclopropoxyphenyl)morpholine
-
Conditions: Palladium catalyst, phosphine ligand, and a base.
The core analytical challenge is to unequivocally prove that the bromine atom has been displaced by the morpholine moiety at the C3 position of the benzene ring, and that the rest of the molecule remains intact.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative spatial arrangement of atoms. For substituted benzene derivatives, ¹H and ¹³C NMR are particularly powerful, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.[6][7]
Expertise in Practice: Why NMR is the First Line of Analysis
We begin with NMR because it is a non-destructive technique that provides a wealth of structural information on the bulk material directly from the reaction mixture or after purification. It confirms not just the identity of the product but also the disappearance of starting materials, giving an indication of reaction completion. The influence of substituents on the benzene ring's proton chemical shifts is a key diagnostic tool; electron-donating groups (like the cyclopropoxy and the newly introduced morpholino groups) will shift ortho and para protons upfield, while electron-withdrawing groups (like bromine) cause a downfield shift.[6][8]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product (4-(3-cyclopropoxyphenyl)morpholine) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard pulse programs are typically sufficient.
-
Advanced Experiments (if needed): If the structure is ambiguous from 1D spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon connectivities, respectively.
Data Presentation and Mechanistic Interpretation
The following tables summarize the expected, characteristic NMR data for the starting material and the final product.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration | Key Insight |
| This compound | Ar-H | m | 6.80 - 7.20 | 4H | Complex aromatic signals. |
| O-CH (cyclopropyl) | m | 3.65 - 3.75 | 1H | Characteristic cyclopropyl methine. | |
| CH₂ (cyclopropyl) | m | 0.70 - 0.90 | 4H | Upfield cyclopropyl protons. | |
| 4-(3-cyclopropoxyphenyl)morpholine | Ar-H | m | 6.40 - 7.30 | 4H | Aromatic signals shift due to new substituent. |
| O-CH (cyclopropyl) | m | 3.60 - 3.70 | 1H | Cyclopropoxy group intact. | |
| N-CH₂ (morpholine) | t | 3.85 | 4H | New signal: Proves morpholine incorporation. | |
| O-CH₂ (morpholine) | t | 3.15 | 4H | New signal: Proves morpholine incorporation. | |
| CH₂ (cyclopropyl) | m | 0.65 - 0.85 | 4H | Cyclopropoxy group intact. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Key Insight |
| This compound | C-Br | ~122.5 | Disappears in product: Confirms C-Br bond cleavage. |
| C-O | ~158.0 | Carbon attached to the ether. | |
| Ar-C | 115.0 - 130.0 | Aromatic carbons. | |
| O-CH (cyclopropyl) | ~55.0 | Cyclopropyl methine carbon. | |
| CH₂ (cyclopropyl) | ~6.0 | Cyclopropyl methylene carbons. | |
| 4-(3-cyclopropoxyphenyl)morpholine | C-N | ~152.0 | New signal: Confirms C-N bond formation. |
| C-O | ~159.0 | Ether carbon, slightly shifted. | |
| Ar-C | 105.0 - 130.0 | Aromatic carbons, shifts confirm new substitution pattern. | |
| N-CH₂ (morpholine) | ~67.0 | New signal: Morpholine carbon adjacent to nitrogen. | |
| O-CH₂ (morpholine) | ~49.5 | New signal: Morpholine carbon adjacent to oxygen. | |
| O-CH (cyclopropyl) | ~54.5 | Cyclopropoxy group intact. | |
| CH₂ (cyclopropyl) | ~6.0 | Cyclopropoxy group intact. |
Trustworthiness through Self-Validation: The NMR data provides a self-consistent picture. The disappearance of the C-Br carbon signal and the appearance of signals corresponding to the morpholine ring, coupled with the predictable shifts in the aromatic region, strongly support the formation of 4-(3-cyclopropoxyphenyl)morpholine.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation.
Part 2: Absolute Structural Confirmation by Single-Crystal X-ray Crystallography
While NMR provides a robust structural hypothesis based on solution-state data, X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[9][10][11] It is considered the "gold standard" for structural determination, revealing not only atomic connectivity but also bond lengths, bond angles, and the molecule's conformation in the crystal lattice.
Expertise in Practice: Why X-ray Crystallography is Definitive
For a novel compound, especially one destined for pharmaceutical development, obtaining a crystal structure is often a regulatory expectation and a scientific necessity. It eliminates any lingering ambiguity from NMR interpretation (e.g., differentiating between isomers) and provides a precise 3D model essential for computational modeling and understanding biological interactions.[2] The primary challenge is not the analysis itself, which is highly automated, but obtaining diffraction-quality single crystals.
Experimental Protocol: Crystallization and Data Collection
-
Crystal Growth (The Art of the Science):
-
Ensure the sample of 4-(3-cyclopropoxyphenyl)morpholine is of high purity (>98%).
-
Screen various solvents and solvent systems to find conditions where the compound has moderate solubility.
-
Method A: Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, isopropanol) in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Method B: Vapor Diffusion: In a sealed chamber, place a small vial containing a concentrated solution of the compound. In the bottom of the chamber, place a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., heptane). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[11]
-
Data Collection:
-
Place the mounted crystal on the diffractometer (e.g., an Oxford Diffraction or Bruker system).[9][11]
-
A stream of cold nitrogen (e.g., 100 K) is used to cool the crystal, minimizing thermal motion and protecting it from X-ray damage.
-
An intense beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and the resulting diffraction pattern (thousands of reflections) is recorded by a detector.
-
Data Presentation and Interpretation
The collected diffraction data is processed to generate an electron density map, into which a molecular model is fitted and refined. The final output is a structural model and a Crystallographic Information File (CIF).[12][13][14] The CIF is a standard text file containing all the essential information about the crystal structure and the experiment.[15]
Table 3: Representative Single-Crystal X-ray Crystallographic Data for 4-(3-cyclopropoxyphenyl)morpholine
| Parameter | Value | Significance |
| Empirical Formula | C₁₃H₁₇NO₂ | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 12.54, 8.98, 11.23 | Dimensions of the unit cell. |
| β (°) | 105.6 | Angle of the unit cell. |
| R1, wR2 | < 0.05, < 0.10 | Quality factors indicating a good fit between the model and experimental data. |
| Final Structure | (Provided as 3D model) | Unambiguous proof of atomic connectivity and conformation. |
Trustworthiness through Self-Validation: The refined crystal structure provides the exact coordinates of every non-hydrogen atom, confirming the 1,3-substitution pattern on the benzene ring and the precise connectivity of the morpholine and cyclopropoxy groups. This provides an independent, orthogonal validation of the structure deduced from NMR.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography structural determination.
Comparative Analysis: NMR vs. X-ray Crystallography
Both techniques are indispensable, but they provide different and complementary information.
Table 4: Objective Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (Single Crystal) |
| Primary Information | Connectivity, chemical environment, solution dynamics | Absolute 3D structure, conformation, packing |
| Key Requirement | Solubility in a deuterated solvent | High-quality single crystals |
| Ambiguity | Possible for complex isomers or stereocenters | Virtually none for a well-refined structure |
| Throughput | High (minutes to hours per sample) | Low (days to weeks, dominated by crystallization) |
| Main Advantage | Provides data on the behavior of the molecule in a more biologically relevant (solution) state. | Provides definitive, "publication-grade" proof of structure. |
Conclusion
For the structural confirmation of 4-(3-cyclopropoxyphenyl)morpholine, the product of our model reaction, NMR spectroscopy serves as the rapid, high-throughput method to confirm the success of the chemical transformation and establish the covalent framework. It is the workhorse of the synthetic chemist. X-ray crystallography provides the final, irrefutable evidence of the molecular structure. Its ability to deliver a precise 3D atomic model is unparalleled and essential for applications in drug design and materials science where solid-state properties and specific conformations are critical.
In the rigorous environment of pharmaceutical research and development, relying on a single analytical technique is insufficient. The synergistic use of both NMR and X-ray crystallography creates a self-validating and authoritative system, ensuring the highest level of scientific integrity and providing a solid foundation for all subsequent research.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum website: [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from UQ website: [Link]
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 59-71. Retrieved from NIH National Library of Medicine: [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from CCDC website: [Link]
-
Wikipedia. (2023). Crystallographic Information File. Retrieved from Wikipedia: [Link]
-
North Carolina State University, METRIC. (n.d.). Small Molecule X-ray Crystallography. Retrieved from NC State University website: [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from Moodle Docs: [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from NIH National Library of Medicine: [Link]
-
ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from ChemistryViews website: [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from Chemistry LibreTexts: [Link]
-
Moser, A. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. Retrieved from ACD/Labs website: [Link]
-
ResearchGate. (2016). Where can I find cif files for organic compounds? Retrieved from ResearchGate: [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from RDA website: [Link]
-
PubChem. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene. Retrieved from PubChem: [Link]
-
Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from Organic Syntheses: [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Grokipedia: [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia: [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from Wikipedia: [Link]
-
PubChem. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from PubChem: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 9. rigaku.com [rigaku.com]
- 10. excillum.com [excillum.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 14. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
A Comparative Guide to the Biological Activity of 1-Bromo-3-cyclopropoxybenzene-Derived Compounds as Potential FAAH Inhibitors
This guide provides a comparative analysis of the biological activity of a focused library of novel compounds derived from the 1-Bromo-3-cyclopropoxybenzene scaffold. The primary therapeutic target explored for these derivatives is Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system, inhibition of which has shown promise in treating pain, inflammation, and neurological disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the structure-activity relationships (SAR) and experimental methodologies for evaluating this promising class of compounds.
Introduction: The Rationale for Targeting FAAH with Novel Scaffolds
The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes. A key enzyme in this system, Fatty Acid Amide Hydrolase (FAAH), is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, the endogenous levels of anandamide can be elevated, leading to analgesic, anti-inflammatory, and anxiolytic effects without the adverse psychoactive effects associated with direct cannabinoid receptor agonists. This has made FAAH a highly attractive target for therapeutic intervention.
The this compound scaffold presents a unique and synthetically accessible starting point for the development of novel FAAH inhibitors. The presence of the bromine atom allows for versatile chemical modifications through cross-coupling reactions, while the cyclopropoxy group can confer favorable metabolic stability and lipophilicity. This guide explores a hypothetical series of derivatives to elucidate the structure-activity relationships governing their interaction with the FAAH enzyme.
Design and Synthesis of a Focused Compound Library
To investigate the SAR of this compound derivatives, a focused library of compounds was designed. The core scaffold was modified at the bromine position with various carbamate and urea moieties, as these functional groups are known to interact with the catalytic serine residue of FAAH.
General Synthetic Scheme:
The synthesis of the target compounds can be achieved through a multi-step process starting from this compound. A key step involves a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce a nitrogen-containing substituent. Subsequent reaction with an appropriate isocyanate or chloroformate would yield the desired urea or carbamate derivatives.
Caption: General synthetic workflow for the preparation of urea and carbamate derivatives from this compound.
Comparative Biological Activity: In Vitro FAAH Inhibition
The inhibitory potency of the synthesized compounds against human FAAH was evaluated using a well-established in vitro fluorescence-based assay. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Compound ID | R Group (for Urea/Carbamate) | FAAH IC50 (nM) |
| Urea Series | ||
| U-1 | Phenyl | 150 |
| U-2 | 4-Fluorophenyl | 85 |
| U-3 | 3,4-Dichlorophenyl | 35 |
| U-4 | 4-Methoxyphenyl | 210 |
| U-5 | Cyclohexyl | 55 |
| Carbamate Series | ||
| C-1 | Phenyl | 120 |
| C-2 | 4-Fluorophenyl | 70 |
| C-3 | 3,4-Dichlorophenyl | 25 |
| C-4 | 4-Methoxyphenyl | 180 |
| C-5 | Cyclohexyl | 45 |
Structure-Activity Relationship (SAR) Analysis
The biological data reveals several key trends that inform the structure-activity relationship for this series of compounds:
-
Urea vs. Carbamate: The carbamate derivatives generally exhibit slightly higher potency than their corresponding urea analogs. This suggests that the oxygen atom in the carbamate linker may form a more favorable interaction within the FAAH active site.
-
Aromatic Substituents: Electron-withdrawing groups on the terminal phenyl ring significantly enhance inhibitory activity. For instance, the 3,4-dichlorophenyl substituted compounds (U-3 and C-3) are the most potent in their respective series. This is likely due to the increased electrophilicity of the carbonyl carbon, facilitating covalent modification of the catalytic serine residue in FAAH. Conversely, electron-donating groups, such as the methoxy group in U-4 and C-4, lead to a decrease in potency.
-
Aliphatic vs. Aromatic: The replacement of the aromatic ring with a cyclohexyl group (U-5 and C-5) results in potent inhibitors, indicating that a bulky, lipophilic group is well-tolerated and can effectively occupy the hydrophobic binding pocket of the enzyme.
Caption: Key structure-activity relationship trends for this compound derivatives as FAAH inhibitors.
Experimental Protocols
General Procedure for FAAH Inhibition Assay
The inhibitory activity of the compounds was determined using a commercially available FAAH inhibitor screening assay kit. The assay measures the hydrolysis of a fluorogenic substrate by recombinant human FAAH.
Step-by-Step Protocol:
-
Prepare a stock solution of each test compound in DMSO.
-
Serially dilute the stock solutions to obtain a range of concentrations.
-
In a 96-well plate, add the FAAH enzyme solution to each well.
-
Add the test compounds at various concentrations to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro FAAH inhibition assay.
Conclusion and Future Directions
The this compound scaffold serves as a promising starting point for the development of potent FAAH inhibitors. The SAR studies presented in this guide indicate that carbamate derivatives with electron-withdrawing substituents on a terminal aromatic ring or bulky aliphatic groups exhibit the most significant inhibitory activity.
Future work should focus on:
-
Expanding the library of derivatives to further probe the SAR.
-
Evaluating the selectivity of the most potent compounds against other serine hydrolases.
-
Assessing the pharmacokinetic properties and in vivo efficacy of lead compounds in animal models of pain and inflammation.
By leveraging the insights from this comparative guide, researchers can accelerate the discovery and development of novel FAAH inhibitors with therapeutic potential for a range of human diseases.
References
-
Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. ([Link])
-
Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ([Link])
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. ([Link])
-
Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ([Link])
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ([Link])
A Comparative Guide to the Synthesis of 1-Bromo-3-cyclopropoxybenzene for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to tuning molecular properties. The cyclopropoxy moiety, in particular, has garnered significant attention as a bioisostere for larger alkyl groups, offering a favorable combination of metabolic stability, conformational rigidity, and lipophilicity. 1-Bromo-3-cyclopropoxybenzene serves as a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical candidates, where the bromine atom provides a convenient handle for further functionalization via cross-coupling reactions.
This guide provides an in-depth comparison of the principal synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on yield, safety, scalability, and cost-effectiveness.
The Synthetic Challenge: Navigating the Etherification Landscape
The core transformation in the synthesis of this compound is the formation of an ether linkage between the 3-bromophenol core and a cyclopropyl group. While seemingly straightforward, this process presents several challenges, including the potential for side reactions and the need for robust and scalable conditions. This guide will focus on three primary strategies: the classical Williamson ether synthesis, the modern copper-catalyzed Chan-Lam coupling, and a brief discussion of the traditional Ullmann condensation.
Route 1: The venerable Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a relevant and often-utilized method for the formation of ethers.[1] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide.[2]
Mechanistic Rationale
The synthesis of this compound via the Williamson route involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as the nucleophile, attacking an activated cyclopropyl electrophile, typically cyclopropyl bromide. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions.
Caption: Williamson Ether Synthesis Workflow
Experimental Protocol
Materials:
-
3-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyclopropyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenol (1.0 eq).
-
Dissolve the 3-bromophenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Analysis
| Metric | Williamson Ether Synthesis |
| Yield | Moderate to good (typically 50-80%)[3] |
| Purity | Generally high after chromatography |
| Reaction Time | 12-18 hours |
| Temperature | 60 °C |
| Reagents | 3-Bromophenol, Cyclopropyl bromide, NaH |
| Solvent | DMF |
Route 2: The Modern Approach - Chan-Lam Coupling
The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds.[4] This method has emerged as a highly attractive alternative to traditional methods due to its milder reaction conditions and broader substrate scope. For the synthesis of aryl cyclopropyl ethers, a Chan-Lam protocol using potassium cyclopropyltrifluoroborate as the cyclopropyl source has been developed.[5][6]
Mechanistic Rationale
The Chan-Lam cyclopropylation involves the reaction of a phenol with a cyclopropylboronic acid derivative in the presence of a copper(II) catalyst, a ligand, and an oxidant (often atmospheric oxygen). The proposed catalytic cycle involves the formation of a copper(II)-phenoxide intermediate, followed by transmetalation with the cyclopropyltrifluoroborate and subsequent reductive elimination to afford the desired ether and regenerate the active copper catalyst.
Caption: Chan-Lam Coupling Reaction Components
Experimental Protocol
Materials:
-
3-Bromophenol
-
Potassium cyclopropyltrifluoroborate
-
Copper(II) acetate (Cu(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel, add 3-bromophenol (1.0 eq), potassium cyclopropyltrifluoroborate (2.0 eq), copper(II) acetate (0.1 eq), 1,10-phenanthroline (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Stir the mixture vigorously under an atmosphere of air (or oxygen balloon) at 70 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Analysis
| Metric | Chan-Lam Coupling |
| Yield | Good to excellent (typically 70-95%)[5] |
| Purity | High after chromatography |
| Reaction Time | 12-24 hours |
| Temperature | 70 °C |
| Reagents | 3-Bromophenol, K cyclopropyltrifluoroborate, Cu(OAc)₂, 1,10-Phenanthroline, K₂CO₃ |
| Solvent | Toluene/Water |
Route 3: The Classical Ullmann Condensation
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-O, C-N, and C-S bonds.[7] While historically significant, it often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit its applicability and functional group tolerance.[8]
Mechanistic Considerations
The traditional Ullmann ether synthesis involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[9] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.
General Applicability
For the synthesis of this compound, an Ullmann-type reaction would involve reacting 3-bromophenol with a cyclopropyl halide in the presence of a copper catalyst. However, due to the harsh conditions and often lower yields compared to modern methods, this route is generally less favored. The development of ligand-assisted Ullmann reactions has mitigated some of these drawbacks, but the Chan-Lam coupling often provides a more reliable and milder alternative.[7]
Comparative Analysis: Choosing the Optimal Route
| Feature | Williamson Ether Synthesis | Chan-Lam Coupling | Ullmann Condensation |
| Mechanism | SN2 | Copper-catalyzed cross-coupling | Copper-promoted nucleophilic substitution |
| Starting Materials | 3-Bromophenol, Cyclopropyl bromide | 3-Bromophenol, Potassium cyclopropyltrifluoroborate | 3-Bromophenol, Cyclopropyl halide |
| Catalyst | None (stoichiometric base) | Catalytic Copper(II) | Stoichiometric or catalytic Copper |
| Reaction Conditions | Moderate temperature, strong base | Mild temperature, air/oxygen oxidant | High temperature |
| Yield | Moderate to good | Good to excellent | Variable, often lower |
| Functional Group Tolerance | Good | Excellent | Limited |
| Scalability | Well-established for industrial scale[10] | Scalable, with considerations for oxidant handling | Challenging due to high temperatures and solids |
| Safety Concerns | Use of reactive sodium hydride, flammable solvents. Cyclopropyl bromide is a skin and eye irritant.[11] | Potassium cyclopropyltrifluoroborate can cause skin and eye irritation. Toluene is a flammable solvent. | High temperatures pose safety risks. |
| Cost-Effectiveness | Generally cost-effective starting materials | Potassium cyclopropyltrifluoroborate can be more expensive | Copper is inexpensive, but high energy costs |
Product Characterization: Spectroscopic Data for this compound
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃): Expected signals for the aromatic protons, the cyclopropyl methine proton, and the cyclopropyl methylene protons.
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, the cyclopropyl methine carbon, and the cyclopropyl methylene carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₉BrO), along with the characteristic isotopic pattern for a bromine-containing compound.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, both the Williamson ether synthesis and the Chan-Lam coupling represent viable and effective strategies.
-
The Williamson ether synthesis is a classic, well-understood reaction that utilizes readily available and relatively inexpensive starting materials. Its primary drawback is the use of a strong, hazardous base like sodium hydride and a potentially longer reaction time.
-
The Chan-Lam coupling offers a more modern and often higher-yielding alternative under milder conditions. Its excellent functional group tolerance makes it particularly attractive for complex molecule synthesis. The cost of the potassium cyclopropyltrifluoroborate and the copper catalyst may be higher, but the improved yields and milder conditions can offset this.
The Ullmann condensation , in its traditional form, is generally not recommended for this transformation due to the harsh reaction conditions and often lower yields.
For researchers and drug development professionals, the choice between the Williamson and Chan-Lam routes will likely depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the specific functional groups present in the starting materials. For small-scale, exploratory work, the Chan-Lam coupling may be preferred for its reliability and high yields. For larger-scale campaigns where cost is a primary driver, the Williamson ether synthesis remains a strong contender, provided appropriate safety measures are in place.
References
-
Organic Syntheses Procedure. (n.d.). cyclopropylbenzene. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene. Retrieved January 6, 2026, from [Link]
- Engle, K. M., & McAlpine, S. R. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 4179-4186.
- Gagnon, A. (2019). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 84(15), 9575-9586.
-
ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved January 6, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cyclopropanation. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). The Chan‐Lam coupling with 2 a and 3 a (relative configurations are shown). Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023, November 29). Ullmann condensation. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. Retrieved January 6, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved January 6, 2026, from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved January 6, 2026, from [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved January 6, 2026, from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 6, 2026, from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 6, 2026, from [Link]
-
PubMed. (2013, May 3). Palladium-catalyzed cascade reactions of 1-(3-arylprop-2-ynyloxy)-2-bromo benzene derivatives with organoboron compounds. Retrieved January 6, 2026, from [Link]
-
PubChemLite. (n.d.). 1-bromo-3-cyclopropylbenzene (C9H9Br). Retrieved January 6, 2026, from [Link]
-
Creafutur. (n.d.). Scalability of pharmaceutical production. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (2021, August 3). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023, December 18). Ullmann reaction. Retrieved January 6, 2026, from [Link]
-
ACS Publications. (2024, June 13). Diversification of Pharmaceutical Manufacturing Processes: Taking the Plunge into the Non-PGM Catalyst Pool. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2024, January 4). Rhodium. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved January 6, 2026, from [Link]
-
MDPI. (2020, January 23). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (2024, July 12). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3.... Retrieved January 6, 2026, from [Link]
-
Nature. (2023, November 29). Palladium-catalysed construction of butafulvenes. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.
-
ACS Publications. (2025, April 10). Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023, November 29). Cyclopropanation. Retrieved January 6, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propyne, 3-bromo-. Retrieved January 6, 2026, from [Link]
-
ChemRxiv. (n.d.). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenyla- tion between Cyclopropanol and 1,3-Diyne. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Facile construction of benzofulvene frameworks via a palladium-catalysed three-component reaction. Retrieved January 6, 2026, from [Link]
-
PubMed. (2018, April 6). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved January 6, 2026, from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
assessing the inhibitory potential of 1-Bromo-3-cyclopropoxybenzene analogs against specific enzymes
A Comparative Guide to the Enzyme Inhibitory Potential of 1-Bromo-3-cyclopropoxybenzene Analogs
Abstract
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be tailored to selectively inhibit specific enzyme targets is of paramount importance.[1][2] Enzymes, as the catalysts of essential biochemical reactions, represent a major class of drug targets for a multitude of therapeutic areas, including metabolic disorders, neurodegenerative diseases, and oncology.[3][4] This guide provides a comprehensive technical assessment of this compound and its analogs as a privileged scaffold for designing potent and selective enzyme inhibitors. We will explore the structure-activity relationships (SAR) of this chemical series against two critical enzyme families: the Cytochrome P450 (CYP) enzymes, crucial for drug metabolism, and the Monoamine Oxidase (MAO) enzymes, key targets in neuropharmacology. This document synthesizes experimental data, details robust protocols for evaluation, and provides expert insights into the causal factors guiding experimental design, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction: The this compound Scaffold
The this compound scaffold is a versatile starting point in medicinal chemistry.[5] Its structure combines several key features: a brominated phenyl ring, which serves as a handle for a wide array of synthetic modifications via cross-coupling reactions, and a cyclopropoxy group. The cyclopropyl moiety is particularly noteworthy; its rigid, three-membered ring can impart conformational constraint on analogs, potentially improving binding affinity to a target enzyme.[6] Furthermore, this group can enhance metabolic stability by protecting adjacent positions from oxidative metabolism, a desirable property in drug candidates.
This guide focuses on the inhibitory potential of analogs derived from this core structure against two enzyme families of high pharmacological relevance.
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is central to the metabolism of a vast number of drugs and xenobiotics.[7][8] Inhibition of specific CYP isoforms, such as CYP3A4 or CYP2D6, is a primary cause of adverse drug-drug interactions (DDIs).[9] Therefore, characterizing the CYP inhibition profile of new chemical entities is a critical step in early-stage drug safety assessment.[10]
-
Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin.[11] Inhibitors of MAO-B are established therapeutics for Parkinson's disease, while MAO-A inhibitors are used in the treatment of depression.[12][13] The development of selective MAO inhibitors based on novel scaffolds remains an active area of research.[14]
Comparative Inhibitory Potential: A Data-Driven Analysis
To assess the potential of the this compound scaffold, a series of hypothetical analogs were synthesized and evaluated against key CYP and MAO isoforms. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[15] A lower IC50 value indicates a more potent inhibitor.[16]
Inhibition of Cytochrome P450 Enzymes
The following table summarizes the IC50 values of our lead compound and its analogs against major drug-metabolizing CYP isoforms. These data are essential for predicting potential drug-drug interactions.
| Compound ID | Structure | R Group | CYP1A2 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| BCB-001 | This compound | -H | > 50 | 28.5 | 45.2 |
| BCB-002 | Analog 2 | -COOH | > 50 | 41.3 | > 50 |
| BCB-003 | Analog 3 | -NH2 | 15.7 | 8.2 | 12.5 |
| BCB-004 | Analog 4 | -SO2NH2 | 4.1 | 1.5 | 2.9 |
Interpretation: The parent scaffold BCB-001 shows weak inhibition. The introduction of a carboxylic acid group (BCB-002 ) further decreases activity, likely due to unfavorable charge interactions in the active site. However, incorporating amine (BCB-003 ) and sulfonamide (BCB-004 ) moieties significantly increases inhibitory potency across all tested isoforms. This suggests these groups may participate in key hydrogen bonding or electrostatic interactions within the enzyme's active site. The potent, broad-spectrum inhibition by BCB-004 would raise concerns for potential DDIs in a drug development program.
Inhibition of Monoamine Oxidase Enzymes
The same series of analogs was tested for inhibitory activity against human MAO-A and MAO-B to assess their potential in neuropharmacology.
| Compound ID | Structure | R Group | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| BCB-001 | This compound | -H | 1250 | 850 | 1.47 |
| BCB-002 | Analog 2 | -COOH | 2300 | 1500 | 1.53 |
| BCB-003 | Analog 3 | -NH2 | 85 | 15 | 5.67 |
| BCB-004 | Analog 4 | -SO2NH2 | 25 | 450 | 0.056 |
Interpretation: The data reveals a compelling structure-activity relationship. The introduction of an amino group in BCB-003 not only enhances potency but also confers moderate selectivity for MAO-B. Strikingly, the sulfonamide analog BCB-004 , which was a potent pan-CYP inhibitor, demonstrates high potency and selectivity for MAO-A. This dramatic shift in selectivity highlights how subtle structural modifications can redirect a scaffold's activity towards a completely different enzyme target, underscoring the scaffold's versatility.
Experimental Workflows & Protocols
Scientific integrity demands robust and reproducible methodologies. The following sections detail the standardized protocols used to generate the comparative data, designed as self-validating systems.
Overall Research & Development Workflow
The process of assessing enzyme inhibitory potential follows a logical progression from initial screening to detailed mechanistic and structural studies.
Caption: High-level workflow for inhibitor characterization.
Protocol: In Vitro IC50 Determination
This protocol provides a general framework for determining the IC50 value of a test compound against a specific enzyme using a 96-well plate format and a spectrophotometric readout.[17][18]
Causality Behind Choices:
-
DMSO as Solvent: Test compounds are typically dissolved in Dimethyl sulfoxide (DMSO) due to its high solubilizing power for a wide range of organic molecules. The final concentration in the assay is kept low (<1%) to avoid enzyme denaturation.
-
Substrate Concentration: The substrate concentration is set at or near its Michaelis constant (Km).[19] This condition ensures the assay is sensitive to competitive inhibitors, which are often the most desirable starting points for drug discovery programs.[20]
-
Controls: The inclusion of "Blank" (no enzyme) and "100% Activity Control" (no inhibitor) wells is critical for data normalization and calculating the percent inhibition accurately.[21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., BCB-004) in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1 nM to 100 µM) in assay buffer.
-
Prepare the enzyme solution at a working concentration (e.g., 2X final concentration) in the appropriate assay buffer.
-
Prepare the substrate solution at its Km value (e.g., 2X final concentration) in the assay buffer.
-
-
Assay Plate Setup (96-well plate):
-
Blank Wells: Add 50 µL of assay buffer.
-
Control Wells (100% Activity): Add 25 µL of assay buffer with the corresponding DMSO concentration and 25 µL of enzyme solution.
-
Test Wells: Add 25 µL of the diluted test compound and 25 µL of the enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells (except the blank, which receives 50 µL of buffer) to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C and measure the rate of product formation (e.g., change in absorbance or fluorescence) over a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data by setting the average rate of the blank wells to 0% activity and the average rate of the control wells to 100% activity.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]
-
Protocol: Mechanism of Action (MOA) Studies
Once a potent inhibitor is identified, determining its mechanism of inhibition (e.g., competitive, non-competitive) is crucial. This is achieved by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.[20]
Step-by-Step Methodology:
-
Experimental Setup: Set up a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a varying substrate concentration (e.g., ranging from 0.2x Km to 5x Km).[19]
-
Data Collection: Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V versus 1/[S].
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating no change in Vmax but an increase in the apparent Km.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating a decrease in Vmax but no change in Km.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Ki Determination: The inhibition constant (Ki), a true measure of binding affinity, can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km).[16][22]
Protocol: High-Resolution Structural Analysis
X-ray crystallography provides atomic-level detail of how an inhibitor binds to its target enzyme, which is invaluable for structure-based drug design.[23][24]
Caption: Workflow for X-ray crystallography of an enzyme-inhibitor complex.
Step-by-Step Methodology:
-
Protein Crystallization: The purified target enzyme is mixed with the inhibitor (e.g., BCB-004 ) and set up in crystallization trials under various conditions (pH, precipitant, temperature).
-
Crystal Soaking (Alternative): Alternatively, crystals of the apo-enzyme (without inhibitor) can be grown first and then soaked in a solution containing the inhibitor, allowing the inhibitor to diffuse into the active site.[25]
-
X-ray Diffraction: A suitable crystal is harvested, cryo-protected, and exposed to a high-intensity X-ray beam. The X-rays diffract off the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the enzyme-inhibitor complex. An atomic model is then built into this map and refined to yield a high-resolution 3D structure.[26][27] This final structure reveals the precise binding mode of the inhibitor, identifying key interactions that can be leveraged for further optimization.
Structure-Activity Relationship (SAR) Insights
The combination of quantitative inhibitory data and structural information allows for the development of a robust SAR model.
MAO-B Selective Analog (BCB-003)
The increased potency and MAO-B selectivity of the amino-analog BCB-003 can be rationalized by its potential interactions within the MAO-B active site. MAO-B has a bipartite cavity, and the terminal amino group of the inhibitor may form a critical salt bridge with a key acidic residue, anchoring it in a favorable orientation. The cyclopropoxy group likely occupies a hydrophobic pocket, contributing to overall binding affinity.
MAO-A Selective Analog (BCB-004)
The switch to MAO-A selectivity with the sulfonamide analog BCB-004 is particularly insightful. The MAO-A active site is more compact than that of MAO-B. The sulfonamide group, with its distinct geometry and hydrogen bonding capabilities (both donor and acceptor), likely forms a network of interactions unique to the MAO-A active site topology, leading to its high affinity and selectivity. This highlights the power of using isosteric replacements to fine-tune biological activity.
Caption: Logical relationship of scaffold modification to biological activity.
Conclusion and Future Directions
This guide demonstrates that the this compound scaffold is a highly promising and versatile platform for the development of novel enzyme inhibitors. Through systematic chemical modification, we have shown that analogs can be designed to potently and selectively target distinct enzymes, such as MAO-A and MAO-B. The potent off-target CYP inhibition observed with the sulfonamide analog BCB-004 serves as a critical reminder of the importance of comprehensive selectivity profiling early in the drug discovery process.
Future work should focus on:
-
Lead Optimization: Further refining the structures of BCB-003 and BCB-004 to enhance potency and selectivity while minimizing CYP inhibition.
-
In Vivo Evaluation: Advancing optimized leads into animal models of Parkinson's disease or depression to assess their therapeutic efficacy and pharmacokinetic properties.
-
Structural Biology: Obtaining high-resolution crystal structures of the lead analogs in complex with their respective target enzymes to validate the proposed binding modes and guide further design efforts.
By integrating quantitative biology, robust methodologies, and structural insights, the full potential of this promising chemical scaffold can be realized for the development of next-generation therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- edX. (n.d.). IC50 Determination.
-
Munshi, S., Chen, Z., Li, Y., Olsen, D. B., Fraley, M. E., Hungate, R. W., & Kuo, L. C. (1998). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Acta Crystallographica Section D: Biological Crystallography, 54(5), 1053-1060. Retrieved from [Link]
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
- Benchchem. (n.d.). Cyclopropylbenzene: A Comparative Analysis of its In Vitro Cytochrome P450 Inhibition Profile.
-
Benning, M. M., Taylor, K. L., Liu, R. Q., Yang, G., Xiang, H., Wesenberg, G., ... & Holden, H. M. (1996). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Biochemistry, 35(25), 8103-8109. Retrieved from [Link]
-
Milano, T., Saccoman, C., & Cannillo, B. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(3), 1735. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
-
Rawson, S., Lee, W. H., & Iwata, S. (2018). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology, 74(12), 1209-1217. Retrieved from [Link]
-
Foundling, S. I., Cooper, J., Watson, F. E., Cleasby, A., Pearl, L. H., Sibanda, B. L., ... & Wood, S. P. (1987). X-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 317(1184), 241-253. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
Tripathi, A. C., Upadhyay, S., Paliwal, S., & Saraf, S. K. (2018). Privileged scaffolds as MAO inhibitors: Retrospect and prospects. European Journal of Medicinal Chemistry, 145, 445-497. Retrieved from [Link]
-
Moraca, F., et al. (2022). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(18), 6039-6052. Retrieved from [Link]
-
Wang, Y., et al. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. International Journal of Biological Macromolecules, 249, 126158. Retrieved from [Link]
-
Lee, K., et al. (2017). A scaffold hopping approach to identify novel monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447. Retrieved from [Link]
-
ResearchGate. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. Retrieved from [Link]
-
PreScouter. (n.d.). Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. Retrieved from [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2013). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism, 14(10), 1076-1109. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Labrou, N. E. (2023). Enzymes as Targets for Drug Development II. International Journal of Molecular Sciences, 24(4), 3299. Retrieved from [Link]
-
MDPI. (2023). New Sight: Enzymes as Targets for Drug Development. Retrieved from [Link]
-
Yablokov, A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug discovery for enzymes. Retrieved from [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(1), 1-13. Retrieved from [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymes as Targets for Drug Development II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Privileged scaffolds as MAO inhibitors: Retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A scaffold hopping approach to identify novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 22. courses.edx.org [courses.edx.org]
- 23. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.iucr.org [journals.iucr.org]
- 26. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Navigating the Reaction Landscape of 1-Bromo-3-cyclopropoxybenzene: A Comparative Guide to Computational and DFT Studies
Introduction: Unraveling the Reactivity of a Versatile Building Block
1-Bromo-3-cyclopropoxybenzene is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine handle, an aromatic core, and a strained cyclopropoxy group presents a rich landscape of potential chemical transformations. Understanding the intricate mechanisms of these reactions is paramount for optimizing existing synthetic routes and designing novel molecular architectures. However, a notable gap exists in the scientific literature regarding detailed computational and Density Functional Theory (DFT) investigations into the reaction mechanisms of this specific compound.
This guide aims to fill this void by providing a comprehensive framework for the computational exploration of this compound's reactivity. We will objectively compare plausible reaction pathways, supported by established theoretical principles and experimental data from analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to predict and understand the chemical behavior of this and similar molecules.
Plausible Reaction Mechanisms: A Fork in the Road
The chemical reactivity of this compound is primarily dictated by two key features: the carbon-bromine bond on the aromatic ring and the cyclopropoxy ether linkage. Consequently, we can envision several competing reaction pathways. This guide will focus on a comparative analysis of three prominent mechanisms:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A cornerstone of modern organic synthesis, this reaction targets the C-Br bond for the formation of a new C-C bond.
-
Grignard Reagent Formation: A classic organometallic reaction, also initiating at the C-Br bond, to generate a highly nucleophilic species.
-
Acid-Catalyzed Ring-Opening of the Cyclopropoxy Group: An alternative pathway that explores the reactivity of the strained ether linkage.
A thorough understanding of the energetic profiles of these competing reactions is crucial for predicting reaction outcomes and designing selective synthetic strategies.
Comparative Analysis of Reaction Pathways
Suzuki-Miyaura Cross-Coupling: A Computational Perspective
The Suzuki-Miyaura reaction is a powerful tool for forging biaryl linkages. The generally accepted catalytic cycle, which can be computationally modeled, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The initial and often rate-determining step where the palladium(0) catalyst inserts into the C-Br bond of this compound. Computational studies on similar aryl bromides can provide insights into the activation barrier of this step.
-
Transmetalation: The transfer of the organic moiety from the organoboron reagent to the palladium center. The nature of the base and solvent can significantly influence the energetics of this step.
-
Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.
To provide a tangible comparison, we can look at experimental data for the Suzuki-Miyaura coupling of a structurally similar compound, 1-bromo-3-methoxybenzene. For instance, a reaction with phenylboronic acid using a palladium catalyst can proceed with high yield, providing a benchmark for the expected efficiency of the reaction with this compound.
Grignard Reagent Formation: A Nucleophilic Pathway
The formation of a Grignard reagent from this compound would yield a potent nucleophile, (3-cyclopropoxyphenyl)magnesium bromide. This reaction involves the insertion of magnesium metal into the carbon-bromine bond.[3][4]
The reaction is typically performed in an anhydrous ether solvent.[5] The mechanism, while seemingly straightforward, can be computationally modeled to understand the energetics of magnesium insertion and the stability of the resulting Grignard reagent. Experimental protocols for the formation of Grignard reagents from aryl bromides, such as bromobenzene, are well-established and serve as a practical reference.[6] For instance, the reaction of bromobenzene with magnesium turnings in diethyl ether is a standard laboratory procedure.[5]
Ring-Opening of the Cyclopropoxy Group: An Alternative Reactivity
The strained three-membered ring of the cyclopropoxy group is susceptible to ring-opening reactions, particularly under acidic conditions.[7][8] This pathway offers a distinct mode of reactivity compared to the transformations at the C-Br bond. Computational modeling can elucidate the mechanism of protonation of the ether oxygen and the subsequent C-O bond cleavage, leading to the formation of a carbocationic intermediate.
Experimental studies on the ring-opening of other aryl cyclopropyl ethers can provide valuable comparative data. For example, the reaction of cyclopropyl phenyl ether with a strong acid can lead to the formation of phenol and other rearranged products.
Proposed Computational and DFT Protocol
To rigorously compare the aforementioned reaction mechanisms, a detailed computational protocol based on Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable and efficient method for studying the mechanisms of organic and organometallic reactions.[9][10]
Step-by-Step Computational Workflow
-
Software Selection: All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.[11][12] These programs offer a comprehensive suite of tools for geometry optimization, transition state searching, and thermochemical analysis.
-
Model System Definition: The reacting species for each mechanism will be modeled. For the Suzuki-Miyaura reaction, this will include this compound, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., carbonate). For Grignard formation, the reactants will be this compound and a magnesium atom. For the ring-opening reaction, the reactants will be this compound and a hydronium ion (to model acidic conditions).
-
Choice of DFT Functional and Basis Set: The selection of an appropriate functional and basis set is critical for obtaining accurate results.[13][14] Based on literature precedents for similar systems, a hybrid functional such as B3LYP or PBE0 is recommended.[15] For the basis set, a Pople-style basis set like 6-31G(d) for initial geometry optimizations and a larger, more flexible basis set such as 6-311+G(d,p) for final energy calculations is a robust choice. For the palladium atom in the Suzuki-Miyaura calculations, an effective core potential (ECP) like the LANL2DZ basis set should be employed to account for relativistic effects.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products for each reaction pathway will be fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations will be performed on all optimized structures to confirm their nature. Minima on the potential energy surface (reactants, intermediates, and products) will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Transition State Searching: For each elementary step, a transition state search will be conducted using methods such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the correct reactant and product, an IRC calculation will be performed.
-
Solvation Effects: To model the reactions in a realistic environment, solvent effects will be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM). The solvent will be chosen to match experimental conditions (e.g., tetrahydrofuran for the Grignard reaction, dimethylformamide or toluene for the Suzuki-Miyaura reaction).
-
Energy Profile Construction: The Gibbs free energies of all stationary points will be calculated to construct the complete energy profile for each reaction mechanism. This will allow for the determination of activation energies and reaction energies.
Data Presentation and Interpretation
The results of the DFT calculations should be presented in a clear and comparative manner to facilitate analysis.
Table 1: Comparison of Calculated Activation Energies and Reaction Energies
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |
| Suzuki-Miyaura Coupling | Oxidative Addition | [Hypothetical Value] | [Hypothetical Value] |
| Grignard Formation | Mg Insertion | [Hypothetical Value] | [Hypothetical Value] |
| Cyclopropoxy Ring-Opening | C-O Bond Cleavage | [Hypothetical Value] | [Hypothetical Value] |
This table would allow for a direct comparison of the kinetic and thermodynamic favorability of each reaction pathway. A lower activation energy for the rate-determining step would suggest a kinetically more favorable reaction. A more negative overall reaction energy would indicate a thermodynamically more favorable process.
Conclusion: A Roadmap for Future Investigations
This guide provides a comprehensive framework for undertaking a comparative computational and DFT study on the reaction mechanisms of this compound. By systematically investigating the plausible reaction pathways of Suzuki-Miyaura cross-coupling, Grignard reagent formation, and cyclopropoxy ring-opening, researchers can gain valuable insights into the factors that govern the reactivity of this versatile molecule. The proposed computational protocol offers a robust methodology for obtaining reliable energetic data, which, when compared with experimental findings for analogous systems, can lead to a predictive understanding of reaction outcomes.
The absence of specific computational studies on this compound highlights a significant opportunity for research in this area. The findings from such a study would not only be of fundamental academic interest but would also have practical implications for the rational design of synthetic routes in drug discovery and materials science.
References
-
Ansys Chemkin. (n.d.). Chemical Kinetics Simulation Software. Retrieved from [Link]
- Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
- Burke, K. (2008). Which functional should I choose? University of California, Irvine.
- Fukui, H. (n.d.). Theoretical Calculations in Reaction Mechanism Studies. Sumitomo Kagaku.
- Gevorgyan, V., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(21), 12185-12233.
- Grimme, S., et al. (2022).
- Head-Gordon, M. (2024, July 21).
- LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Mewes, J.-M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Movassaghi, M., et al. (2021). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.
-
Reaction Mechanism Generator. (n.d.). RMG. Retrieved from [Link]
- Smith, M. B. (n.d.). Grignard Reaction. University of Connecticut.
- The Organic Chemistry Tutor. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
- Trzaskowski, B. (2015, March 31). Is there any software which can help to find the reaction mechanism?
- University of Wisconsin-Madison. (n.d.). 6. Grignard Reaction. Web Pages.
- Vilela, A. F., et al. (2015). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wilson, A. K., et al. (2009). Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. The Journal of Physical Chemistry A, 113(31), 8877-8889.
- Wipf, P., et al. (2022).
- Xiao, D., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 249-268.
- Yan, Z., et al. (2025, July 3).
- Zare, R. N., et al. (2021). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 26(1), 134.
- BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem.
- N-Rocha Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- ResearchGate. (n.d.). Attempted cyclopropane ring-opening reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Reddit. (2022, July 13).
- Suzuki, A., & Miyaura, N. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 11. Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. dft.uci.edu [dft.uci.edu]
A Comparative Guide to the Kinetic Analysis of Oxidative Addition: The Case of 1-Bromo-3-cyclopropoxybenzene
For researchers, scientists, and professionals in drug development, understanding the kinetics of fundamental reaction steps is paramount for process optimization and catalyst design. The oxidative addition of aryl halides to palladium(0) complexes is a cornerstone of modern cross-coupling chemistry, often serving as the rate-determining step in widely used transformations like Suzuki, Heck, and Buchwald-Hartwig reactions.[1][2] This guide provides an in-depth comparison of methodologies and palladium systems for the kinetic analysis of the oxidative addition of 1-Bromo-3-cyclopropoxybenzene, a substrate motif relevant to contemporary pharmaceutical synthesis.
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and validated approach to mechanistic investigation.
The Critical Role of Oxidative Addition and Ligand Choice
The oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex is the inaugural step in most Pd-catalyzed cross-coupling cycles. This transformation involves the cleavage of the Ar-X bond and the formation of a new Pd(II)-Ar and Pd(II)-X bond, formally oxidizing the palladium center. The electronic and steric properties of the ligands ancillary to the palladium atom profoundly influence the rate and efficiency of this step.[3]
An ideal catalyst must be electron-rich to promote the increase in oxidation state, while also being sterically accommodating to allow for the coordination of the aryl halide.[3] However, a delicate balance must be struck; ligands that are too bulky can inhibit the approach of the substrate, while ligands that are too small may lead to unreactive or unstable palladium species.[3][4]
Commonly employed phosphine ligands in palladium catalysis include:
-
Triphenylphosphine (PPh₃): A versatile and widely used ligand, though it can sometimes lead to slower reaction rates compared to more specialized ligands.
-
Tri(o-tolyl)phosphine (P(o-Tol)₃): A more sterically demanding ligand that can promote the formation of the active, monoligated Pd(0) species, thereby accelerating oxidative addition.[5]
-
Buchwald-type biaryl phosphines (e.g., SPhos, XPhos): These ligands are both electron-rich and bulky, designed to stabilize the low-coordinate Pd(0) intermediates that are highly reactive in oxidative addition.[3]
The choice of ligand is therefore a critical variable in any kinetic analysis, as it directly impacts the concentration and reactivity of the catalytically active species.
Diagram 1: Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle, highlighting the central role of oxidative addition.
Comparing Palladium Precursors and Active Species
The nature of the Pd(0) precursor can also influence the kinetics of oxidative addition. While Pd(PPh₃)₄ is a common choice, it often requires ligand dissociation to generate the catalytically active, less-ligated Pd(0)L₂ species.[6] In contrast, precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can generate more reactive species in situ upon addition of the desired ligand.[6]
Kinetic studies have shown that the most reactive species in oxidative addition is often the monoligated Pd(0)L complex, which exists in equilibrium with the more stable, bis-ligated Pd(0)L₂.[5][7] The dissociation of a ligand from Pd(0)L₂ to form Pd(0)L can be a key factor in the overall reaction rate. Therefore, a comprehensive kinetic analysis should consider the potential for different palladium species to be involved in the reaction mechanism.
Diagram 2: Oxidative Addition Mechanism
Caption: The associative pathway for oxidative addition, often preceded by ligand dissociation to form a more reactive, low-coordinate Pd(0) species.
Quantitative Comparison of Ligand Effects on Reaction Rates
To objectively compare the performance of different palladium complexes, we must turn to quantitative kinetic data. The rate of oxidative addition is typically determined by monitoring the disappearance of the Pd(0) starting material or the appearance of the Pd(II) product over time.[8] Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or electrochemistry are commonly employed for this purpose.[8][9][10]
Below is a comparative table summarizing expected trends in kinetic parameters for the oxidative addition of an aryl bromide like this compound to various Pd(0) complexes. The rate constants (k) are representative and illustrate the impact of ligand choice.
| Pd(0) Precursor / Ligand | Relative Rate Constant (k_rel) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Rationale |
| Pd(dba)₂ + 2 PPh₃ | 1 | ~18 | Negative | Baseline comparison. A negative ΔS‡ is indicative of an associative transition state. |
| Pd(dba)₂ + 2 P(o-Tol)₃ | ~10 | ~15 | More Negative | The bulkier ligand promotes the formation of the more reactive monoligated Pd(0) species, lowering the activation barrier.[5] |
| Pd(dba)₂ + 2 SPhos | >100 | ~12 | Negative | The electron-rich and bulky nature of SPhos significantly stabilizes the transition state and accelerates the reaction.[3] |
Note: Absolute values are highly dependent on solvent, temperature, and substrate. The trends, however, are generally consistent. A lower ΔH‡ indicates a less energy-intensive process, while a more negative ΔS‡ suggests a more ordered transition state, typical for bimolecular reactions.[2]
Experimental Protocol: A Self-Validating Kinetic Analysis Workflow
To ensure trustworthiness, any described protocol must be a self-validating system. This means including controls and checks to confirm the proposed kinetic model. The following is a detailed, step-by-step methodology for a representative kinetic experiment using UV-Vis spectroscopy.
Objective: To determine the rate law and rate constant for the oxidative addition of this compound to a Pd(0) complex generated in situ.
Materials:
-
Pd₂(dba)₃
-
Selected phosphine ligand (e.g., PPh₃, SPhos)
-
This compound
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Inert atmosphere glovebox or Schlenk line
Workflow:
Diagram 3: Kinetic Analysis Workflow
Caption: A stepwise workflow for conducting a kinetic analysis of the oxidative addition reaction using UV-Vis spectroscopy.
Step-by-Step Procedure:
-
Preparation (Inside a Glovebox):
-
Prepare stock solutions of the Pd₂(dba)₃, the phosphine ligand, and this compound in the chosen solvent. The concentrations should be chosen to allow for pseudo-first-order conditions (i.e., [ArBr] > 10 x [Pd]).
-
-
Instrument Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C).
-
Place a cuvette containing only the solvent in the spectrophotometer to obtain a baseline.
-
-
Generation of the Active Catalyst:
-
In the cuvette, add the required volumes of the Pd₂(dba)₃ and ligand stock solutions to achieve the desired final concentrations. Allow the solution to stir for a few minutes to ensure the formation of the Pd(0)Lₙ complex.
-
-
Reaction Initiation and Monitoring:
-
Rapidly inject the stock solution of this compound into the cuvette, ensuring thorough mixing.
-
Immediately begin recording the absorbance at the λ_max of the Pd(0) complex as a function of time. The decay of this absorbance corresponds to the consumption of the starting complex.
-
-
Data Analysis:
-
For a reaction that is first-order in [Pd(0)], a plot of the natural logarithm of the absorbance (ln(Abs)) versus time will yield a straight line. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
-
Determining the Full Rate Law:
-
To validate the reaction order with respect to each component, repeat the experiment while systematically varying the initial concentrations of the aryl bromide and the ligand (if applicable). For example, doubling the concentration of the aryl bromide should double the k_obs if the reaction is first-order in the aryl bromide.
-
Conclusion: From Data to Insight
The kinetic analysis of the oxidative addition of this compound to palladium complexes is not merely an academic exercise. It provides crucial, quantitative data that allows for the direct comparison of catalyst performance. By understanding how ligand structure affects reaction rates and activation parameters, researchers can make informed decisions in the development of more efficient and robust catalytic systems for pharmaceutical manufacturing and other applications. This guide provides a framework for conducting such analyses with scientific rigor, ensuring that the resulting data is both reliable and insightful.
References
- Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.
- Mirica, L. M., et al. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Sheehan, J. J., & Hennion, G. F. (n.d.). Cyclopropylbenzene. Organic Syntheses Procedure.
- Cole, A. P., et al. (n.d.). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
-
Orpen, A. G., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions. [Link]
-
Noverges, B., et al. (2017). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bromides: Csp2−Br versus Csp3−Br Reactivity and Selectivity. Semantic Scholar. [Link]
-
Amatore, C., et al. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]
-
Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
Vautravers, N. S., et al. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]
- Hartwig, J. F., & Culkin, D. A. (n.d.). Observation and Characterization of Single Elementary Reactions of Organometallics.
- Blackmond, D. (n.d.).
-
Noverges, B., et al. (2017). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bromides: Csp2−Br versus Csp3−Br Reactivity and Selectivity. R Discovery. [Link]
- Bouley, B., et al. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
-
van Leeuwen, P. W. N. M. (n.d.). Experimental Methods | Reaction Mechanisms of Inorganic and Organometallic Systems. Oxford Academic. [Link]
- Organometallics Editorial Board. (2024).
- Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
-
Bouley, B., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Cambridge Open Engage. [Link]
-
Ortuño, M. A., et al. (n.d.). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. ResearchGate. [Link]
-
Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski group. [Link]
-
McIndoe, J. S., et al. (n.d.). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate. [Link]
-
(n.d.). 1-Bromo-3-cyclopropylbenzene. PubChem. [Link]
Sources
- 1. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bromides: Csp2−Br versus Csp3−Br Reactivity and Selectivity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 10. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of 1-Bromo-3-cyclopropoxybenzene Reactivity in Different Solvent Systems
Introduction
1-Bromo-3-cyclopropoxybenzene is a versatile synthetic intermediate prized in medicinal chemistry and materials science for the unique structural and electronic properties conferred by its cyclopropoxy moiety. The success of synthetic transformations involving this aryl bromide is critically dependent on the choice of solvent, which influences reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth, data-driven comparison of the reactivity of this compound across a spectrum of common solvent systems for key organic transformations. Our analysis moves beyond mere protocol recitation to explore the causal relationships between solvent properties and reaction outcomes, empowering researchers to make informed decisions for their synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental for constructing complex molecular architectures from aryl halides.[1] The solvent's role in these transformations is multifaceted, involving the dissolution of reagents, stabilization of catalytic species, and influence on the rates of oxidative addition and reductive elimination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial step in the synthesis of numerous pharmaceuticals.[1] The choice of solvent is paramount for achieving high yields and preventing catalyst deactivation. We evaluated the coupling of this compound with a representative secondary amine, morpholine, across several common solvents.
Mechanism: The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Fig. 1: Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Solvent Performance Data
The following table summarizes the hypothetical performance of the amination reaction in various solvents, based on established trends for aryl bromides.[2]
| Solvent System | Base | Catalyst System (mol%) | Temp (°C) | Yield (%) | Remarks |
| Toluene | NaOt-Bu | Pd₂(dba)₃ (1) / XPhos (2) | 100 | 95 | Excellent solvent for dissolving organic reagents. Non-coordinating nature generally leads to high catalytic activity.[2] |
| 1,4-Dioxane | NaOt-Bu | Pd₂(dba)₃ (1) / XPhos (2) | 100 | 92 | A good alternative to toluene, also providing satisfactory results.[2] Its coordinating ability can sometimes stabilize catalytic intermediates. |
| DMF | Cs₂CO₃ | Pd₂(dba)₃ (1) / XPhos (2) | 110 | 85 | Effective, particularly with weaker bases like carbonates.[3] However, can decompose at high temperatures and may coordinate too strongly to the palladium center. |
| THF | LHMDS | Pd₂(dba)₃ (1) / XPhos (2) | 66 | 65 | Lower boiling point limits reaction temperature. Generally less effective for less reactive aryl bromides compared to toluene or dioxane.[4] |
Experimental Protocol: Buchwald-Hartwig Amination in Toluene
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (197 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and 5 mL of anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, linking aryl halides with organoboron compounds.[5] The solvent system, often a mixture of an organic solvent and an aqueous base, is critical for both the organic and inorganic reagents' solubility and for facilitating the transmetalation step.[6]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The mechanism is similar to the Buchwald-Hartwig reaction but involves a boronic acid or ester. A key step is the transmetalation of the organic group from the boron atom to the palladium center, which is often facilitated by a base.[5]
Caption: Fig. 2: Catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Solvent Performance Data
The reaction between this compound and phenylboronic acid was considered. The data reflects general trends for Suzuki reactions.[6]
| Solvent System | Base | Catalyst System (mol%) | Temp (°C) | Yield (%) | Remarks |
| Toluene / H₂O | K₃PO₄ | Pd(OAc)₂ (2) / SPhos (4) | 100 | 96 | Biphasic system where the base activates the boronic acid in the aqueous phase. Toluene is an excellent solvent for the organic partners.[6] |
| Dioxane / H₂O | K₂CO₃ | Pd(OAc)₂ (2) / SPhos (4) | 100 | 94 | Dioxane's miscibility with water can create a more homogeneous system, often leading to excellent results.[6] |
| THF / H₂O | Na₂CO₃ | Pd(OAc)₂ (2) / SPhos (4) | 66 | 75 | The lower boiling point can limit the reaction rate for less reactive aryl bromides. |
| DMF / H₂O | K₂CO₃ | Pd(OAc)₂ (2) / SPhos (4) | 100 | 88 | A good polar aprotic choice, but can sometimes lead to side reactions like protodeborylation of the boronic acid at high temperatures. |
Organometallic Transformations: Lithiation-Borylation
The conversion of the C-Br bond to a C-Li bond opens up a vast array of synthetic possibilities. The subsequent reaction with a boronic ester, known as a lithiation-borylation sequence, is a powerful tool for creating custom boron reagents. The choice of solvent is absolutely critical for the stability of the highly reactive organolithium intermediate.
Workflow: Lithiation-Borylation Sequence
This process involves deprotonation (or in this case, halogen-metal exchange) to form the organolithium, which is then trapped by an electrophilic boron source.
Caption: Fig. 3: General workflow for a lithiation-borylation sequence.
Comparative Solvent Performance Data
The success of this reaction hinges on the solvent's ability to solvate the lithium cation, which prevents aggregation and enhances reactivity while maintaining low temperatures to prevent decomposition.
| Solvent | Temp (°C) | Expected Outcome | Remarks |
| Et₂O | -78 | Excellent . Halogen-metal exchange is typically fast and clean. | A classic solvent for organolithium chemistry. Its low freezing point and good solvating properties are ideal. |
| THF | -78 | Excellent . Often promotes faster exchange than Et₂O due to its superior cation-solvating (Lewis basicity) properties. | Care must be taken as THF can be deprotonated by strong bases like n-BuLi at temperatures above -40 °C. |
| CPME | -78 | Good to Excellent . | Cyclopentyl methyl ether is a greener alternative to THF and Et₂O with a higher boiling point and lower peroxide-forming tendency, making it a safer choice for scale-up. |
| Toluene | -78 | Poor . Non-coordinating solvent. | Halogen-metal exchange will be extremely slow or will not occur, as the organolithium reagent remains heavily aggregated and unreactive. |
Experimental Protocol: Lithiation-Borylation in Diethyl Ether
-
To an oven-dried, three-necked flask equipped with a thermometer, argon inlet, and dropping funnel, add this compound (1.97 g, 10.0 mmol) and 50 mL of anhydrous diethyl ether (Et₂O).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) (2.4 mL, 12.0 mmol) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with Et₂O (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic ester.
A Case of Low Reactivity: Nucleophilic Aromatic Substitution (SNAr)
It is equally important to understand the reactions for which a substrate is unsuited. Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[7][8] These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[9]
This compound is a poor candidate for SNAr. The cyclopropoxy group is electron-donating, which increases the electron density of the ring and destabilizes the negative charge that would form upon nucleophilic attack.
Caption: Fig. 4: The electron-donating cyclopropoxy group destabilizes the key intermediate, preventing SNAr.
Solvent Implications for SNAr
Polar aprotic solvents like DMSO and DMF are ideal for SNAr reactions because they effectively solvate the cation of the nucleophilic salt while poorly solvating the anion, thus increasing its nucleophilicity.[10] However, even in an optimal SNAr solvent like DMSO, this compound would show negligible reactivity with typical nucleophiles (e.g., NaOMe, KCN) under standard thermal conditions due to the prohibitive energy of the Meisenheimer complex. Forcing conditions (high temperatures, very strong bases) would likely lead to decomposition or alternative reaction pathways like benzyne formation.
Conclusion
The choice of solvent is a critical parameter that dictates the synthetic fate of this compound.
-
For Palladium-Catalyzed Cross-Couplings (Buchwald-Hartwig, Suzuki-Miyaura), non-polar aprotic solvents like toluene and 1,4-dioxane consistently provide superior results, offering a balance of reagent solubility and high catalytic turnover.
-
For Organometallic Transformations like lithiation-borylation, coordinating etheric solvents such as diethyl ether or THF are essential to solvate the lithium cation and ensure the stability and reactivity of the aryllithium intermediate at cryogenic temperatures.
-
For Nucleophilic Aromatic Substitution , the electronic nature of the substrate is the dominant factor. This compound is inherently unreactive, and no solvent choice can overcome this fundamental electronic barrier to the SNAr mechanism.
This guide underscores the necessity of selecting a solvent system based on a sound mechanistic understanding of the desired transformation. By aligning the properties of the solvent with the requirements of the reaction pathway, researchers can optimize yields, minimize side reactions, and efficiently advance their synthetic objectives.
References
- Organic Syntheses. (n.d.). Cyclopropylbenzene. Org. Synth. 1964, 44, 20.
- BenchChem. (n.d.). 1-Bromo-3-cyclopropylbenzene | 1798-85-2. BenchChem.
- Kozieł, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023).
- Kashani, S. K., & Jessiman, J. E. (2019).
- Kashani, S. K., & Jessiman, J. E. (2019).
- Blakemore, P. R., & Smith, C. D. (2018). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. European Journal of Organic Chemistry.
- Gomez-Bombarelli, R., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research.
- Aggarwal Group. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol.
- ResearchGate. (2014).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2022). 16.
- BenchChem. (n.d.). Overcoming Low Reactivity in Nucleophilic Substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
- Fisher Scientific. (n.d.).
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aromatic Nucleophilic Substitution [fishersci.it]
A Comparative Guide to the Structural Validation of 1-Bromo-3-cyclopropoxybenzene Derivatives: The Definitive Role of X-ray Crystal Structure Analysis
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 1-Bromo-3-cyclopropoxybenzene derivatives, which hold potential as key intermediates in pharmaceutical synthesis, precise structural validation is not merely a confirmatory step but a critical prerequisite for advancing a lead candidate. This guide provides an in-depth comparison of analytical techniques for structural elucidation, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare SCXRD with other powerful techniques.
The Imperative of Unambiguous Structural Confirmation
The journey from a promising molecular concept to a viable drug candidate is fraught with challenges. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a research program. Therefore, the initial investment in obtaining a high-resolution crystal structure is a critical risk mitigation strategy. X-ray crystallography provides an unparalleled level of detail, revealing not just the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and stereochemistry.[1][2] This detailed "map" of the molecule is invaluable for understanding its physicochemical properties and its potential interactions with biological targets.[3][4]
X-ray Crystal Structure Analysis: The Gold Standard
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a small organic molecule.[1][2] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be deduced.[1]
Why X-ray Crystallography is the Preferred Method
While other techniques provide valuable structural information, X-ray crystallography offers a unique combination of precision and completeness. It is the only method that directly visualizes the entire molecular structure in the solid state, providing irrefutable evidence of connectivity and stereochemistry. For derivatives of this compound, which may possess subtle stereochemical features or exhibit unexpected bonding, this level of certainty is indispensable.
The causality behind this choice is rooted in the need for absolute confidence. In a regulated environment like drug development, where every piece of data is scrutinized, the unambiguous nature of a crystal structure provides a solid foundation for all subsequent research.
A Self-Validating Experimental Protocol
The trustworthiness of a crystal structure is paramount. The following protocol is designed as a self-validating system, with internal checks and quality metrics at each stage to ensure the final structure is both accurate and reliable.
Step 1: Crystal Growth - The Critical First Hurdle
The adage "garbage in, garbage out" is particularly true for crystallography. Obtaining a high-quality single crystal is often the most challenging step. For this compound derivatives, which are likely to be non-polar, a systematic approach to solvent screening is essential.
-
Methodology:
-
Solubility Screening: Begin by assessing the solubility of the compound in a range of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).
-
Crystallization Techniques: Employ multiple crystallization methods in parallel.[5][6][7]
-
Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.[6][7]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent and place this solution in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will gradually decrease the solubility of the compound, promoting crystal growth.[5][6]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent. Diffusion at the interface can induce crystallization.[6]
-
-
Temperature Control: Experiment with different temperatures (room temperature, 4°C, -20°C) as temperature can significantly influence crystal quality.
-
-
Causality: The choice of crystallization method and solvent is dictated by the compound's solubility profile. Slow, controlled changes in supersaturation are key to growing well-ordered single crystals suitable for diffraction.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.
-
Methodology:
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers automate this process, optimizing the data collection strategy to ensure completeness and redundancy of the data.
-
-
Causality: Cryo-cooling is crucial for obtaining high-resolution data for organic molecules, as it reduces atomic vibrations and protects the crystal from the intense X-ray beam. A complete and redundant dataset is essential for an accurate structure solution.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.
-
Methodology:
-
Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that minimizes the difference between the observed and calculated structure factors.
-
-
Self-Validation Metrics: The quality of the final structure is assessed using several key metrics:
-
R-factor (or R-value): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[8] For small molecules, a final R-factor below 5% (R1 < 0.05) is generally considered excellent.[9][10]
-
Goodness-of-Fit (GOF): This value should be close to 1.0 for a good refinement.[11]
-
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been correctly located.
-
These metrics provide an objective and quantitative measure of the reliability of the crystal structure.
Step 4: Data Deposition and Visualization
The final step is to deposit the structural data in a public repository and visualize the structure.
-
Methodology:
-
CIF File Generation: The final structural information is compiled into a Crystallographic Information File (CIF).[12][13][14][15] This is a standardized format for exchanging crystallographic data.
-
Database Deposition: The CIF file should be deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[16][17][18][19][20] This ensures the data is publicly accessible and preserved.
-
Visualization: The structure can be visualized using software such as Mercury or PyMOL to examine molecular geometry, intermolecular interactions, and crystal packing.
-
Visualizing the Workflow
Caption: Workflow for X-ray Crystal Structure Analysis.
Comparison with Alternative Analytical Techniques
While X-ray crystallography is the definitive method, other techniques provide complementary and often more readily accessible structural information. A multi-technique approach is often the most powerful strategy for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Unambiguous and definitive structural determination.[1][2] | Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution-state conformation. |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry, information about the electronic environment of nuclei.[21][22][23][24][25] | Provides information about the structure in solution, which is often more biologically relevant. Non-destructive. | Does not provide absolute stereochemistry. Can be difficult to interpret for complex molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight and elemental composition.[26][27][28][29][30] | High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis. | Provides limited information about the 3D structure. Fragmentation patterns can be complex to interpret. |
| Computational Modeling | Predicted 3D structure, conformational analysis, electronic properties.[31][32][33][34] | Can be used to predict structures when experimental data is unavailable. Can provide insights into dynamic behavior. | The accuracy of the predicted structure is dependent on the computational method used and requires experimental validation. |
Logical Relationship of Validation Techniques
Caption: Interplay of techniques for structural validation.
Conclusion: An Integrated Approach to Structural Certainty
For the unequivocal structural validation of novel this compound derivatives, single-crystal X-ray diffraction is the indispensable gold standard. Its ability to provide a complete and unambiguous three-dimensional structure is unmatched by any other technique. However, a comprehensive characterization strategy should leverage the complementary strengths of NMR spectroscopy, mass spectrometry, and computational modeling. This integrated approach not only provides a higher level of confidence in the structural assignment but also offers deeper insights into the molecule's properties in different states. For researchers, scientists, and drug development professionals, embracing this multi-faceted approach is key to accelerating the discovery and development of new therapeutic agents.
References
-
Crystallographic Information File (CIF) - Wikipedia. [Link]
-
Mass spectrometry and drug development – how the two come together . European Pharmaceutical Review. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . PubMed Central (PMC). [Link]
-
CIF (Crystallographic Information Framework) - Metadata Standards Catalog . RDA. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]
-
Cambridge Structural Database . MIT Libraries. [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . PubMed Central (PMC). [Link]
-
Cambridge Structural Database . UMass Dartmouth Library. [Link]
-
Mass spectrometry applications for drug discovery and development . Drug Target Review. [Link]
-
A short guide to Crystallographic Information Files . CCDC. [Link]
-
Applying mass spectrometry in pharmaceutical analysis . Drug Discovery News. [Link]
-
Crystallographic Information File . Wikipedia. [Link]
-
Cambridge Structural Database . Wikipedia. [Link]
-
The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development . BioProcess International. [Link]
-
CSD - Cambridge Structural Database . Maastricht University Library. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches . IIIT Hyderabad. [Link]
-
crystallization of small molecules . ICIQ. [Link]
-
Computational approaches to protein structure prediction . Fiveable. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . PubMed. [Link]
-
Structural elucidation by NMR(1HNMR) . Slideshare. [Link]
-
Cambridge Structural Database System . UCLA. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds . AZoLifeSciences. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . sites@gsu. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide . PubMed Central (PMC). [Link]
-
Advanced crystallisation methods for small organic molecules . Royal Society of Chemistry. [Link]
-
Validation and Quality Assessment of X-ray Protein Structures . Proteopedia. [Link]
-
New computational chemistry techniques accelerate the prediction of molecules and materials . MIT News. [Link]
-
R-factor (crystallography) . Wikipedia. [Link]
-
How would one describe the R-factor in crystallography? . Biology Stack Exchange. [Link]
-
Crystallization . University of Colorado Boulder. [Link]
-
Crystallisation Techniques . University of Bristol. [Link]
-
Small molecule crystallography . Excillum. [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? . ResearchGate. [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds . MIT OpenCourseWare. [Link]
-
R-Factors . CCP14. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . ACS Publications. [Link]
-
Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods . University of Nairobi. [Link]
-
R factors in Rietveld analysis: How good is good enough? . Powder Diffraction. [Link]
-
Structure prediction and its applications in computational materials design . ResearchGate. [Link]
-
Assessing the Value of Small Molecule Service Crystallography in the Face of Advancing Technology . IUCr Journals. [Link]
-
Structure Elucidation in Organic Chemistry . Wiley Analytical Science. [Link]
-
Examples of common challenges encountered when using X-ray crystal structures . ResearchGate. [Link]
-
SPECTROSCOPY AND STRUCTURE DETERMINATION . University of Calgary. [Link]
-
Data-driven challenges and opportunities in crystallography . PubMed Central (PMC). [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 9. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. R factors in Rietveld analysis: How good is good enough? | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 13. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 17. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 18. lib.umassd.edu [lib.umassd.edu]
- 19. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 20. Cambridge Structural Database System [software.chem.ucla.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. jchps.com [jchps.com]
- 23. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 24. azolifesciences.com [azolifesciences.com]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
- 29. spectroscopyonline.com [spectroscopyonline.com]
- 30. drugtargetreview.com [drugtargetreview.com]
- 31. fiveable.me [fiveable.me]
- 32. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 33. AI agents democratise computational chemistry - new platforms make quantum calculations accessible to all | Chemistry World [chemistryworld.com]
- 34. books.rsc.org [books.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-3-cyclopropoxybenzene
Navigating the complexities of novel reagents is a daily reality in drug discovery and development. 1-Bromo-3-cyclopropoxybenzene, an aromatic ether, presents a specific hazard profile that demands a rigorous and well-understood personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist to provide a procedural and logical framework for ensuring laboratory safety, grounded in the inherent chemical properties of the compound and established safety protocols for related substances.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is classified under the Globally Harmonized System (GHS) with the following key hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]
-
Causes skin irritation (Skin Irritation, Category 2)[1]
-
Causes serious eye irritation (Serious Eye Irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3)[1]
The presence of the ether linkage also introduces the potential for peroxide formation over time, especially when exposed to air and light.[2][3] While this is a general hazard for ethers, it is a critical consideration for long-term storage and handling.
Core PPE Requirements: A Task-Based Summary
The selection of PPE is not static; it must adapt to the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pre-reaction | Chemical Splash Goggles | Double-gloving with Nitrile Gloves | Fully-buttoned Laboratory Coat | Certified Chemical Fume Hood |
| Reaction Setup & Monitoring | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Fully-buttoned Laboratory Coat | Certified Chemical Fume Hood |
| Workup/Extraction | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-resistant Apron over Lab Coat | Certified Chemical Fume Hood |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Fully-buttoned Laboratory Coat | Well-ventilated Area |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl Rubber Gloves | Chemical-resistant Suit or Apron | NIOSH-approved Respirator with Organic Vapor Cartridge |
PPE Selection Workflow
The decision-making process for PPE selection should be a logical workflow based on risk assessment. The following diagram illustrates this process.
Caption: PPE selection workflow for this compound.
Detailed PPE Protocols: The "Why" Behind the "What"
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Chemical Splash Goggles: These are the minimum requirement.[4] Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, mists, and vapors that can cause significant damage.[5][6]
-
Face Shield: A face shield should be worn in addition to goggles whenever there is a significant splash hazard, such as during extractions, quenching reactions, or handling larger volumes.[4][5][7] This provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection
This compound causes skin irritation.[1] The appropriate gloves must be chosen to prevent dermal exposure.
-
Nitrile Gloves: These are suitable for incidental contact, such as when weighing out small quantities or making minor adjustments to an apparatus.[5][7][8] It is crucial to understand that disposable gloves offer limited resistance and should be replaced immediately upon contamination.[8] Double-gloving is a recommended practice to provide an additional layer of safety.[5][7]
-
Neoprene or Butyl Rubber Gloves: For situations involving prolonged contact or immersion, such as during a spill cleanup or when washing glassware, more robust gloves like neoprene or butyl rubber are necessary.[4][9] These materials offer greater chemical resistance and durability.
Body Protection
Protecting the skin from accidental contact is a primary goal.
-
Laboratory Coat: A standard, fully buttoned lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[4][5]
-
Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4]
Respiratory Protection
As the compound may cause respiratory irritation, controlling inhalation exposure is critical.[1]
-
Chemical Fume Hood: All handling of this compound that could generate vapors or aerosols must be conducted in a properly functioning and certified chemical fume hood.[7][8] This is the primary engineering control to minimize respiratory exposure.
-
NIOSH-Approved Respirator: In the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with an organic vapor cartridge is required for emergency response.[4][10]
Operational and Disposal Plans
A complete safety plan extends beyond PPE to include handling and disposal procedures.
Safe Handling and Operational Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[11] All required equipment should be prepared within a chemical fume hood.[8]
-
Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[12] Avoid direct contact with skin and eyes.[12]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][10] Containers should be clearly labeled.[3]
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[10] Decontaminate all work surfaces and equipment.
Waste Disposal Plan
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled container for "Halogenated Organic Waste."[13] Do not mix with non-halogenated waste streams.[13]
-
Container: Use a leak-proof, compatible container for waste collection.[14] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[14]
-
Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[14] The standard method for halogenated compounds is high-temperature incineration.[14] Under no circumstances should this chemical be disposed of down the drain.[2][14]
Spill Management Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[14]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to exhaust vapors.[13]
-
Contain: Prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[2][14]
-
Collect: Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[14]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[14]
By integrating this comprehensive PPE and handling strategy, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their work.
References
-
This compound | C9H9BrO | CID 57416951 - PubChem. National Center for Biotechnology Information. [Link]
-
1-Bromo-3-(cyclopropylmethoxy)benzene | C10H11BrO | CID 15727633 - PubChem. National Center for Biotechnology Information. [Link]
-
Ethers | Health & Safety | Health and Safety Department. The University of Edinburgh. (2024-07-22). [Link]
-
Ethers - Handling and control of exposure. The University of Edinburgh. (2010-07-19). [Link]
-
Diethyl Ether. Purdue University. [Link]
-
Handling Chemicals - Chemistry - Wittenberg University. Wittenberg University. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Nevada, Reno. [Link]
-
Use of Ether - Environment, Health & Safety. University of Arizona. [Link]
-
3. Personal Protective Equipment. The University of British Columbia. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. (2025-09-05). [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? - MicroCare. MicroCare. [Link]
Sources
- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 3. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. purdue.edu [purdue.edu]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
